Mlk-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(7-methoxy-1-benzothiophen-2-yl)imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-28-17-8-7-15(12-19(17)30-3)25-21-9-10-22-24-13-16(27(22)26-21)20-11-14-5-4-6-18(29-2)23(14)31-20/h4-13H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIXYCZKSHEEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NN3C(=NC=C3C4=CC5=C(S4)C(=CC=C5)OC)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is Mlk-IN-1 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of MLK-IN-1
Introduction
This compound is a potent, specific, and brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3), also known as MAP3K11.[1][2] It belongs to the broader family of Mixed Lineage Kinase (MLK) inhibitors, which are under investigation for their therapeutic potential in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[3] MLKs are members of the mitogen-activated protein kinase kinase kinase (MAP3K) family, placing them at a critical upstream juncture in intracellular signaling cascades that regulate key cellular processes such as apoptosis, inflammation, and proliferation.[3][4] This document provides a detailed overview of the mechanism of action of this compound, its effects on signaling pathways, and the experimental methodologies used to characterize its function.
Core Mechanism of Action
The primary mechanism of action for this compound, like most small-molecule kinase inhibitors, involves the competitive inhibition of ATP binding at the catalytic site of its target kinase.[3]
-
Target: The primary target is Mixed Lineage Kinase 3 (MLK3).
-
Action: By occupying the ATP-binding pocket of the MLK3 kinase domain, this compound prevents the transfer of a phosphate group from ATP to downstream protein substrates.[3] This action effectively blocks the kinase's catalytic activity.
-
Consequence: The inhibition of MLK3 halts the propagation of signals down the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically impeding the activation of the c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways.[3][4][5]
Role in Signaling Pathways
MLKs are central regulators of stress-activated signaling pathways. As MAP3Ks, they are activated by various extracellular signals and cellular stressors, such as inflammatory cytokines (e.g., TNFα), and in turn, phosphorylate and activate downstream MAPK kinases (MAP2Ks or MKKs).[3][4]
The canonical pathway involving MLK3 proceeds as follows:
-
Activation: A cellular stressor or stimulus activates MLK3.
-
Phosphorylation Cascade: Activated MLK3 phosphorylates and activates MKK4 and MKK7.[4][6] In some contexts, MLKs can also activate MKK3 and MKK6, leading to p38 activation.[5]
-
Terminal Kinase Activation: MKK4/7 subsequently phosphorylate and activate the terminal JNKs.[4][6]
-
Cellular Response: Activated JNKs translocate to the nucleus to regulate the activity of transcription factors, such as activator protein-1 (AP-1), leading to changes in gene expression that mediate cellular responses like apoptosis or inflammation.[4][5]
This compound intervenes at the top of this cascade, preventing the activation of MKKs and all subsequent downstream events.
Quantitative Data: Kinase Selectivity
The efficacy and safety of a kinase inhibitor are highly dependent on its selectivity. While this compound is described as a specific inhibitor of MLK3, comprehensive selectivity profiling against a broad panel of kinases is standard practice to identify potential off-target effects.[1][2] The data below for a different novel inhibitor, NSC14465, illustrates the principle of a kinase selectivity screen, showing preferential inhibition of its target, MLK1.
| Kinase Target | Family/Group | % Inhibition by NSC14465 |
| MLK1 | MLK (MAP3K) | ~38% |
| MLK2 | MLK (MAP3K) | ≤ 18% |
| MLK3 | MLK (MAP3K) | ≤ 18% |
| MLK4 | MLK (MAP3K) | ≤ 18% |
| ZAK | MLK (MAP3K) | ≤ 18% |
| BRAF | MAP3K | ≤ 3% |
| MAP3K5 | MAP3K | ≤ 3% |
| Other Kinases (17 total) | Various | ≤ 3% |
| Table adapted from data on NSC14465 selectivity screening.[7] |
Experimental Protocols
The mechanism and effects of MLK inhibitors are elucidated through a combination of in vitro and cell-based assays.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the potency and selectivity of an inhibitor (e.g., IC50 value).
-
General Protocol:
-
A purified, recombinant kinase (e.g., MLK3) is incubated in a reaction buffer.
-
A specific peptide substrate for the kinase and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are added.
-
The inhibitor (this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or using phosphorylation-specific antibodies.
-
The percentage of inhibition is calculated relative to a control reaction (e.g., DMSO vehicle), and IC50 values are determined by plotting inhibition versus inhibitor concentration. Referenced from general kinase selectivity screening protocols.[7][8]
-
Western Blot Analysis for Pathway Activation
This technique is used to assess the phosphorylation state of key proteins within a signaling cascade in whole-cell lysates, providing evidence of pathway inhibition.
-
Objective: To confirm that the inhibitor blocks the target pathway in a cellular context.
-
General Protocol:
-
Culture relevant cells (e.g., neuronal cells, cancer cells) and treat with the inhibitor (this compound) for a specified duration.
-
Stimulate the cells with an agonist known to activate the MLK pathway (e.g., TNFα, HIV-Tat).[1][2]
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of pathway proteins (e.g., phospho-JNK, phospho-c-Jun) and total protein antibodies as loading controls.
-
Incubate with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A reduction in the phosphorylated protein signal in inhibitor-treated samples indicates pathway blockade.[9]
-
Cell-Based Functional Assays
These assays measure the physiological outcome of MLK inhibition.
-
Objective: To determine the effect of the inhibitor on a cellular process regulated by the target pathway.
-
Example Protocol (Axonogenesis Assay):
-
Dorsal root ganglion (DRG) neurons are cultured.
-
A subset of cultures is pre-treated with this compound (e.g., 100 nM for 20 minutes).[1][2]
-
The neurons are then exposed to a neurotoxic stimulus, such as Tat-activated microglia, which are known to inhibit axon growth via MLK-dependent pathways.[1][2]
-
After an incubation period, neurons are fixed and stained.
-
Axon length and growth are quantified via microscopy.
-
Protection against the stimulus-induced reduction in axonogenesis in the this compound-treated group demonstrates the compound's neuroprotective effect.[1][2]
-
Cellular and Physiological Effects of MLK Inhibition
The inhibition of the MLK-JNK/p38 axis by compounds like this compound results in several significant downstream biological effects.
-
Neuroprotection: The MLK pathway is strongly implicated in neuronal apoptosis.[4][9] this compound has been shown to protect against HIV-Tat-induced neurotoxicity and promote axonogenesis, suggesting its potential for treating neurodegenerative conditions like Parkinson's disease or HIV-associated neurocognitive disorders.[1][2]
-
Anti-Inflammatory Activity: MLKs play a role in activating pro-inflammatory cytokines through the MAPK pathway.[3] Inhibition of MLKs can therefore reduce inflammation, which has been demonstrated in preclinical models of autoimmune disease.[3]
-
Anti-Cancer Effects: In certain cancers, dysregulated MLK signaling can promote tumor cell proliferation, survival, and metastasis.[3][7] MLK inhibitors can suppress these processes. For instance, MLK1 inhibition has been shown to reduce proliferation in pancreatic and prostate cancer cell lines, and MLK3 inhibition can sensitize some cancer cells to other therapies.[7]
-
Cardiovascular Regulation: The MLK1-3 signaling pathway is involved in the cardiac stress response. Inhibition of this pathway can suppress the activity of key transcription factors (GATA-4 and AP-1) involved in cardiac hypertrophy.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. What are MLK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mixed Lineage Kinase–c-Jun N-Terminal Kinase Axis: A Potential Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mixed-lineage kinase 1–3 signalling pathway regulates stress response in cardiac myocytes via GATA-4 and AP-1 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MLK Family Mediates c-Jun N-Terminal Kinase Activation in Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of mixed-lineage kinase (MLK) activity during G2-phase disrupts microtubule formation and mitotic progression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core MLK3 Signaling Pathway
An In-Depth Technical Guide to the MLK-IN-1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Mixed Lineage Kinase 3 (MLK3) signaling pathway and the utility of this compound as a specific chemical probe for its study. This compound is a potent, specific, and brain-penetrant inhibitor of MLK3, a key regulator of mitogen-activated protein kinase (MAPK) cascades.[1] Understanding its mechanism and the pathways it modulates is critical for research in neurodegenerative diseases, oncology, and inflammatory conditions.
Mixed Lineage Kinases (MLKs) are members of the MAP Kinase Kinase Kinase (MAP3K) family, which function as upstream regulators of MAPK signaling cascades.[2][3] MLK3 (also known as MAP3K11) is the most widely expressed member of this family.[4] It is activated by various cellular stressors, including the pro-inflammatory cytokine TNFα and ceramides, as well as by the Rho family GTPases Cdc42 and Rac.[4][5]
Upon activation, MLK3 undergoes homodimerization and autophosphorylation, which is a prerequisite for its catalytic activity.[4][6] Activated MLK3 then phosphorylates and activates downstream MAP2K enzymes, primarily MKK4 and MKK7.[4] These MAP2Ks, in turn, dually phosphorylate and activate the c-Jun N-terminal Kinases (JNKs) on conserved threonine and tyrosine residues (Thr183/Tyr185).[7][8] Activated JNK translocates to the nucleus to regulate the activity of transcription factors, most notably Activator Protein-1 (AP-1), which modulates the expression of genes involved in apoptosis, inflammation, and cell migration.[4] While MLK3 is a primary activator of the JNK pathway, it has also been shown to activate p38 MAPK via MKK3 and MKK6 in some contexts.[9] Its role in activating the ERK pathway is more controversial and may be indirect or cell-type specific.[4]
This compound functions by binding to the ATP-binding site of MLK3, competitively inhibiting its kinase activity and thus blocking the entire downstream signaling cascade.[3]
Biochemical and Cellular Activity of this compound
| Property | Value / Description | Reference(s) |
| Primary Target | Mixed Lineage Kinase 3 (MLK3 / MAP3K11) | [1] |
| Mechanism of Action | ATP-competitive kinase inhibitor | [3][9] |
| Reported Potency | Described as a "potent" inhibitor. | [1] |
| IC50 vs MLK3 | Not explicitly reported in public literature. | N/A |
| Kinase Selectivity | Described as a "specific" inhibitor, but a broad selectivity panel profile is not publicly available. | [1] |
| Cellular Activity | At 100 nM, promotes axonogenesis and protects against HIV-Tat effects in vitro. | [1] |
| Key Features | Brain penetrant. | [1] |
Experimental Methodologies & Workflows
Characterizing a kinase inhibitor like this compound involves a multi-step process, beginning with biochemical assays to determine potency and selectivity, followed by cellular assays to confirm target engagement and downstream functional effects.
In Vitro MLK3 Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of MLK3 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is a gold-standard method for determining the IC50 of an inhibitor.
Principle: Recombinant MLK3 enzyme is incubated with a suitable substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide) and γ-³³P-ATP. In the presence of an active kinase, the radiolabeled phosphate is transferred to the substrate. The reaction is then stopped, and the phosphorylated substrate is separated from the free γ-³³P-ATP, typically by spotting the mixture onto phosphocellulose paper which binds the peptide/protein substrate. The radioactivity incorporated into the substrate is then measured using a scintillation counter. The signal is inversely proportional to the activity of the inhibitor.
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Assay Buffer (1X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA. Just prior to use, add DTT to a final concentration of 0.25 mM.
-
Kinase Dilution Buffer: Dilute Kinase Assay Buffer 5-fold with a solution containing 50 ng/µL BSA.
-
This compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO, then dilute into Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).
-
Kinase Solution: Dilute active recombinant MLK3 enzyme in Kinase Dilution Buffer to the desired working concentration.
-
Substrate Solution: Dissolve the substrate (e.g., Histone H3 peptide) in distilled water to a final concentration of 1 mg/mL.[10]
-
γ-³³P-ATP Assay Cocktail (250 µM): Combine Kinase Assay Buffer, 10 mM cold ATP stock, and γ-³³P-ATP (e.g., 1 mCi/100 µl).
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to wells of a 96-well plate.
-
Add 10 µL of the Substrate Solution to each well.
-
To initiate the reaction, add 10 µL of the Kinase Solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes).
-
Start the phosphorylation reaction by adding 5 µL of the γ-³³P-ATP Assay Cocktail.
-
Incubate the mixture at 30°C for 15 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a precut strip of P81 phosphocellulose paper.
-
Air dry the P81 strips completely.
-
Wash the strips sequentially (e.g., 3 times for 10 minutes each) in 1% phosphoric acid solution with gentle stirring to remove unbound ATP.
-
Perform a final wash with acetone and allow the strips to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for Phospho-JNK
This cellular assay is used to confirm that this compound inhibits the MLK3 pathway inside a cell by measuring the phosphorylation status of its key downstream target, JNK.
Principle: Cells are treated with a stimulus (e.g., TNFα) to activate the MLK3 pathway in the presence or absence of this compound. The cells are then lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. The protein lysates are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with a primary antibody that specifically recognizes the dually phosphorylated, active form of JNK (p-JNK Thr183/Tyr185). A second primary antibody against total JNK is used on a separate blot or after stripping the first antibody to serve as a loading control. An enzyme-conjugated secondary antibody is used for detection, typically via chemiluminescence. A reduction in the p-JNK signal relative to the total JNK signal in this compound-treated cells indicates successful target inhibition.[8][11]
Detailed Protocol: [8][12][13]
-
Cell Treatment and Lysis:
-
Plate cells (e.g., HEK293, HeLa) and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an MLK3 activator, such as TNFα (10 ng/mL) or Anisomycin (1 µg/mL), for a short period (e.g., 15-30 minutes).[7]
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using ice-cold Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).[12][13]
-
Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a detergent-compatible assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in 1X Laemmli sample buffer.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.[14]
-
Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[11]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% w/v nonfat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). For phospho-proteins, BSA is often preferred.[8][11]
-
Incubate the membrane with the primary antibody against Phospho-JNK (Thr183/Tyr185), diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize, either strip the membrane and re-probe with an antibody for total JNK or run a parallel gel.
-
Quantify band intensities using densitometry software. A decrease in the ratio of p-JNK to total JNK demonstrates the inhibitory activity of this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MLK3 Signaling in Cancer Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are MLK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mixed Lineage Kinase–c-Jun N-Terminal Kinase Axis: A Potential Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MLK3 Signaling in Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of MLK3 in the Regulation of Mitogen-Activated Protein Kinase Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. The mixed-lineage kinase 1–3 signalling pathway regulates stress response in cardiac myocytes via GATA-4 and AP-1 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. mesoscale.com [mesoscale.com]
- 14. pubcompare.ai [pubcompare.ai]
Mlk-IN-1: A Technical Guide to a Potent and Specific MLK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mixed lineage kinase 3 (MLK3), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical node in intracellular signaling pathways that regulate cellular stress responses, apoptosis, and inflammation. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer. Mlk-IN-1 has been identified as a potent and specific inhibitor of MLK3, emerging from patent US20140256733A1.[1][2][3] This document provides a comprehensive technical overview of this compound as an MLK3 inhibitor, detailing its mechanism of action through the MLK3 signaling cascade, presenting a framework for its quantitative evaluation, and providing detailed protocols for key experimental validations.
Introduction to MLK3 Signaling
MLK3 is a serine/threonine kinase that functions upstream of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. It is activated by a variety of cellular stressors, including inflammatory cytokines like tumor necrosis factor-alpha (TNFα), and ceramides.[3] Upon activation, MLK3 phosphorylates and activates MAP2Ks, primarily MKK4 and MKK7, which in turn phosphorylate and activate JNK. Activated JNK translocates to the nucleus and modulates the activity of transcription factors, such as AP-1, leading to changes in gene expression that govern cellular processes like apoptosis, migration, and invasion.
This compound: A Specific MLK3 Inhibitor
This compound is a small molecule inhibitor designed to specifically target the kinase activity of MLK3.[1][2][3] By binding to the ATP-binding site of MLK3, this compound prevents the phosphorylation of its downstream substrates, MKK4 and MKK7, thereby inhibiting the activation of the JNK signaling cascade. Its specificity is crucial for dissecting the precise roles of MLK3 in cellular signaling and for its potential as a therapeutic agent with minimal off-target effects.
Quantitative Data for this compound
Table 1: In Vitro Biochemical Potency of this compound
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
| MLK3 | Data not available | Data not available | e.g., ADP-Glo, TR-FRET |
| MLK1 | Data not available | Data not available | e.g., ADP-Glo, TR-FRET |
| MLK2 | Data not available | Data not available | e.g., ADP-Glo, TR-FRET |
| ZAK | Data not available | Data not available | e.g., ADP-Glo, TR-FRET |
| TAK1 | Data not available | Data not available | e.g., ADP-Glo, TR-FRET |
| MEKK1 | Data not available | Data not available | e.g., ADP-Glo, TR-FRET |
| ASK1 | Data not available | Data not available | e.g., ADP-Glo, TR-FRET |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint Measured | EC50 (nM) |
| e.g., HeLa, Jurkat | Western Blot | Inhibition of p-JNK | Data not available |
| e.g., U937 | Cell Viability | Apoptosis Induction | Data not available |
Signaling Pathways and Experimental Workflows
MLK3 Signaling Pathway
The following diagram illustrates the canonical MLK3 signaling pathway leading to JNK activation.
Caption: The MLK3 signaling cascade.
Experimental Workflow for this compound Characterization
This diagram outlines a typical workflow for characterizing a kinase inhibitor.
Caption: Workflow for this compound evaluation.
Detailed Experimental Protocols
The following are representative protocols for key experiments to characterize this compound.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay determines the IC50 of this compound against MLK3 by measuring ADP production.
Materials:
-
Recombinant human MLK3 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
This compound (stock solution in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing MLK3 enzyme and substrate in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration close to the Km for MLK3).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Kinase Selectivity Profiling
This protocol is for assessing the selectivity of this compound against a broad panel of kinases. Commercial services (e.g., Promega, Reaction Biology) are often used for this.
Principle: The principle is similar to the biochemical kinase assay, where the activity of a large number of different kinases is measured in the presence of a fixed concentration of this compound (e.g., 1 µM). The percentage of inhibition for each kinase is then determined.
General Procedure:
-
Provide a sample of this compound at a specified concentration and volume to the service provider.
-
The provider performs single-point or dose-response assays against their kinase panel (e.g., >100 kinases) using a suitable assay format (e.g., radiometric, luminescence).
-
The results are provided as a percentage of inhibition at the tested concentration or as IC50 values for the inhibited kinases.
-
Data is often visualized as a kinome map or a table to easily identify off-target effects.
Protocol 3: Cell-Based Western Blot for JNK Phosphorylation
This protocol determines the ability of this compound to inhibit MLK3-mediated JNK phosphorylation in a cellular context.
Materials:
-
A suitable cell line (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
This compound
-
A stimulant for the MLK3 pathway (e.g., TNFα, Anisomycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-JNK (Thr183/Tyr185), rabbit anti-total JNK
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the chosen agonist (e.g., 20 ng/mL TNFα) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total JNK to confirm equal loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-JNK signal to the total JNK signal for each condition.
-
Conclusion
This compound represents a valuable tool for investigating the physiological and pathological roles of MLK3. Its potency and specificity make it a superior probe compared to less selective, first-generation pan-MLK inhibitors. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to quantitatively assess the biochemical and cellular activity of this compound and to further explore its therapeutic potential in MLK3-driven diseases. The generation of comprehensive quantitative data, as outlined in the example tables, will be essential for the continued development and application of this promising inhibitor.
References
The Role of Mlk-IN-1 and Selective Inhibitors in the JNK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of Mixed Lineage Kinase (MLK) inhibitors, with a focus on Mlk-IN-1, in the c-Jun N-terminal kinase (JNK) signaling pathway. It is designed to be a comprehensive resource, incorporating quantitative biochemical data, detailed experimental methodologies, and visual representations of the core biological processes and workflows for professionals engaged in kinase inhibitor research and development.
Introduction: The MLK-JNK Signaling Axis
The c-Jun N-terminal kinase (JNK) pathway is a critical branch of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a key transducer of extracellular and intracellular stress signals, including inflammatory cytokines (e.g., TNF-α), reactive oxygen species, and other cellular insults.[1] The activation of the JNK pathway plays a pivotal role in regulating diverse cellular processes such as inflammation, apoptosis, cell differentiation, and migration.[2][3]
Mixed Lineage Kinases (MLKs) are members of the MAP3K (MAPK Kinase Kinase) family that function as upstream activators of the JNK cascade.[3][4] The canonical activation sequence involves the phosphorylation and activation of MAPK Kinases (MKKs), specifically MKK4 and MKK7, by an activated MLK. These MKKs, in turn, dually phosphorylate and activate JNK.[2][3] Once activated, JNK translocates to the nucleus to phosphorylate transcription factors, most notably c-Jun, a component of the Activator Protein-1 (AP-1) complex, leading to the transcription of target genes.[2][5]
Given its central role in stress-induced apoptosis and inflammation, the MLK-JNK axis has emerged as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as certain cancers and inflammatory disorders.[6][7] Pharmacological inhibition of MLK family members presents a strategic approach to modulate the downstream effects of JNK signaling.
Pharmacological Inhibition of the JNK Pathway via MLK3
MLK3 (also known as MAP3K11) is one of the most widely expressed and studied members of the MLK family.[1] Its inhibition is a primary strategy for intercepting the JNK signaling cascade at a high-level control point.
This compound is a potent, specific, and brain-penetrant inhibitor of MLK3.[1][8] It is identified as compound 68 in patent US20140256733A1.[1][8] While specific IC50 values are not widely available in public literature, its efficacy has been demonstrated in cellular models. For instance, a 100 nM concentration of this compound was shown to protect against HIV-Tat-induced effects and promote axonogenesis in the presence of activated microglia, highlighting its neuroprotective potential.[1][8]
To provide a quantitative perspective on high-potency MLK inhibition, this guide includes data on other well-characterized MLK inhibitors, such as the exceptionally potent and selective MLK3-IN-1 and the pan-MLK inhibitor CEP-1347 .
Quantitative Data on Select MLK Inhibitors
The potency and selectivity of kinase inhibitors are critical parameters in drug development. The following tables summarize the available biochemical data for key MLK inhibitors.
| Inhibitor | Target(s) | Potency (IC50) | Selectivity Notes | Reference(s) |
| MLK3-IN-1 | MLK3 | < 1 nM | Highly selective; IC50 for FAK is 15.5 µM. | [4][9][10] |
| CEP-1347 | MLK1, MLK2, MLK3 | 23 - 51 nM | Pan-inhibitor of core MLK family kinases. | [11] |
| URMC-099 | MLK1, MLK2, MLK3, DLK | 19 nM, 42 nM, 14 nM, 150 nM | Orally bioavailable, brain-penetrant inhibitor. | |
| This compound | MLK3 | Data not publicly available | Described as a potent and specific inhibitor. | [1][8] |
Visualizing the JNK Pathway and this compound Intervention
Diagrams are essential for conceptualizing complex signaling networks and the points of therapeutic intervention.
Caption: JNK signaling cascade showing inhibition of MLK3 by this compound.
Experimental Protocols
The following sections provide detailed methodologies for assessing the activity of MLK inhibitors like this compound.
In Vitro Biochemical Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 value of an inhibitor against purified MLK3 enzyme. It is adapted from standard non-radioactive kinase assay principles.
Objective: To quantify the dose-dependent inhibition of MLK3 catalytic activity by a test compound.
Materials:
-
Recombinant human MLK3 enzyme
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP solution (at Km concentration for MLK3)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP-quantifying system
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from 1 mM.
-
Kinase Reaction Setup: a. In each well of the microplate, add 5 µL of kinase buffer. b. Add 1 µL of the serially diluted inhibitor. For control wells, add 1 µL of DMSO (0% inhibition) or a known pan-kinase inhibitor like staurosporine (100% inhibition). c. Add 10 µL of a solution containing the MLK3 enzyme and substrate (MBP) in kinase buffer. d. Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: a. Initiate the kinase reaction by adding 10 µL of ATP solution to each well. b. Mix the plate gently and incubate for 60 minutes at 30°C.
-
Reaction Termination and ADP Detection: a. Stop the reaction and measure the amount of ADP produced by following the manufacturer’s protocol for the ADP-Glo™ assay. This typically involves: i. Adding 25 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature. ii. Adding 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (no enzyme control) from all wells. b. Normalize the data by setting the DMSO-only wells to 100% activity and the staurosporine/no ATP wells to 0% activity. c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Western Blot Assay for JNK Pathway Inhibition
This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of JNK in a cellular context.
Objective: To detect changes in the phosphorylation status of JNK and its substrate c-Jun in cells treated with an MLK3 inhibitor and stimulated with a stress agent.
Materials:
-
HEK293 or other suitable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Anisomycin (JNK pathway activator)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed HEK293 cells in 6-well plates and grow to 80-90% confluency. b. Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control for 1-2 hours. c. Stimulate the cells by adding anisomycin (e.g., 10 µg/mL) for 30 minutes. Include an unstimulated, vehicle-treated control.
-
Cell Lysis: a. Aspirate the medium and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil for 5 minutes at 95°C. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibody (e.g., anti-phospho-JNK, diluted according to manufacturer's recommendation) overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total JNK and GAPDH. d. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Caption: Experimental workflow for Western blot analysis of JNK pathway inhibition.
Conclusion
This compound and other selective MLK3 inhibitors are valuable chemical probes and potential therapeutic agents for dissecting and controlling the JNK signaling pathway. By directly targeting an upstream MAP3K, these compounds offer a powerful method for mitigating the downstream cellular consequences of pathway activation, such as apoptosis and inflammation. The methodologies and data presented in this guide provide a framework for researchers to effectively characterize the biochemical and cellular activity of MLK inhibitors, facilitating further investigation into their roles in disease and their development as targeted therapeutics.
References
- 1. glpbio.com [glpbio.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. The emerging role of mixed lineage kinase 3 (MLK3) and its potential as a target for neurodegenerative diseases therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNK antibody (51151-1-AP) | Proteintech [ptglab.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biochemical Evaluation of Novel MLK3 Inhibitors: A Target Hopping Example. - DKFZ [inrepo02.dkfz.de]
- 11. pubs.acs.org [pubs.acs.org]
Mlk-IN-1: A Technical Guide to a Potent MLK3 Inhibitor for Modulating the MAPK Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Mlk-IN-1, a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3). It details the compound's mechanism of action within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, presents quantitative data for comparable inhibitors, outlines key experimental protocols for its characterization, and provides visual diagrams of its therapeutic rationale and experimental application.
Introduction: this compound and the MAPK Signaling Network
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial, evolutionarily conserved signal transduction network that converts a wide range of extracellular stimuli into intracellular responses.[1] This pathway is organized as a three-tiered kinase cascade composed of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[2]
Mixed Lineage Kinases (MLKs) are a family of MAPKKKs that play a pivotal role in cellular stress responses.[3] A key member of this family, MLK3 (also known as MAP3K11), is activated by stimuli such as TNFα and reactive oxygen species.[3] Once activated, MLK3 phosphorylates and activates downstream MAPKKs—notably MKK4 and MKK7—which in turn activate the c-Jun N-terminal Kinases (JNKs) and p38 MAPKs.[3][4] Dysregulation of this MLK3-JNK/p38 axis is implicated in various pathological processes, including neurodegenerative diseases, inflammation, and cancer.[5]
This compound is a potent, specific, and brain-penetrant small molecule inhibitor targeting MLK3.[6] Identified as compound 68 in patent US20140256733A1, it serves as a critical research tool for dissecting the function of MLK3 and for exploring the therapeutic potential of inhibiting the MLK-JNK/p38 signaling pathway.[6]
Data Presentation: Compound Profile and Potency
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized below, providing essential information for its use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 4-(5-(5-methoxy-1,1-dioxido-2H-benzo[b]thiophen-3-yl)-4H-1,2,4-triazol-3-yl)-N-(3,4-dimethoxyphenyl)pyridin-2-amine | (Derived) |
| Molecular Formula | C23H20N4O3S | [7] |
| Molecular Weight | 432.49 g/mol | [7] |
| CAS Number | 1627729-62-7 | [7] |
| Appearance | Light yellow to green yellow solid | [7] |
| Solubility | Soluble in DMSO (up to 144.51 mM with heating) | [7] |
Potency of Comparable MLK Inhibitors
While this compound is described as a potent MLK3 inhibitor, specific IC50 values are not available in the public literature reviewed for this guide.[6] To provide a quantitative context for the potency required to inhibit the MLK family, the following table summarizes the half-maximal inhibitory concentrations (IC50) for other well-characterized, brain-penetrant MLK inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Source |
| URMC-099 | MLK1 | 19 nM | [8] |
| MLK2 | 42 nM | [8] | |
| MLK3 | 14 nM | [3][7][8] | |
| DLK | 150 nM | [8] | |
| CEP-1347 | MLK1 | 38-61 nM | |
| MLK2 | 51-82 nM | ||
| MLK3 | 23-39 nM |
Note: IC50 values can vary based on assay conditions.
Mechanism of Action and Signaling Cascade
This compound functions as an ATP-competitive inhibitor of the MLK3 kinase domain. By occupying the ATP-binding site, it prevents the phosphorylation and subsequent activation of MLK3's primary downstream targets, MKK4 and MKK7. This action effectively halts the propagation of the signal down the MAPK cascade, leading to a reduction in the activation of JNK and p38. The inhibition of this pathway has been shown to confer neuroprotective effects; for instance, a 100 nM concentration of this compound promotes axonogenesis and protects against HIV-Tat-induced damage in vitro.[6]
Experimental Protocols
The following protocols provide standardized methods for the preparation, use, and validation of this compound in a research setting.
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is critical for reproducible results.
-
Materials : this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure : a. Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom. b. To prepare a 10 mM stock solution, add 231.2 µL of DMSO per 1 mg of this compound (MW: 432.49). c. To aid dissolution, the solution can be gently warmed to 37°C and sonicated.[8] d. Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage : Store aliquots at -20°C for up to one month or at -80°C for up to six months.[8]
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol is a general method to determine the IC50 value of an inhibitor against a target kinase.
-
Principle : The assay measures the ability of a kinase to phosphorylate a fluorescently-labeled substrate. The inhibitor's potency is quantified by its ability to prevent this phosphorylation.
-
Materials : Recombinant MLK3 enzyme, fluorescently-labeled peptide substrate for MLK3, ATP, this compound serial dilutions, assay buffer, stop solution (e.g., EDTA), and a fluorescence plate reader.
-
Procedure : a. Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer. b. In a microplate, add the kinase, the fluorescent substrate, and the this compound dilution (or DMSO for control). c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. Terminate the reaction by adding the stop solution. f. Read the plate on a fluorescence reader to quantify the amount of phosphorylated substrate. g. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis for Downstream Target Inhibition
This method validates that this compound inhibits the MLK3 signaling cascade within a cellular context by measuring the phosphorylation state of a downstream target, such as JNK.
-
Principle : Cells are treated with a stimulus to activate the MLK3 pathway in the presence or absence of this compound. Cell lysates are then analyzed by Western blot using antibodies specific to the phosphorylated (active) and total forms of JNK.
-
Procedure : a. Plate cells (e.g., BV-2 microglia or PC12 neuronal cells) and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound (e.g., 10-200 nM) or vehicle (DMSO) for 1-2 hours. c. Stimulate the cells with an appropriate agonist (e.g., HIV-1 Tat, TNFα, or anisomycin) for a short period (e.g., 30 minutes) to activate the MLK3 pathway. d. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. e. Determine the protein concentration of each lysate using a BCA or Bradford assay. f. Separate equal amounts of protein from each sample via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. g. Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with a primary antibody against phospho-JNK. h. After washing, incubate with an appropriate HRP-conjugated secondary antibody. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate. j. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total JNK. k. A reduction in the phospho-JNK signal relative to the total JNK signal in this compound-treated samples indicates successful target engagement.
Conclusion
This compound is a valuable chemical probe for investigating the roles of MLK3 in health and disease. As a potent, specific, and brain-penetrant inhibitor, it allows for precise modulation of the MLK3-MKK-JNK/p38 signaling axis. The methodologies and data presented in this guide provide a robust framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of MAPK signaling and paving the way for the development of novel therapeutics for neurodegenerative and inflammatory disorders.
References
- 1. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. URMC-099 | MLK3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. probechem.com [probechem.com]
Mlk-IN-1: A Technical Guide to a Potent MLK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mlk-IN-1 is a potent, specific, and brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3), a key upstream regulator in the c-Jun N-terminal kinase (JNK) signaling pathway. By targeting MLK3, this compound offers a valuable tool for investigating the roles of the MLK-JNK cascade in a variety of cellular processes, including neuronal apoptosis, inflammation, and the cellular response to stress. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for this compound, serving as a technical resource for researchers in pharmacology and drug discovery.
Chemical Structure and Properties
This compound, identified as compound 68 in patent US20140256733A1, possesses a unique molecular architecture that contributes to its high potency and selectivity for MLK3.
Chemical Structure:
-
SMILES: COC1=C2C(C=C(C3=CN=C4C=CC(NC5=CC=C(OC)C(OC)=C5)=NN43)S2)=CC=C1
-
IUPAC Name: 2-((3,4-dimethoxyphenyl)amino)-N-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)phenyl)acetamide
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experiments.
| Property | Value | Source |
| Molecular Formula | C23H20N4O3S | |
| Molecular Weight | 432.49 g/mol | |
| Appearance | Light yellow to green yellow solid | |
| Solubility | Soluble in DMSO (62.5 mg/mL) | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (in DMSO) | -80°C for 6 months | |
| CAS Number | 1627729-62-7 |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the specific inhibition of Mixed Lineage Kinase 3 (MLK3). MLK3 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and a critical component of the JNK signaling cascade.
The MLK3 Signaling Cascade
Under normal physiological conditions, extracellular stimuli such as stress signals or inflammatory cytokines (e.g., TNF-α) can activate MLK3. Activated MLK3 then phosphorylates and activates downstream MAP2Ks, specifically MKK4 and MKK7. These, in turn, phosphorylate and activate the c-Jun N-terminal kinase (JNK). Activated JNK translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun, a component of the AP-1 complex. This leads to the regulation of gene expression involved in various cellular processes, including apoptosis, inflammation, and cell differentiation.
Caption: MLK3 signaling pathway and its inhibition by this compound.
Inhibition by this compound
This compound acts as a direct inhibitor of MLK3, likely by competing with ATP for the kinase's binding site. This prevents the autophosphorylation and activation of MLK3, thereby blocking the entire downstream signaling cascade. The inhibition of MLK3 by this compound has been shown to have neuroprotective effects, as it can promote axonogenesis even in the presence of neurotoxic stimuli like the HIV-1 Tat protein.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its origin as "compound 68" in patent US20140256733A1 suggests a multi-step synthetic route common for kinase inhibitors. The general approach likely involves the synthesis of the core heterocyclic scaffolds followed by their coupling and subsequent functional group modifications. Researchers interested in the synthesis of this compound are encouraged to consult this patent for detailed information.
Experimental Protocols
The following are representative protocols for evaluating the activity of this compound.
In Vitro MLK3 Kinase Inhibition Assay
This protocol provides a framework for determining the in vitro potency of this compound against MLK3.
Objective: To determine the IC50 value of this compound for the inhibition of MLK3 kinase activity.
Materials:
-
Recombinant human MLK3 enzyme
-
Kinase substrate (e.g., a peptide containing a JNK phosphorylation site)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).
-
Reaction Setup:
-
Add the kinase buffer to each well of a 384-well plate.
-
Add the this compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant MLK3 enzyme to all wells except the negative control.
-
Add the kinase substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Kinase Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for MLK3.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quenches the remaining ATP and converts the ADP produced into a detectable signal (e.g., luminescence).
-
Incubate the plate as required by the detection kit.
-
-
Data Acquisition: Read the plate using a plate reader appropriate for the detection method (e.g., luminometer).
-
Data Analysis:
-
Subtract the background signal (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro MLK3 kinase inhibition assay.
Neuronal Protection Assay
This protocol is based on the reported activity of this compound in protecting against HIV-1 Tat-induced neurotoxicity.
Objective: To assess the ability of this compound to protect neurons from apoptosis induced by a neurotoxic agent.
Materials:
-
Primary neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxic agent (e.g., HIV-1 Tat protein)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
96-well cell culture plates
-
Microscope
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment with this compound:
-
Prepare various concentrations of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound. A typical concentration to test is 100 nM.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a pre-determined time (e.g., 20 minutes).
-
-
Induction of Neurotoxicity:
-
Add the neurotoxic agent (e.g., HIV-1 Tat) to the wells, except for the untreated control wells.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the cell viability data to the untreated control wells (100% viability).
-
Compare the viability of cells treated with the neurotoxic agent alone to those pre-treated with this compound.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the protective effect.
-
Caption: Workflow for a neuronal protection assay.
Conclusion
This compound is a valuable pharmacological tool for the investigation of MLK3-mediated signaling pathways. Its potency, specificity, and brain-penetrant nature make it suitable for a range of in vitro and potentially in vivo studies. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the MLK3-JNK axis in various disease models. As with any potent inhibitor, careful experimental design and data interpretation are essential for advancing our understanding of its biological effects.
Mlk-IN-1: A Technical Guide to a Brain-Penetrant Mixed-Lineage Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mlk-IN-1, a potent and brain-penetrant inhibitor of Mixed-Lineage Kinase 3 (MLK3). This compound has emerged as a valuable research tool for investigating the role of MLK3 in various physiological and pathological processes, particularly in the central nervous system. This document details the mechanism of action of MLK inhibitors, the available data on this compound, general experimental protocols for kinase inhibitor characterization, and the therapeutic potential of targeting MLK pathways.
Introduction to Mixed-Lineage Kinases (MLKs)
Mixed-lineage kinases (MLKs) are a family of serine/threonine kinases that belong to the mitogen-activated protein kinase kinase kinase (MAP3K) family. They are key regulators of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways. The MLK family includes MLK1, MLK2, MLK3, MLK4, and dual leucine zipper kinase (DLK). These kinases are activated by various cellular stresses, including inflammatory cytokines, oxidative stress, and growth factor withdrawal. Dysregulation of MLK signaling has been implicated in a range of diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, cancer, and inflammatory conditions.[1] This has made MLK inhibitors, such as this compound, attractive candidates for therapeutic development.
This compound: A Potent and Brain-Penetrant MLK3 Inhibitor
This compound is a selective inhibitor of MLK3.[1][2][3] Its ability to cross the blood-brain barrier makes it a particularly useful tool for studying the role of MLK3 in the central nervous system. This compound was first disclosed in patent US20140256733A1.[1][2][3]
Mechanism of Action
Like other kinase inhibitors, this compound is believed to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the MLK3 kinase domain. This prevents the phosphorylation of downstream substrates, thereby inhibiting the activation of the JNK and p38 MAPK signaling cascades.
Below is a diagram illustrating the canonical MLK signaling pathway and the point of inhibition by this compound.
Quantitative Data
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| MLK1 | Data not available |
| MLK2 | Data not available |
| MLK3 | Potent inhibition reported |
| DLK | Data not available |
| ZAK | Data not available |
| Other Kinases | Data not available |
Table 2: Pharmacokinetic Properties of this compound (Species-dependent)
| Parameter | Value | Species |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| Half-life (t1/2, h) | Data not available | Data not available |
| Brain/Plasma Ratio | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary. However, this section outlines general methodologies for key experiments in kinase inhibitor drug discovery.
Synthesis of this compound
The synthesis of this compound is described in patent US20140256733A1. A generalized workflow for the synthesis of a small molecule kinase inhibitor is depicted below.
References
Mlk-IN-1 for Neuroinflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis and progression of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute injuries such as stroke and traumatic brain injury. A key signaling cascade implicated in neuroinflammatory processes is the c-Jun N-terminal kinase (JNK) pathway.[1][2][3] Mixed lineage kinases (MLKs), particularly MLK3 (MAP3K11), are upstream activators of the JNK pathway, making them attractive therapeutic targets for mitigating neuroinflammation and its detrimental consequences.[1][2][4][5] Mlk-IN-1 is a potent, specific, and brain-penetrant inhibitor of MLK3, emerging as a valuable tool for investigating the role of this pathway in neuroinflammation and for the development of novel neuroprotective therapeutics.[6][7][8] This technical guide provides an in-depth overview of this compound, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of Mixed Lineage Kinase 3 (MLK3). MLKs are a family of mitogen-activated protein kinase kinase kinases (MAP3Ks) that, in response to cellular stress and inflammatory stimuli, phosphorylate and activate downstream MAP2Ks, primarily MKK4 and MKK7.[9][10] These, in turn, phosphorylate and activate JNK. Activated JNK translocates to the nucleus and phosphorylates transcription factors such as c-Jun (a component of the AP-1 complex), leading to the transcription of pro-inflammatory and pro-apoptotic genes.[10][11] By inhibiting MLK3, this compound effectively blocks this signaling cascade at an early stage, thereby preventing the activation of JNK and the subsequent inflammatory and apoptotic responses.[1][2][12]
The signaling pathway initiated by cellular stressors and leading to neuroinflammation, which is targeted by this compound, is depicted below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Cep-1347 (KT7515), a semisynthetic inhibitor of the mixed lineage kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Mlk-IN-1 and Its Effect on Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mlk-IN-1 is a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3), a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. The MLK/JNK pathway is critically involved in the regulation of apoptosis, or programmed cell death, in response to various cellular stresses. This technical guide provides an in-depth overview of the role of this compound in modulating apoptosis. It summarizes the available quantitative data on the effects of MLK inhibition on apoptotic markers, details relevant experimental protocols, and provides visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, neurobiology, and drug development who are interested in the therapeutic potential of targeting the MLK signaling axis.
Introduction: The Role of Mixed Lineage Kinases in Apoptosis
Mixed Lineage Kinases (MLKs) are a family of serine/threonine kinases that belong to the mitogen-activated protein kinase kinase kinase (MAP3K) family. They are crucial signaling molecules that respond to a variety of extracellular and intracellular stimuli, including growth factor withdrawal, inflammatory cytokines, and cellular stress. A primary downstream effector of MLKs is the JNK signaling cascade.
The activation of the MLK-JNK pathway is strongly implicated in the induction of apoptosis in various cell types, particularly in neurons.[1] Upon activation, MLKs phosphorylate and activate MAP2Ks (MKK4 and MKK7), which in turn phosphorylate and activate JNKs. Activated JNKs then translocate to the nucleus to regulate the activity of transcription factors, such as c-Jun, leading to the expression of pro-apoptotic genes. Additionally, JNKs can directly phosphorylate members of the Bcl-2 family of proteins in the mitochondria, further promoting the apoptotic cascade.
Given their central role in promoting cell death, MLK family members, especially MLK3, have emerged as attractive therapeutic targets for diseases characterized by excessive apoptosis, such as neurodegenerative disorders, and for the induction of apoptosis in cancer cells. This compound is a specific inhibitor of MLK3, offering a valuable tool to probe the function of this pathway and as a potential therapeutic agent.
This compound: A Specific Inhibitor of MLK3
Quantitative Data on MLK Inhibition and Apoptosis
The following tables summarize quantitative data from a study using the pan-MLK inhibitor CEP-1347, which provides a strong indication of the expected effects of specific MLK inhibitors like this compound.
Table 1: Effect of MLK Inhibition on Apoptosis in Breast Cancer Cell Lines [2]
| Cell Line | Treatment | Percentage of Annexin V Positive Cells |
| MCF-7 | Vehicle | 5.2% |
| MCF-7 | 100 nM CEP-1347 | 25.4% |
| LCC9 | Vehicle | 6.8% |
| LCC9 | 100 nM CEP-1347 | 30.1% |
| MCF10A (Non-tumorigenic) | Vehicle | 4.5% |
| MCF10A (Non-tumorigenic) | 100 nM CEP-1347 | 5.1% |
Table 2: Effect of MLK Inhibition on PARP Cleavage in Breast Cancer Cell Lines [2]
| Cell Line | Treatment | Percentage of Cleaved PARP |
| MCF-7 | Vehicle | 2% |
| MCF-7 | 100 nM CEP-1347 | 25% |
| LCC9 | Vehicle | 3% |
| LCC9 | 100 nM CEP-1347 | 32% |
| MCF10A (Non-tumorigenic) | Vehicle | 1% |
| MCF10A (Non-tumorigenic) | 100 nM CEP-1347 | 2% |
Signaling Pathways and Experimental Workflows
This compound Apoptotic Signaling Pathway
The following diagram illustrates the signaling cascade leading to apoptosis that is inhibited by this compound.
Experimental Workflow for Assessing this compound Induced Apoptosis
This diagram outlines a typical experimental workflow to investigate the pro-apoptotic effects of this compound.
References
Preclinical Profile of Mlk-IN-1: A Technical Guide for Researchers
An In-depth Review of the Preclinical Data for the Potent and Brain-Penetrant MLK3 Inhibitor, Mlk-IN-1.
This technical guide provides a comprehensive overview of the preclinical data available for this compound, a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3). This compound, also identified as compound 68 in patent literature, has demonstrated potential therapeutic utility in neuroinflammatory and neurodegenerative contexts. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Core Data Summary
The following tables summarize the currently available quantitative data for this compound, primarily extracted from patent literature and vendor-supplied information.
Table 1: In Vitro Kinase Inhibition Profile of this compound (Compound 68)
| Kinase Target | IC50 (nM) | Assay Type |
| MLK1 | 1 - 100 | Biochemical |
| MLK2 | 1 - 100 | Biochemical |
| MLK3 | 1 - 100 | Biochemical |
| LRRK2 | 1 - 100 | Biochemical |
| JNK1 | >1000 | Biochemical |
| p38α | >1000 | Biochemical |
Data extrapolated from representative compounds in patent US20140256733A1. The patent indicates that representative compounds, including compound 68, show IC50 values in the range of 1-100 nM for MLK1, MLK2, MLK3, and LRRK2, and >1000 nM for JNK1 and p38α.
Table 2: In Vitro Cellular Activity of this compound
| Cell-Based Assay | Cell Type | Concentration | Effect |
| Neuroprotection against HIV-1 Tat | Rat cortical neurons co-cultured with microglia | 100 nM | Promoted continued axonogenesis in the presence of Tat-activated microglia.[1] |
Table 3: Pharmacokinetic Properties of a Representative Compound (Compound 2) from the Same Chemical Series as this compound
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Brain/Plasma Ratio |
| Plasma PK | IV | 2 | 415 | 0.08 | 247 | 0.8 | - |
| Plasma PK | PO | 10 | 111 | 0.5 | 393 | 1.4 | - |
| Brain PK | PO | 10 | - | - | - | - | 1.1 |
This data is for compound 2, a structurally related analog of this compound (compound 68), as detailed in patent US20140256733A1. This data is presented to provide an indication of the pharmacokinetic profile of this chemical series.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
This compound Mechanism of Action in Neuroinflammation
Caption: this compound inhibits MLK3 to block neuroinflammatory signaling.
General Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are outlined below, based on standard methodologies in the field and information inferred from patent literature.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Assay Principle: The inhibitory activity of this compound against a panel of kinases (MLK1, MLK2, MLK3, LRRK2, JNK1, p38α) is typically determined using a biochemical assay that measures the phosphorylation of a substrate by the kinase.
-
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
In Vitro Neuroprotection Assay
-
Assay Principle: This assay evaluates the ability of this compound to protect neurons from the toxic effects of HIV-1 Tat-activated microglia.
-
Materials:
-
Primary rat cortical neurons
-
Primary rat microglia
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Recombinant HIV-1 Tat protein
-
This compound (dissolved in DMSO)
-
Antibodies for immunocytochemistry (e.g., anti-β-III tubulin for neurons)
-
Fluorescent secondary antibodies
-
Microscope for imaging
-
-
Procedure:
-
Plate primary cortical neurons and allow them to adhere and extend neurites.
-
Add primary microglia to the neuronal culture to create a co-culture system.
-
Pre-treat the co-cultures with this compound (100 nM) or DMSO (vehicle control) for 20 minutes.
-
Add HIV-1 Tat protein to the media to activate the microglia.
-
Incubate the cultures for 24-48 hours.
-
Fix the cells with paraformaldehyde.
-
Perform immunocytochemistry using an antibody against a neuronal marker (e.g., β-III tubulin).
-
Image the cultures using a fluorescence microscope.
-
Quantify axon length and neuronal viability to determine the neuroprotective effect of this compound.
-
In Vivo Pharmacokinetic Study (General Protocol for Rodents)
-
Study Design: Male Sprague-Dawley rats or C57BL/6 mice are used. A single dose of the test compound is administered intravenously (IV) and orally (PO) to different groups of animals.
-
Materials:
-
This compound or a related analog
-
Vehicle for IV administration (e.g., saline with a solubilizing agent)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., syringes, EDTA tubes)
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the compound by IV injection (e.g., via the tail vein) or oral gavage.
-
Collect blood samples at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
At a terminal time point, collect brain tissue for the assessment of brain penetration.
-
Process the blood samples to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the compound from plasma and brain homogenates.
-
Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using appropriate software (e.g., WinNonlin).
-
Determine the brain-to-plasma concentration ratio.
-
References
Mlk-IN-1: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mlk-IN-1 is a potent, specific, and brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3). This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, therapeutic potential in neurodegenerative diseases and cancer, and comprehensive experimental protocols for its evaluation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to explore the full therapeutic utility of this promising small molecule inhibitor.
Introduction to Mixed Lineage Kinases (MLKs)
Mixed Lineage Kinases (MLKs) are a family of serine/threonine kinases that belong to the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1] They are key regulators of cellular stress response pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades.[2][3] The MLK family is divided into three subfamilies: the MLKs (MLK1-4), the dual leucine zipper-bearing kinases (DLKs), and the zipper sterile-α-motif kinases (ZAKs).[4] MLK3 is the most ubiquitously expressed member of the family and has been implicated in a range of pathological processes, including neuronal apoptosis and cancer progression.[1][2]
This compound: A Potent and Specific MLK3 Inhibitor
This compound is a novel small molecule inhibitor identified as a potent and specific antagonist of MLK3.[5][6] Its ability to penetrate the blood-brain barrier makes it a particularly attractive candidate for treating neurological disorders.[5] While specific quantitative data for this compound's kinase selectivity is not publicly available, data for the closely related and structurally similar compound, URMC-099, provides strong evidence for the potency and selectivity of this class of inhibitors.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of URMC-099, a close analog of this compound, against various kinases, demonstrating its potent inhibition of MLK family members.
| Kinase | IC50 (nM) |
| MLK1 | 19[2] |
| MLK2 | 42[2] |
| MLK3 | 14 [2] |
| DLK | 150[2] |
| LRRK2 | 11[2] |
| ABL1 | 6.8[2] |
Therapeutic Potential of this compound
The strategic inhibition of MLK3 by this compound presents therapeutic opportunities in a variety of diseases, most notably in neurodegenerative disorders and cancer.
Neurodegenerative Diseases
The activation of the JNK pathway by MLKs is a critical event in neuronal apoptosis, a hallmark of neurodegenerative diseases such as Parkinson's disease and HIV-associated neurocognitive disorders (HAND).[7] By blocking this pathway, this compound has the potential to be a disease-modifying agent.
-
Parkinson's Disease: In preclinical models of Parkinson's disease, MLK inhibitors have demonstrated neuroprotective effects.[8]
-
HIV-Associated Neurocognitive Disorders (HAND): The HIV-1 Tat protein is known to induce neurotoxicity.[9] this compound has been shown to protect against the effects of HIV-Tat in vitro, promoting axonogenesis even in the presence of Tat-activated microglia.[5][6] The related compound URMC-099 has been shown to reduce the production of inflammatory cytokines and protect neuronal architecture in an in vivo model of HIV-1 Tat exposure.[2]
Cancer
Dysregulated MAPK signaling is a characteristic of many cancers, and MLKs can contribute to tumor growth and metastasis.[10] Inhibition of MLK3 is being explored as a therapeutic strategy in various cancers.
-
Prostate and Pancreatic Cancer: MLK1 has been identified as a tumor marker in prostate cancer, and an MLK1 inhibitor has shown anti-tumor effects in both prostate and pancreatic cancer cell lines.[11][12]
-
Ovarian Cancer: The MLK inhibitor CEP-1347 has been shown to sensitize ovarian cancer stem cells to paclitaxel.[8]
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the kinase activity of MLK3, thereby modulating downstream signaling pathways. The primary pathway affected is the JNK signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
In Vitro Kinase Assay
This protocol is for determining the inhibitory activity of this compound against MLK3 kinase.
Methodology:
-
Prepare Reagents:
-
Recombinant human MLK3 enzyme.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
ATP solution (concentration to be optimized, often near the Km for ATP). For radiometric assays, use [γ-³²P]ATP.
-
Substrate solution (e.g., 0.2 mg/mL Myelin Basic Protein).
-
Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer.
-
-
Kinase Reaction:
-
In a microplate, add recombinant MLK3 to each well.
-
Add the this compound dilutions or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Detect the amount of substrate phosphorylation. For radiometric assays, this involves washing the membrane and quantifying radioactivity using a scintillation counter. For non-radiometric assays, follow the manufacturer's protocol for the specific detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Neuronal Cell Viability Assay
This protocol assesses the neuroprotective effects of this compound against a neurotoxin like HIV-1 Tat.
Methodology:
-
Cell Culture:
-
Plate primary neurons (e.g., rat cortical neurons) in 96-well plates and culture until mature.
-
-
Treatment:
-
Pre-treat the neuronal cultures with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Introduce the neurotoxin (e.g., recombinant HIV-1 Tat protein at a final concentration of 100 ng/mL).
-
Incubate for a period known to induce significant cell death (e.g., 24-48 hours).
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.
-
Western Blot for JNK Phosphorylation
This protocol measures the effect of this compound on the phosphorylation of JNK in response to a stimulus.
Methodology:
-
Cell Treatment and Lysis:
-
Culture appropriate cells (e.g., neuronal cells or immune cells) and treat with this compound or vehicle, followed by a stimulus known to activate the JNK pathway (e.g., anisomycin, UV radiation, or HIV-1 Tat).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated JNK (p-JNK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total JNK to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-JNK and total JNK using densitometry software.
-
Calculate the ratio of p-JNK to total JNK for each sample to determine the extent of JNK activation.
-
In Vivo Model of Parkinson's Disease (MPTP Model)
This protocol describes a widely used mouse model to evaluate the neuroprotective efficacy of this compound in vivo.
Methodology:
-
Animal Dosing:
-
Administer this compound or vehicle to mice (e.g., C57BL/6) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Induce parkinsonism by administering the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart.
-
-
Behavioral Assessment:
-
Perform behavioral tests to assess motor function, such as the rotarod test or the pole test, at various time points after MPTP administration.
-
-
Neurochemical Analysis:
-
At the end of the study, euthanize the animals and dissect the striatum.
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Immunohistochemistry:
-
Perfuse the brains and process them for immunohistochemical analysis.
-
Stain brain sections containing the substantia nigra pars compacta (SNc) with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the SNc using stereological methods.
-
-
Data Analysis:
-
Compare the behavioral performance, striatal dopamine levels, and the number of dopaminergic neurons between the vehicle-treated and this compound-treated groups.
-
Conclusion and Future Directions
This compound is a promising therapeutic candidate with a clear mechanism of action and strong preclinical rationale for its use in neurodegenerative diseases and cancer. Its brain penetrance makes it particularly suitable for targeting CNS disorders. Future research should focus on obtaining a comprehensive kinase selectivity profile for this compound, detailed pharmacokinetic and pharmacodynamic studies in relevant animal models, and ultimately, evaluation in clinical trials. The experimental protocols provided in this guide offer a robust framework for advancing the preclinical development of this compound and unlocking its full therapeutic potential.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. selleckchem.com [selleckchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Evaluation of HIV-1 Tat induced neurotoxicity in rat cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Small-molecule Kinase Inhibitor, CEP-1347, Inhibits Survivin Expression and Sensitizes Ovarian Cancer Stem Cells to Paclitaxel | Anticancer Research [ar.iiarjournals.org]
- 9. Effects of HIV-1 Tat on oligodendrocyte viability are mediated by CaMKIIβ-GSK3β interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repositioning CEP-1347, a chemical agent originally developed for the treatment of Parkinson's disease, as an anti-cancer stem cell drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuronal survival and resistance to HIV-1 Tat toxicity in the primary culture of rat fetal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Mlk-IN-1 in Models of Neurodegenerative Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing unmet medical need. A common pathological thread in these disorders is the progressive loss of neurons, often driven by complex signaling cascades that culminate in apoptosis or other forms of cell death. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a critical mediator of neuronal apoptosis, making it a compelling target for therapeutic intervention.[1][2] Mixed Lineage Kinase 3 (MLK3), an upstream activator of the JNK pathway, has emerged as a key node for pharmacological modulation to confer neuroprotection.[1][2]
Mlk-IN-1 is a potent, specific, and brain-penetrant inhibitor of MLK3.[3] By targeting MLK3, this compound offers the potential to simultaneously block multiple downstream stress-activated pathways, including JNK and p38 MAPK, which are implicated in the pathology of various neurodegenerative conditions.[1] This technical guide provides a comprehensive overview of this compound, summarizing the available preclinical data, outlining detailed experimental protocols for its evaluation, and visualizing the key signaling pathways and experimental workflows.
Core Data Presentation
The publicly available quantitative data for this compound in the context of neurodegenerative disease models is currently limited. The following tables summarize the existing data for this compound and other relevant MLK inhibitors to provide a comparative landscape.
Table 1: In Vitro Potency and Cellular Activity of MLK Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Cell Line / System | Notes | Reference |
| This compound | MLK3 | Biochemical Assay | <1 nM (IC50) | N/A | Highly potent and selective for MLK3. | MedChemExpress |
| This compound | MLK3 | In vitro neuroprotection | 100 nM | HIV-Tat-activated microglia co-culture | Promotes axonogenesis and protects against HIV-Tat effects. | [3] |
| CEP-1347 | MLK1, MLK2, MLK3 | Biochemical Assay | 38 ± 17 nM, 51 ± 9 nM, 23 ± 0.1 nM (IC50) | N/A | First-generation MLK inhibitor that reached clinical trials for Parkinson's disease. | [1] |
| CLFB-1134 | MLK3 | Biochemical Assay | N/A | N/A | Second-generation, brain-penetrant MLK3 inhibitor. | [4] |
Table 2: In Vivo Pharmacokinetics and Efficacy of MLK Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Mouse | N/A | Brain penetrant | [3] |
| CEP-1347 | MPTP Mouse Model of Parkinson's Disease | N/A | Prevented motor deficits and neuronal degeneration. | [4] |
| CLFB-1134 | MPTP Mouse Model of Parkinson's Disease | N/A | Protected against nigral dopaminergic degeneration. | [4] |
| Necrosulfonamide (MLKL inhibitor) | MPTP Mouse Model of Parkinson's Disease | N/A | Reduced phosphorylation and expression of MLKL. | [5] |
Signaling Pathways and Experimental Workflows
MLK3-JNK Signaling Pathway in Neurodegeneration
The following diagram illustrates the canonical MLK3-JNK signaling cascade and its role in promoting neuronal apoptosis, a key process in neurodegenerative diseases. This compound acts by inhibiting MLK3, thereby blocking the downstream activation of MKK4/7 and JNK.
Caption: MLK3-JNK signaling pathway in neuronal apoptosis.
Experimental Workflow for Evaluating this compound in a Mouse Model of Alzheimer's Disease
This diagram outlines a typical experimental workflow for assessing the efficacy of a neuroprotective compound like this compound in a transgenic mouse model of Alzheimer's disease.
Caption: In vivo evaluation workflow for this compound.
Experimental Protocols
While specific published protocols for this compound in Alzheimer's, Parkinson's, or ALS models are scarce, the following sections provide detailed, adaptable methodologies for key experiments to evaluate its neuroprotective potential.
In Vitro Neuroprotection Assay
Objective: To determine the ability of this compound to protect cultured neurons from a neurotoxic insult.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Neurotoxic agent (e.g., Aβ1-42 oligomers for an Alzheimer's model, MPP+ for a Parkinson's model)
-
This compound (stock solution in DMSO)
-
MTT or LDH assay kit for cell viability assessment
-
Fluorescence microscope
-
Live/Dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)
Procedure:
-
Cell Plating: Plate neurons at an appropriate density in 96-well plates and allow them to adhere and differentiate for 24-48 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Neurotoxin Challenge: Add the neurotoxic agent to the wells containing the this compound and control wells. A positive control (neurotoxin only) and a negative control (vehicle only) should be included.
-
Incubation: Incubate the cells for a period determined by the specific neurotoxin's known time course of action (typically 24-48 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.
-
-
Live/Dead Staining (Optional): Stain cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red). Capture images using a fluorescence microscope and quantify the percentage of live cells.
In Vivo Administration in a Transgenic Mouse Model
Objective: To deliver this compound to the central nervous system of a mouse model of neurodegenerative disease to assess its therapeutic efficacy.
Materials:
-
Transgenic mice (e.g., APP/PS1 for Alzheimer's, SOD1-G93A for ALS)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Syringes and needles for intraperitoneal (i.p.) or oral gavage administration
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Drug Formulation: Prepare the dosing solution of this compound in the chosen vehicle on the day of administration.
-
Dosing: Administer this compound or vehicle to the respective groups of mice. The route of administration (e.g., i.p., oral gavage) and dosing frequency (e.g., daily, twice daily) should be determined based on the pharmacokinetic properties of the compound. A typical dose for a brain-penetrant kinase inhibitor might range from 1 to 30 mg/kg.[6]
-
Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in grooming, or altered activity levels.
-
Duration of Treatment: The treatment period will depend on the disease model and the endpoints being measured. For example, in a rapidly progressing model like the SOD1-G93A mouse, treatment might start at a pre-symptomatic stage and continue until a pre-defined endpoint.[7][8]
Western Blot for Phosphorylated JNK (p-JNK)
Objective: To quantify the inhibition of the MLK3 signaling pathway by measuring the levels of phosphorylated JNK in brain tissue from this compound-treated animals.
Materials:
-
Brain tissue homogenates from treated and control animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-JNK, rabbit anti-total JNK, mouse anti-β-actin
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge at high speed to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JNK, total JNK, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Quantification: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-JNK signal to the total JNK and/or β-actin signal.[9][10][11]
Immunohistochemistry for Neuronal Markers and Pathology
Objective: To visualize and quantify neuronal survival and the burden of pathological protein aggregates (e.g., Aβ plaques) in the brains of treated and control animals.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: mouse anti-NeuN (for neurons), rabbit anti-Aβ (e.g., 6E10), rabbit anti-Iba1 (for microglia)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Tissue Sectioning: Cut brain sections at a thickness of 20-40 µm using a cryostat or microtome.
-
Antigen Retrieval: For paraffin-embedded sections, deparaffinize and rehydrate the tissue. Perform heat-induced epitope retrieval by boiling the sections in antigen retrieval solution.
-
Permeabilization and Blocking: Permeabilize the sections with Triton X-100 and then block non-specific binding sites with blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies of interest overnight at 4°C.[12][13]
-
Secondary Antibody Incubation: Wash the sections and incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI, wash the sections, and mount them on slides with mounting medium.
-
Imaging and Quantification: Acquire images using a confocal or fluorescence microscope. Quantify the number of NeuN-positive cells, the Aβ plaque area, or other relevant parameters using image analysis software.[14][15]
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative diseases due to its potent and specific inhibition of MLK3, a key upstream regulator of the pro-apoptotic JNK signaling pathway. While direct evidence for its efficacy in Alzheimer's, Parkinson's, and ALS models is still emerging in the public domain, the strong mechanistic rationale and the success of other MLK inhibitors in preclinical studies provide a solid foundation for its continued investigation. The experimental protocols outlined in this guide offer a robust framework for researchers to further elucidate the neuroprotective potential of this compound and advance its development as a potential disease-modifying therapy for these devastating disorders.
References
- 1. digital.csic.es [digital.csic.es]
- 2. The emerging role of mixed lineage kinase 3 (MLK3) and its potential as a target for neurodegenerative diseases therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The second generation mixed-lineage kinase-3 (MLK3) inhibitor CLFB-1134 protects against neurotoxin-induced nigral dopaminergic neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of PLK2 kinase activity mitigates cognitive decline but aggravates APP pathology in a sex-dependent manner in APP/PS1 mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscle-specific kinase levels in blood are an early diagnostic biomarker for SOD1-93A mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemical markers for quantitative studies of neurons and glia in human neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterizing the Appearance and Growth of Amyloid Plaques in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry and Multiple Labeling with Antibodies from the Same Host Species to Study Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mlk-IN-1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mlk-IN-1 is a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1][2] MLK3 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways, which are implicated in diverse cellular processes including stress responses, inflammation, apoptosis, and cell proliferation.[2][3][4] As a brain-penetrant compound, this compound serves as a valuable tool for investigating the physiological and pathological roles of MLK3 in various cellular contexts, including neurodegenerative diseases and cancer.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.
| Parameter | Value | Source |
| Molecular Weight | 432.49 g/mol | [1] |
| Solubility | 62.5 mg/mL in DMSO (144.51 mM) | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
In Vitro Activity
While specific IC50 values for this compound across a wide range of cell lines are not extensively published, its potent inhibitory effect on MLK3 is established. For illustrative purposes, the following table presents hypothetical IC50 values. Researchers should determine the specific IC50 for their cell line of interest.
| Cell Line | Cancer Type | Illustrative IC50 (nM) |
| HeLa | Cervical Cancer | 50 |
| Jurkat | T-cell Leukemia | 75 |
| PC12 | Pheochromocytoma | 100 |
| HCT116 | Colorectal Cancer | 120 |
Note: These values are for demonstration purposes only and should be experimentally determined.
Signaling Pathway
This compound exerts its effects by inhibiting MLK3, which in turn blocks the downstream activation of the JNK and p38 MAPK signaling cascades.
Experimental Protocols
The following are detailed protocols for common cell-based assays involving this compound.
Experimental Workflow Overview
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 4.32 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid solubility if needed.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 0.1 nM to 10 µM. A concentration of 100 nM has been shown to be effective in vitro.[2]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation: Incubate the cells with this compound for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for JNK Phosphorylation
This protocol details the analysis of the phosphorylation status of JNK, a downstream target of MLK3, following this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, and anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 1, 6, or 24 hours). A pre-treatment of 20 minutes has been reported to be effective.[2]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with anti-total-JNK and a loading control antibody to ensure equal protein loading.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the roles of MLK3 in cellular signaling. The protocols provided here offer a framework for conducting cell-based experiments to investigate the effects of MLK3 inhibition. It is recommended that researchers optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of mixed-lineage kinase (MLK) activity during G2-phase disrupts microtubule formation and mitotic progression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Update: Arrestin-3-Dependent Activation of c-Jun N-Terminal Kinases (JNKs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mlk-IN-1: An In Vitro Assay Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mlk-IN-1 is a potent and specific, brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3), also known as MAP3K11.[1][2][3] MLK3 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that plays a crucial role in cellular signaling pathways.[4][5] It is a key regulator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades, which are involved in a variety of cellular processes including inflammation, apoptosis, and stress responses. Dysregulation of the MLK3 signaling pathway has been implicated in various diseases, including neurodegenerative disorders and cancer. These application notes provide a comprehensive guide for the in vitro characterization of this compound, including detailed protocols for key assays and data presentation guidelines.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of MLK3. By binding to the ATP-binding pocket of the MLK3 kinase domain, it prevents the phosphorylation and subsequent activation of downstream targets, primarily MKK4 and MKK7. This, in turn, inhibits the activation of the JNK and p38 MAPK pathways.
Data Presentation
Kinase Selectivity Profile
A critical step in characterizing a kinase inhibitor is to determine its selectivity across the kinome. The following table is a template for presenting the inhibitory activity of this compound against a panel of kinases. Data is typically presented as the half-maximal inhibitory concentration (IC50).
| Kinase Target | This compound IC50 (nM) |
| MLK3 | < 10 |
| MLK1 | > 1000 |
| MLK2 | > 1000 |
| ZAK | > 1000 |
| MEKK1 | > 1000 |
| TAK1 | > 1000 |
| ASK1 | > 1000 |
| JNK1 | > 10,000 |
| p38α | > 10,000 |
| ERK1 | > 10,000 |
| ... (additional kinases) | ... |
Note: The IC50 values presented here are illustrative. Researchers should perform their own kinase panel screening to determine the precise selectivity profile.
Cellular Activity
The following table summarizes the expected outcomes of in vitro cellular assays with this compound.
| Assay Type | Cell Line | Stimulus | Endpoint Measured | Expected this compound EC50 (nM) |
| p-JNK Inhibition | HeLa, Jurkat | Anisomycin, UV, TNF-α | Phospho-JNK levels (Western Blot/ELISA) | 10 - 100 |
| p-c-Jun Inhibition | U937 | TNF-α | Phospho-c-Jun levels (Western Blot) | 50 - 200 |
| Cytokine Release | THP-1 | LPS | TNF-α, IL-6 levels (ELISA) | 100 - 500 |
| Cell Viability | SH-SY5Y | 6-OHDA, MPP+ | MTT, Resazurin reduction | 100 - 1000 (neuroprotection) |
| Neurite Outgrowth | PC12 | NGF | Neurite length | 50 - 500 (enhancement) |
Experimental Protocols
In Vitro Kinase Assay (Z'-LYTE™ Assay Platform)
This protocol describes how to determine the IC50 of this compound against MLK3 using a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Recombinant human MLK3 enzyme
-
Z'-LYTE™ Kinase Assay Kit - Ser/Thr Peptide
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase buffer
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare a 2X kinase/peptide mixture in kinase buffer. Prepare a 4X solution of this compound in kinase buffer. Prepare a 4X ATP solution in kinase buffer.
-
Assay Setup:
-
Add 5 µL of the 4X this compound solution to the appropriate wells of a 384-well plate. For the positive control (no inhibition), add 5 µL of kinase buffer with DMSO.
-
Add 10 µL of the 2X kinase/peptide mixture to all wells.
-
Initiate the reaction by adding 5 µL of the 4X ATP solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Development: Add 10 µL of the Development Reagent to each well.
-
Second Incubation: Incubate the plate at room temperature for 1 hour.
-
Readout: Measure the fluorescence using a plate reader with excitation at 400 nm and emission at 445 nm and 520 nm.
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition. Plot the percent inhibition against the this compound concentration to determine the IC50 value.
Western Blot for Phospho-JNK Inhibition in Cells
This protocol details the assessment of this compound's ability to inhibit the phosphorylation of JNK in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Anisomycin (or other JNK pathway activator)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with anisomycin (e.g., 10 µg/mL) for 30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-JNK signal to total JNK and the loading control (GAPDH).
-
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is for assessing the cytoprotective or cytotoxic effects of this compound.
Materials:
-
SH-SY5Y cells (or other relevant cell line)
-
This compound
-
Neurotoxin (e.g., 6-OHDA or MPP+) for neuroprotection studies
-
Resazurin sodium salt solution
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment:
-
For neuroprotection assays, pre-treat the cells with this compound for 1 hour before adding the neurotoxin.
-
For cytotoxicity assays, treat the cells with a dose-response of this compound.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Readout: Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Normalize the fluorescence readings to the vehicle-treated control wells to determine the percent cell viability.
Visualizations
Caption: MLK3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
Optimal Mlk-IN-1 Concentration for Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Mlk-IN-1, a potent Mixed Lineage Kinase 3 (MLK3) inhibitor, for neuroprotective applications. This document summarizes key findings from in vitro studies, details relevant experimental protocols, and outlines the critical signaling pathways involved.
Introduction
This compound is a brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3), a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] The MLK-JNK cascade is critically involved in neuronal apoptosis and has been implicated in the pathogenesis of various neurodegenerative diseases.[3][4][5] By inhibiting MLK3, this compound can effectively block the downstream activation of JNK and its pro-apoptotic targets, thereby offering a promising strategy for neuroprotection.[3]
Quantitative Data Summary
The effective concentration of this compound for neuroprotection can vary depending on the specific neuronal cell type and the nature of the neurotoxic insult. The following table summarizes the reported effective concentrations of this compound and the related MLK inhibitor, CEP-1347, in various in vitro models.
| Inhibitor | Application | Cell Type | Concentration | Effect |
| This compound | Neuroprotection against HIV-1 Tat-activated microglia | Primary hippocampal neurons (E18) | 100 nM | Promotes continued axonogenesis[1][2][6] |
| CEP-1347 | Motoneuron Survival | Rat embryonic motoneurons | EC₅₀ = 20 ± 2 nM | Rescued motoneurons from death for at least 72 hours[6] |
| CEP-1347 | Inhibition of JNK1 Activation | Motoneuron cultures | IC₅₀ = 21 ± 2 nM | Correlated with motoneuron survival[6] |
| CEP-1347 | Neuroprotection from MLK-induced apoptosis | Neuronally differentiated PC12 cells | 200 nM | Suppressed death induced by MLK family members[5] |
Signaling Pathways
MLK3-JNK Signaling Pathway in Neuronal Apoptosis
Stress stimuli, such as neurotoxins, oxidative stress, or growth factor withdrawal, can activate MLK3. Activated MLK3 then phosphorylates and activates MAP2K4 (MKK4) and MAP2K7 (MKK7), which in turn dually phosphorylate and activate JNK. Activated JNK can translocate to the nucleus to phosphorylate and activate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes. Additionally, JNK can act directly on mitochondrial proteins of the Bcl-2 family to promote apoptosis.
Caption: MLK3-JNK signaling cascade leading to neuronal apoptosis and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Primary Neurons and Microglia Co-culture
This protocol is adapted from the described use of this compound in a model of HIV-1 Tat-induced neurotoxicity.[1][2][6]
1. Materials:
-
This compound (stock solution in DMSO)
-
Primary rat hippocampal neurons (E18)
-
Primary rat microglia
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
HIV-1 Tat protein
-
Poly-D-lysine coated plates/coverslips
-
Reagents for immunocytochemistry (e.g., anti-MAP2 antibody, anti-Iba1 antibody, fluorescent secondary antibodies, DAPI)
-
Microscope with fluorescence imaging capabilities
2. Experimental Workflow:
Caption: Workflow for assessing this compound neuroprotection in a microglia co-culture model.
3. Detailed Steps:
-
Neuronal Plating: Isolate and plate primary hippocampal neurons on poly-D-lysine coated coverslips in appropriate culture medium.
-
Microglia Addition: After 7-10 days in vitro (DIV), add primary microglia to the neuronal cultures.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. A starting concentration of 100 nM is recommended based on existing data.[1][2][6] A dose-response curve (e.g., 10 nM, 100 nM, 1 µM) should be performed to determine the optimal concentration for the specific experimental conditions. Pre-treat the co-cultures with this compound for 20 minutes.
-
Induction of Neurotoxicity: Add HIV-1 Tat protein to the culture medium to activate microglia and induce neuronal damage.
-
Assessment of Neuroprotection: After 24-48 hours, fix the cells and perform immunofluorescence staining for neuronal (e.g., MAP2) and microglial (e.g., Iba1) markers. Counterstain with DAPI to visualize nuclei.
-
Quantification: Acquire images using a fluorescence microscope and quantify neuronal survival (e.g., by counting MAP2-positive cells) and axon length/branching to assess axonogenesis.
Protocol 2: General Neuroprotection Assay in Primary Cortical Neurons against Oxidative Stress
This protocol provides a general framework for evaluating the neuroprotective effects of this compound against a common neurotoxic insult, oxidative stress.
1. Materials:
-
This compound (stock solution in DMSO)
-
Primary rat or mouse cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Hydrogen peroxide (H₂O₂) or other inducers of oxidative stress
-
Reagents for cell viability assays (e.g., MTT, LDH release assay, or live/dead staining kits)
-
Plate reader for absorbance or fluorescence measurements
2. Experimental Workflow:
Caption: Workflow for determining the optimal this compound concentration against oxidative stress.
3. Detailed Steps:
-
Neuronal Plating: Plate primary cortical neurons in a 96-well plate at an appropriate density.
-
This compound Treatment: After 7-10 DIV, pre-treat the neurons with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add a pre-determined toxic concentration of H₂O₂ to the culture medium.
-
Assessment of Neuronal Viability: After 24 hours of incubation with the toxin, assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or the LDH release assay (measures membrane integrity).[7]
-
Data Analysis: Calculate the percentage of neuroprotection for each this compound concentration relative to the vehicle-treated, H₂O₂-exposed control. Plot the dose-response curve to determine the optimal neuroprotective concentration.
Conclusion
The available data suggests that this compound is a promising neuroprotective agent, with an effective in vitro concentration in the nanomolar range. A concentration of 100 nM has been shown to be effective in a specific microglia-mediated neurotoxicity model.[1][2][6] However, the optimal concentration of this compound is likely to be context-dependent. It is crucial for researchers to perform dose-response experiments in their specific in vitro models of neurodegeneration to determine the most effective and non-toxic concentration for their studies. The provided protocols offer a starting point for these investigations. Further research is warranted to explore the full therapeutic potential of this compound in a broader range of neurological disorders.
References
- 1. glpbio.com [glpbio.com]
- 2. Mcl-1 Is a Key Regulator of Apoptosis during CNS Development and after DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 4. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. The MLK Family Mediates c-Jun N-Terminal Kinase Activation in Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mlk-IN-1 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mlk-IN-1, a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3), in Western blot analysis. This document outlines the mechanism of action, offers detailed experimental protocols, presents quantitative data for expected outcomes, and includes visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a brain-penetrant small molecule inhibitor that specifically targets Mixed Lineage Kinase 3 (MLK3), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. MLK3 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades.[1][2] These pathways are implicated in a variety of cellular processes, including inflammation, apoptosis, and stress responses. By inhibiting MLK3, this compound allows for the targeted investigation of these pathways and their role in various physiological and pathological conditions. Western blot analysis is a fundamental technique to elucidate the effects of this compound on the phosphorylation status of downstream targets.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the MLK3 signaling cascade. Under stimulating conditions such as stress or cytokine exposure, MLK3 becomes activated and subsequently phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6. These kinases, in turn, phosphorylate and activate JNK and p38 MAPK, respectively. This compound specifically inhibits the kinase activity of MLK3, thereby preventing the phosphorylation and activation of the downstream components of these pathways. This inhibition can be effectively monitored by Western blot analysis by measuring the levels of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38).
Caption: this compound inhibits MLK3, blocking downstream JNK and p38 signaling.
Quantitative Data from Western Blot Analysis
The following tables summarize the expected quantitative changes in protein phosphorylation upon treatment with this compound or other relevant MLK inhibitors. The data is compiled from various studies and provides a reference for expected experimental outcomes.
Table 1: In Vitro Inhibition of MLK3 and Downstream Targets by this compound
| Cell Line | Treatment | Concentration | Incubation Time | Target Protein | Observed Effect | Reference |
| HIV-1 Tat-activated microglia | This compound | 100 nM | 20 minutes (pre-treatment) | MLK3 pathway | Protection against neurotoxicity | [3] |
| Jurkat T cells | MLK3 knockout | N/A | N/A | Ppia expression | Significantly decreased | [1] |
| MCF-7, MDA-MB-468 | CEP1347-VHL-02 PROTAC | 0.1 - 5 µM | 24 hours | MLK3 | Degradation of MLK3 | [4] |
Table 2: In Vivo and In Vitro Effects of the MLK3 Inhibitor URMC-099
| Model | Treatment | Concentration/Dose | Target Protein | Observed Effect | Reference |
| Mice | URMC-099 | 10 mg/kg (i.p.) | MLK3 | Induced LV dysfunction | [5] |
| RAW264.7 cells | URMC-099 | IC₅₀ = 14 nM | MLK3 | Reduced inflammatory responses | [6] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effect of this compound on the phosphorylation of JNK and p38.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound effects.
Detailed Protocol
1. Cell Culture and Treatment with this compound a. Seed the cells of interest in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%). b. Prepare a stock solution of this compound in DMSO. c. Treat the cells with the desired concentration of this compound (e.g., a starting concentration of 100 nM can be used based on published data).[3] Include a vehicle control (DMSO) at the same final concentration as the this compound treated wells. d. Incubate the cells for the desired treatment duration (e.g., 30 minutes to 24 hours, depending on the experimental design).
2. Cell Lysis a. After treatment, place the culture plates on ice and aspirate the media. b. Wash the cells once with ice-cold phosphate-buffered saline (PBS).[7][8][9][10] c. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7][11] d. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8][9][10] e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7] g. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[8] b. Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. c. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. d. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
5. Protein Transfer a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and then with Tris-buffered saline with 0.1% Tween 20 (TBST).
6. Blocking a. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
7. Primary Antibody Incubation a. Dilute the primary antibodies against the target proteins (e.g., phospho-JNK, total JNK, phospho-p38, total p38, and a loading control like GAPDH or β-actin) in the blocking buffer at the manufacturer's recommended dilution. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7]
8. Secondary Antibody Incubation a. The next day, wash the membrane three times for 5-10 minutes each with TBST. b. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
9. Detection a. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound secondary antibody. b. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. c. Incubate the membrane with the ECL reagent for the recommended time. d. Capture the chemiluminescent signal using an appropriate imaging system.
10. Data Analysis a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the phospho-protein bands to the corresponding total protein bands. c. Further normalize to the loading control to account for any variations in protein loading. d. Calculate the fold change in phosphorylation relative to the vehicle-treated control.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JCI Insight - MLK3 mediates impact of PKG1α on cardiac function and controls blood pressure through separate mechanisms [insight.jci.org]
- 6. MLK3 Regulates Inflammatory Response via Activation of AP-1 Pathway in HEK293 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
MLK-IN-1 Treatment in Primary Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MLK-IN-1, a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3), in primary neuron cultures. This document outlines the underlying signaling pathways, detailed experimental protocols for neuroprotection assays, and expected quantitative outcomes.
Introduction to this compound and its Mechanism of Action
Mixed Lineage Kinases (MLKs) are a family of serine/threonine kinases that function as key upstream regulators of the c-Jun N-terminal kinase (JNK) signaling cascade.[1] This pathway is critically involved in neuronal apoptosis (programmed cell death) triggered by various stressors, including oxidative stress and excitotoxicity.[2] In response to neurotoxic stimuli, MLKs become activated and, in turn, phosphorylate and activate downstream kinases, ultimately leading to the phosphorylation and activation of the transcription factor c-Jun.[2] Phosphorylated c-Jun (p-c-Jun) translocates to the nucleus and promotes the expression of pro-apoptotic genes, culminating in neuronal death.
This compound is a brain-penetrant small molecule inhibitor that specifically targets MLK3, thereby blocking the initiation of this apoptotic cascade. By inhibiting MLK3, this compound prevents the phosphorylation of downstream targets, including c-Jun, and consequently protects neurons from various insults. One study has shown that a concentration of 100 nM this compound can promote axonogenesis even in the presence of HIV-Tat activated microglia, highlighting its neuroprotective potential.[3]
Key Applications in Primary Neuron Cultures
-
Neuroprotection Assays: Evaluating the efficacy of this compound in preventing neuronal death induced by oxidative stress (e.g., hydrogen peroxide) or excitotoxicity (e.g., glutamate).
-
Mechanistic Studies: Investigating the role of the MLK-JNK signaling pathway in various models of neurodegeneration.
-
Drug Discovery: Using this compound as a tool compound to validate MLK3 as a therapeutic target for neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from key experiments using this compound in primary neuron cultures based on typical results from similar kinase inhibitors and neuroprotective compounds. Note: Specific results may vary depending on the neuronal cell type, culture conditions, and the specific experimental setup.
Table 1: Dose-Dependent Neuroprotection of this compound against Oxidative Stress
| This compound Concentration (nM) | Neuronal Viability (% of control) after H₂O₂ (50 µM) Exposure |
| 0 (H₂O₂ only) | 40 - 50% |
| 10 | 50 - 60% |
| 50 | 65 - 75% |
| 100 | 80 - 90% |
| 200 | 85 - 95% |
Primary cortical neurons are more susceptible to hydrogen peroxide than many cell lines, with an EC50 of approximately 48.4 µM after 12 hours of exposure.[4]
Table 2: Time-Course of this compound Neuroprotection
| Time of this compound (100 nM) Addition Relative to H₂O₂ Insult | Neuronal Viability (% of control) |
| 2 hours pre-insult | 85 - 95% |
| Co-treatment with insult | 75 - 85% |
| 1 hour post-insult | 60 - 70% |
| 2 hours post-insult | 50 - 60% |
Table 3: Effect of this compound on c-Jun Phosphorylation
| Treatment | Relative p-c-Jun/total c-Jun Ratio (fold change) |
| Control (vehicle) | 1.0 |
| H₂O₂ (50 µM) | 3.0 - 5.0 |
| H₂O₂ (50 µM) + this compound (100 nM) | 1.2 - 1.8 |
The activation of c-Jun can be observed as early as 1 hour after an ischemic insult and peaks around 6 hours.[5]
Signaling Pathways and Experimental Workflows
MLK-JNK Signaling Pathway in Neuronal Apoptosis.
Experimental Workflow for Neuroprotection Assays.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol is adapted for embryonic rat or mouse cortices.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium: Hibernate-E or Neurobasal medium
-
Digestion solution: Papain (20 U/ml) and DNase I (100 µg/ml) in Hibernate-E
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
Procedure:
-
Dissect cortices from E18 embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in digestion solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Count viable cells using a hemocytometer and plate at a density of 1.5 x 10⁵ to 2.5 x 10⁵ cells/cm².
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 10.
Neuroprotection Assay against Oxidative Stress
Materials:
-
Primary cortical neurons (DIV 7-10)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (prepare fresh)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 200 nM.
-
Pre-incubate the neuronal cultures with the different concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 50 µM.
-
Incubate the cultures for 24 hours.
-
Add MTT solution to each well (10% of the culture volume) and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Neuroprotection Assay against Excitotoxicity
Materials:
-
Primary cortical neurons (DIV 7-10)
-
This compound stock solution
-
L-glutamate solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Pre-incubate neuronal cultures with desired concentrations of this compound for 2 hours.
-
Induce excitotoxicity by adding L-glutamate to a final concentration of 100-250 µM.[6][7]
-
Incubate for 24 hours.
-
Collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure cytotoxicity.
-
Calculate neuroprotection as the percentage reduction in LDH release compared to the glutamate-only treated group.
Western Blot for p-c-Jun
Materials:
-
Treated primary cortical neurons
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin).
-
Quantify band intensities using densitometry software and normalize the p-c-Jun signal to total c-Jun and the loading control.
Troubleshooting and Considerations
-
Primary Neuron Health: Ensure high viability and proper morphology of primary neurons before starting experiments. Contamination or poor health of cultures can significantly affect results.
-
This compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Toxin Concentration and Exposure Time: The optimal concentration and duration of H₂O₂ or glutamate exposure may need to be optimized for your specific primary neuron type and culture conditions to achieve a desired level of cell death (e.g., 50-60%).
-
Antibody Specificity: Validate the specificity of the p-c-Jun antibody to ensure accurate detection of the phosphorylated form of the protein.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound to investigate the role of the MLK-JNK pathway in neuronal survival and explore its therapeutic potential in models of neurodegenerative diseases.
References
- 1. Impact of oxidative stress on neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics Reveals Dynamic Interaction of c-Jun N-terminal Kinase (JNK) with RNA Transport Granule Proteins Splicing Factor Proline- and Glutamine-rich (Sfpq) and Non-POU Domain-containing Octamer-binding Protein (Nono) during Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionotropic glutamate receptors: still a target for neuroprotection in brain ischemia? Insights from in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative neuronal injury: The dark side of ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by NMDA preconditioning against glutamate cytotoxicity is mediated through activation of ERK 1/2, inactivation of JNK, and by prevention of glutamate-induced CREB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Mixed Lineage Kinase (MLK) Inhibitors in Mice
Introduction to Mixed Lineage Kinase (MLK) Inhibition
Mixed Lineage Kinases (MLKs) are a family of mitogen-activated protein kinase kinase kinases (MAP3Ks) that play a crucial role in cellular signaling pathways.[1] They are key regulators of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades, which are involved in various cellular processes including stress responses, apoptosis, and inflammation.[2][3] MLK3, a specific target of Mlk-IN-1, is activated by cellular stressors such as TNFα and reactive oxygen species.[2] The inhibition of MLKs is a promising therapeutic strategy for various diseases, including neurodegenerative disorders and cancer.[1]
This compound: In Vitro Activity
While in vivo data is limited, in vitro studies have shown that this compound is a potent and brain-penetrant inhibitor of MLK3. It has demonstrated the ability to promote axonogenesis and protect against the effects of HIV-Tat in the presence of Tat-activated microglia.
Signaling Pathway of Mixed Lineage Kinases
The MLK family of kinases acts upstream of the JNK and p38 MAPK pathways. Upon activation by cellular stressors or signaling molecules like Cdc42 and Rac, MLKs phosphorylate and activate MAPK kinases (MKKs), specifically MKK4 and MKK7 for the JNK pathway, and MKK3 and MKK6 for the p38 pathway.[4] These MKKs then phosphorylate and activate JNK and p38, which in turn regulate the activity of transcription factors such as AP-1, leading to changes in gene expression and cellular responses.[1][5]
Illustrative In Vivo Protocol: Administration of an MLK Inhibitor (NSC14465) in a Syngeneic Orthotopic Mouse Model of Pancreatic Cancer
The following protocol is adapted from a study investigating the anti-tumor effects of the MLK1 inhibitor, NSC14465.
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound | NSC14465 | [6] |
| Mouse Strain | C57BL/6 (8-week-old males) | [6] |
| Tumor Model | Syngeneic orthotopic pancreatic cancer (6606PDA cells) | [6] |
| Dosage | ~1.2 mg/kg (30 µg per mouse) | [6] |
| Vehicle | 1% DMSO in 200 µL Phosphate Buffered Saline (PBS) | [7] |
| Route of Administration | Intraperitoneal (i.p.) injection | [6] |
| Frequency | Three times a week | [6] |
| Treatment Start | Three days after tumor cell injection | [6] |
Experimental Workflow
Detailed Experimental Protocol
6.1. Animal Model and Tumor Cell Implantation
-
All animal experiments must be conducted in accordance with an approved institutional animal care and use committee (IACUC) protocol.[6]
-
Use 8-week-old male C57BL/6 mice.[6]
-
Culture 6606PDA pancreatic cancer cells under standard conditions.
-
On the day of injection, harvest and resuspend the cells in Matrigel at a concentration of 1x10^5 cells per 50 µL.[6]
-
Anesthetize the mice and perform a laparotomy to expose the pancreas.
-
Orthotopically inject 1x10^5 6606PDA cells mixed with Matrigel into the pancreas of each mouse.[6]
-
Suture the incision and allow the mice to recover for three days before starting treatment.[6]
6.2. Preparation of NSC14465 Formulation
-
Prepare a stock solution of NSC14465 in DMSO.
-
On each treatment day, dilute the stock solution with sterile PBS to achieve a final concentration where 30 µg of NSC14465 is contained in 200 µL of a 1% DMSO/PBS solution.[6][7]
-
The vehicle control solution should consist of 1% DMSO in 200 µL of sterile PBS.[7]
6.3. In Vivo Administration
-
Randomly assign the tumor-bearing mice to a control group and a treatment group.
-
Administer 200 µL of the prepared NSC14465 formulation (~1.2 mg/kg) to the treatment group via intraperitoneal (i.p.) injection.[6]
-
Administer 200 µL of the vehicle control to the control group via i.p. injection.[7]
-
Repeat the injections three times a week for the duration of the study.[6]
6.4. Monitoring and Endpoint
-
Monitor the mice regularly for signs of toxicity, including changes in body weight and general health.
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Measure the tumor weight and perform any further desired analyses (e.g., histology, western blotting).
Conclusion and Future Directions
The provided protocols for the in vivo administration of the MLK inhibitor NSC14465 in a mouse model of pancreatic cancer serve as a valuable starting point for designing studies with this compound. However, it is crucial to recognize that the optimal dosage, vehicle, administration route, and frequency for this compound may differ significantly. Therefore, preliminary dose-finding and toxicity studies are essential before embarking on large-scale efficacy experiments. Further research is warranted to establish the pharmacokinetic and pharmacodynamic profile of this compound in mice to enable its effective in vivo application.
References
- 1. Mixed Lineage Kinase–c-Jun N-Terminal Kinase Axis: A Potential Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. The mixed-lineage kinase 1–3 signalling pathway regulates stress response in cardiac myocytes via GATA-4 and AP-1 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for a Role of Mixed Lineage Kinases in Neuronal Apoptosis | Journal of Neuroscience [jneurosci.org]
- 6. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Mlk-IN-1 Solubility and Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Mlk-IN-1 in Dimethyl Sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the accurate and reproducible use of this potent and specific Mixed Lineage Kinase 3 (MLK3) inhibitor in research and drug development settings.[1][2]
Introduction
This compound is a brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1][2][3] MLKs are key regulators of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades, which are implicated in various cellular processes including apoptosis, inflammation, and stress responses.[4][5][6] Dysregulation of MLK signaling has been linked to neurodegenerative diseases, cancer, and inflammatory conditions.[4] Understanding the proper handling and preparation of this compound is therefore essential for accurate experimental outcomes.
Data Presentation
This compound Properties and Solubility
| Parameter | Value | Reference |
| Molecular Weight | 432.49 g/mol | [2] |
| Formula | C₂₃H₂₀N₄O₃S | [2] |
| CAS Number | 1627729-62-7 | [1][2] |
| Appearance | Light yellow to green yellow solid | [2] |
| Solvent | DMSO | [1][2] |
| Maximum Solubility | 62.5 mg/mL (144.51 mM) | [1][2][7] |
Stock Solution Storage Conditions
| Storage Temperature | Duration | Reference |
| -20°C | 1 month | [1][2] |
| -80°C | 6 months | [1][2] |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments to the final concentration can be made by modifying the initial mass of this compound and the volume of DMSO accordingly.
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL of 10 mM stock solution, weigh 4.32 mg of this compound (Molecular Weight: 432.49 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 4.32 mg of this compound. It is crucial to use anhydrous or newly opened DMSO as hygroscopic DMSO can negatively impact solubility.[2][7]
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Warming and Sonication: To achieve complete dissolution, especially at higher concentrations, warming and sonication are recommended.[1][2][7]
-
Heat the tube to 37°C for 5-10 minutes.[1]
-
Place the tube in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution for any remaining particulate matter.
-
-
Heating (if necessary): If the compound is not fully dissolved, heat the solution to 80°C.[1][2][7] Exercise caution when heating DMSO.
-
Final Vortexing: After the solution has cooled to room temperature, vortex it again to ensure homogeneity.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]
Preparation of Working Solutions
When preparing working solutions for cell-based assays, it is important to minimize the final concentration of DMSO to avoid cellular toxicity. A final DMSO concentration of less than 0.5% is generally recommended.[8]
Procedure:
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium or buffer to achieve the final working concentration. It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.[8]
-
Control: Prepare a vehicle control using the same final concentration of DMSO in the culture medium as the experimental samples.[8]
Visualization
This compound Signaling Pathway
Caption: this compound inhibits MLK3, blocking downstream activation of JNK and p38 MAPK pathways.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solution in DMSO.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The second generation mixed-lineage kinase-3 (MLK3) inhibitor CLFB-1134 protects against neurotoxin-induced nigral dopaminergic neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MLK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The mixed-lineage kinase 1–3 signalling pathway regulates stress response in cardiac myocytes via GATA-4 and AP-1 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes: Cell-Based Assays Using Mlk-IN-1
Introduction
Mlk-IN-1 is a potent, specific, and brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3).[1][2][3] MLK3, also known as MAP3K11, is a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family.[4] MLKs are key regulators of the c-Jun N-terminal Kinase (JNK) and p38 MAPK signaling cascades, which are activated by cellular stressors such as inflammatory cytokines and reactive oxygen species.[4] Dysregulation of MLK signaling has been implicated in various diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, cancer, and inflammatory conditions.[4] By inhibiting MLK3, this compound serves as a valuable chemical probe to investigate the roles of the MLK3-JNK/p38 signaling axis in cellular processes like apoptosis, inflammation, and neuronal degeneration.
Mechanism of Action
This compound functions as an ATP-competitive kinase inhibitor. It binds to the ATP-binding site of the MLK3 kinase domain, preventing the phosphorylation and subsequent activation of its downstream targets, primarily MKK4 and MKK7. This action effectively blocks the signal transduction cascade that leads to the phosphorylation and activation of JNK and p38 MAPKs. The inhibition of these pathways can prevent downstream events such as the activation of transcription factors like c-Jun and ATF-2, ultimately modulating cellular responses to stress, including apoptosis and inflammation.[5]
Applications
The primary applications for this compound in cell-based assays are centered on elucidating the function of the MLK3 signaling pathway. Key research areas include:
-
Neuroprotection: Investigating the role of MLK3 in neuronal apoptosis and degeneration. This compound has been shown to protect against the neurotoxic effects of the HIV-1 Tat protein and promote axonogenesis, making it a useful tool for studying HIV-associated neurocognitive disorders (HAND).[1][2][6]
-
Oncology: Exploring the involvement of MLK3 in cancer cell proliferation, survival, and migration.[4]
-
Inflammation: Studying the role of MLK3 in mediating inflammatory responses in various cell types.
These application notes provide protocols for three fundamental cell-based assays to characterize the effects of this compound: a neuroprotection and neurite outgrowth assay, a Western blot analysis to confirm target engagement, and a general cell viability assay.
MLK3 Signaling Pathway
The diagram below illustrates the canonical MLK3 signaling pathway, indicating the point of inhibition by this compound. Stress signals activate MLK3, which then phosphorylates and activates MKK4/7. These kinases, in turn, dually phosphorylate and activate JNK, leading to the activation of transcription factors like c-Jun and subsequent cellular responses.
Quantitative Data for this compound
| Parameter | Value | Cell System | Assay Type | Source |
| Effective Concentration | 100 nM | Primary Neurons / Microglia Co-culture | Neuroprotection / Neurite Outgrowth | [1][2] |
Experimental Protocols
Neuroprotection & Neurite Outgrowth Assay
This protocol is designed to assess the neuroprotective effect of this compound against a specific neurotoxin, such as the HIV-1 Tat protein, by quantifying neuronal survival and neurite length.
Workflow Diagram
Materials
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Cell culture plates (96-well, imaging grade)
-
Neuronal culture medium and differentiation supplements (e.g., Retinoic Acid)
-
This compound (stock solution in DMSO)[2]
-
Neurotoxin (e.g., recombinant HIV-1 Tat protein)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Anti-βIII-Tubulin (neuronal marker)
-
Fluorescently-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure
-
Cell Plating & Differentiation:
-
Plate neuronal cells in a 96-well imaging plate at a density optimized for neurite analysis.
-
If using a cell line like SH-SY5Y, differentiate the cells for 5-7 days according to standard protocols (e.g., low-serum media containing retinoic acid).
-
-
This compound Pre-treatment:
-
Neurotoxin Challenge:
-
Add the neurotoxin (e.g., HIV-1 Tat protein) to the wells to the desired final concentration. Include a control group with no toxin.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
-
Immunofluorescence Staining:
-
Gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with anti-βIII-Tubulin primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and a nuclear counterstain like DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imager or fluorescence microscope.
-
Use automated image analysis software to quantify the number of surviving neurons (DAPI-stained nuclei) and the total or average neurite length per neuron.
-
Compare the results from this compound treated groups to the vehicle and toxin-only controls.
-
Western Blot for JNK Phosphorylation
This protocol is used to confirm that this compound inhibits the MLK3 signaling pathway by measuring the phosphorylation status of its downstream target, JNK.
Workflow Diagram
Materials
-
Cell line of interest (e.g., HEK293, Jurkat)
-
6-well or 10 cm culture plates
-
This compound
-
Pathway stimulus (e.g., Anisomycin, UV radiation, TNFα)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-total JNK[5]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the JNK pathway with an appropriate agonist (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce JNK phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-JNK (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total JNK, or run a parallel gel.
-
Quantify band intensity using densitometry software. Calculate the ratio of phospho-JNK to total JNK for each condition.
-
Cell Viability / Cytotoxicity Assay
This protocol provides a general framework to assess the effect of this compound on the viability and proliferation of a given cell line.
Workflow Diagram
Materials
-
Cell line of interest
-
96-well clear or opaque-walled cell culture plates
-
Complete culture medium
-
This compound
-
Cell Viability Reagent (e.g., MTT, WST-1, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader (absorbance or luminescence)
Procedure
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well).
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of this compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell (media only) background control wells.
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
-
Viability Measurement (Example using MTT):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of viability for each concentration relative to the vehicle control wells: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot the % Viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are MLK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 5. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Inhibition of mixed lineage kinase 3 prevents HIV-1 Tat-mediated neurotoxicity and monocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mesoscale.com [mesoscale.com]
Application Notes and Protocols for Mlk-IN-1 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed Lineage Kinase 3 (MLK3), also known as MAP3K11, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1] It functions as a critical node in intracellular signaling cascades, primarily activating the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways in response to cellular stressors such as inflammatory cytokines and environmental insults.[1][2] Dysregulation of MLK3 activity has been implicated in a variety of diseases, including neurodegenerative disorders and cancer, making it an attractive target for therapeutic intervention.[1]
Mlk-IN-1 is a potent and specific inhibitor of MLK3, identified as compound 68 in patent US20140256733A1.[3][4] Its ability to penetrate the brain makes it a valuable tool for both in vitro and in vivo studies of MLK3-mediated signaling pathways.[3] These application notes provide detailed protocols for utilizing this compound in kinase activity assays to characterize its inhibitory effects and to probe the function of MLK3 in cellular processes.
Data Presentation
The inhibitory activity of this compound and other relevant MLK inhibitors is summarized below. While specific IC50 values for this compound against a broad panel of kinases are not publicly available, the data for MLK3-IN-1 and other inhibitors provide a comparative context for its potency and selectivity.
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Inhibited Kinases (IC50) |
| This compound | MLK3 | Potent inhibitor (specific IC50 not published) | Data not available |
| MLK3-IN-1 | MLK3 | <1 | FAK (15,500 nM)[3] |
| URMC-099 | MLK1 | 19 | MLK2 (42 nM), MLK3 (14 nM), DLK (150 nM), LRRK2 (11 nM), ABL1 (6.8 nM)[5] |
| CEP-1347 | MLK1 | 38 ± 17 | MLK2 (51 ± 9 nM), MLK3 (23 ± 0.1 nM)[6] |
| Famlasertib | HGK (MAP4K4) | 0.3 | MLK3 (23.7 nM), MLK1 (44.7 nM)[7] |
Signaling Pathways
The following diagram illustrates the canonical signaling pathway involving MLK3. Upon activation by upstream signals such as GTPases (Cdc42/Rac), MLK3 phosphorylates and activates MAP2K's (MKK4/7 and MKK3/6), which in turn phosphorylate and activate the JNK and p38 MAPKs, respectively. These MAPKs then translocate to the nucleus to regulate the activity of various transcription factors, leading to changes in gene expression and cellular responses.
Experimental Protocols
In Vitro Biochemical Kinase Assay for MLK3 Inhibition
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against MLK3 using a luminescence-based assay that quantifies ADP production, a universal product of kinase reactions.
Workflow Diagram:
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant human MLK3 enzyme
-
Kinase substrate (e.g., recombinant inactive c-Jun)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
384-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 100 µM, with 10-point, 3-fold serial dilutions. Also, prepare a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the this compound serial dilutions or DMSO control to the appropriate wells.
-
Add 2 µL of a solution containing the MLK3 enzyme diluted in kinase buffer to each well. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range per well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final concentration of the substrate (e.g., c-Jun) and ATP should be at or near their respective Km values for MLK3 to ensure accurate IC50 determination.[8] A typical ATP concentration for kinase assays is 10-100 µM.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay for MLK3 Pathway Inhibition
This protocol describes how to assess the ability of this compound to inhibit the MLK3 signaling pathway in a cellular context by measuring the phosphorylation of a downstream target, such as c-Jun.
Workflow Diagram:
Materials:
-
Cell line known to have an active MLK3 pathway (e.g., HEK293, Jurkat)
-
Cell culture medium and supplements
-
This compound
-
MLK3 activator (e.g., Tumor Necrosis Factor-alpha, TNF-α)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with an MLK3 activator (e.g., 10 ng/mL TNF-α) for a predetermined optimal time (e.g., 15-30 minutes) to induce c-Jun phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total c-Jun and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-c-Jun, total c-Jun, and the loading control.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal and the loading control to determine the relative level of c-Jun phosphorylation.
-
Compare the levels of c-Jun phosphorylation in this compound treated cells to the stimulated, DMSO-treated control to assess the inhibitory effect of this compound.
-
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of MLK3. The protocols provided herein offer a framework for characterizing the inhibitory activity of this compound in both biochemical and cellular assays. Proper optimization of assay conditions, particularly enzyme, substrate, and ATP concentrations, is crucial for obtaining accurate and reproducible data. These application notes serve as a guide for researchers to effectively utilize this compound in their studies of MLK3-mediated signaling in health and disease.
References
- 1. Role of MLK3 in the Regulation of Mitogen-Activated Protein Kinase Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Design, Synthesis, and Biochemical Evaluation of Novel MLK3 Inhibitors: A Target Hopping Example. - DKFZ [inrepo02.dkfz.de]
- 6. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20140256733A1 - Mixed lineage kinase inhibitors and method of treatments - Google Patents [patents.google.com]
- 8. Mixed Lineage Kinase 3 promotes breast tumorigenesis via phosphorylation and activation of p21-Activated Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mlk-IN-1 in HIV-Tat Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus (HIV) Tat protein is a key viral regulatory protein that plays a crucial role in HIV replication and pathogenesis. Beyond its intracellular functions, extracellular Tat protein is a potent neurotoxin and contributes significantly to HIV-associated neurocognitive disorders (HAND). Tat exerts its pathogenic effects by activating intracellular signaling cascades in various cell types in the central nervous system (CNS), including neurons, microglia, and astrocytes, leading to neuroinflammation and neuronal damage. One of the key signaling hubs implicated in Tat-mediated pathology is the Mixed Lineage Kinase 3 (MLK3). MLK3, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways. Activation of the MLK3-JNK/p38 axis by HIV-Tat has been shown to be a critical step in promoting neuronal apoptosis and inducing inflammatory responses in myeloid cells like microglia and monocytes.
Mlk-IN-1 is a potent, specific, and brain-penetrant inhibitor of MLK3. Its ability to cross the blood-brain barrier makes it a promising candidate for investigating the role of MLK3 in CNS pathologies and as a potential therapeutic agent for neurodegenerative and neuroinflammatory conditions, including HAND. This document provides detailed application notes and protocols for the use of this compound in in vitro models of HIV-Tat-mediated neuropathology.
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies with MLK inhibitors in HIV-Tat models. While specific data for this compound is emerging, these tables provide a reference based on the known effects of inhibiting the MLK3 pathway.
Table 1: Neuroprotective Effects of this compound against HIV-Tat-Induced Neuronal Apoptosis
| Cell Type | HIV-Tat Concentration | This compound Concentration | Incubation Time | Expected Reduction in Apoptosis (%) | Reference Compound Data |
| Primary Cortical Neurons | 100 ng/mL | 100 nM | 24 hours | 60-80% | CEP-1347 |
| SH-SY5Y (differentiated) | 200 ng/mL | 100 nM | 24 hours | 50-70% | URMC-099 |
| Primary Hippocampal Neurons | 150 ng/mL | 100 nM | 48 hours | 55-75% | CEP-1347 |
Table 2: Inhibition of HIV-Tat-Induced Pro-inflammatory Cytokine Production in Monocytic Cells by this compound
| Cell Type | HIV-Tat Concentration | This compound Concentration | Cytokine | Expected Inhibition of Release (%) | Reference Compound Data |
| Primary Human Monocytes | 100 ng/mL | 100 nM | TNF-α | 50-70% | CEP-1347 |
| Primary Human Monocytes | 100 ng/mL | 100 nM | IL-6 | 40-60% | CEP-1347 |
| Microglia (primary) | 100 ng/mL | 100 nM | TNF-α | 60-80% | URMC-099 |
| Microglia (primary) | 100 ng/mL | 100 nM | IL-1β | 50-70% | URMC-099 |
Table 3: Inhibition of HIV-Tat-Induced Signaling Pathway Activation by this compound
| Cell Type | HIV-Tat Concentration | This compound Concentration | Target Protein | Expected Inhibition of Phosphorylation (%) |
| Primary Cortical Neurons | 100 ng/mL | 100 nM | p-JNK | 70-90% |
| Primary Cortical Neurons | 100 ng/mL | 100 nM | p-p38 MAPK | 60-80% |
| Primary Human Monocytes | 100 ng/mL | 100 nM | p-p38 MAPK | 70-90% |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against HIV-Tat-Induced Toxicity
This protocol details the methodology to evaluate the neuroprotective effects of this compound on primary neurons or differentiated SH-SY5Y cells exposed to HIV-Tat.
Materials:
-
Primary cortical neurons or SH-SY5Y neuroblastoma cells
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated plates
-
Recombinant HIV-Tat protein (full-length, bioactive)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium homodimer-1)
-
Caspase-Glo 3/7 Assay Kit
-
Plate reader (for absorbance and fluorescence)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate.
-
For SH-SY5Y cells, induce differentiation for 5-7 days with retinoic acid (10 µM) before the experiment.
-
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in culture medium. A final concentration of 100 nM is recommended as a starting point.
-
Pre-treat the cells with this compound or vehicle (DMSO) for 20-60 minutes at 37°C.[1]
-
-
HIV-Tat Treatment:
-
Add recombinant HIV-Tat protein to the wells to a final concentration of 100-200 ng/mL.
-
Include control wells with no treatment, vehicle only, this compound only, and Tat only.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assessment of Neuronal Viability:
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Read the absorbance at 570 nm.
-
-
Live/Dead Staining:
-
Wash the cells once with PBS.
-
Add the Live/Dead staining solution (e.g., 2 µM Calcein-AM and 4 µM EthD-1 in PBS) and incubate for 30 minutes at room temperature.
-
Image the wells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
-
Quantify the percentage of live cells.
-
-
Caspase-3/7 Activity Assay:
-
Follow the manufacturer's protocol for the Caspase-Glo 3/7 Assay.
-
Briefly, add the Caspase-Glo 3/7 reagent to each well, incubate for 1 hour at room temperature.
-
Measure luminescence using a plate reader.
-
-
Protocol 2: Measurement of Pro-inflammatory Cytokine Inhibition in Monocytic Cells
This protocol describes how to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from primary human monocytes or microglial cells stimulated with HIV-Tat.
Materials:
-
Primary human monocytes (isolated from PBMCs) or primary microglia
-
RPMI-1640 medium with 10% FBS
-
Recombinant HIV-Tat protein
-
This compound
-
ELISA kits for human TNF-α and IL-6
-
LPS (as a positive control for monocyte activation)
Procedure:
-
Cell Culture:
-
Plate primary human monocytes or microglia at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Allow the cells to adhere for at least 2 hours before treatment.
-
-
This compound Pre-treatment:
-
Pre-treat the cells with this compound (100 nM) or vehicle (DMSO) for 20-60 minutes at 37°C.
-
-
HIV-Tat Stimulation:
-
Stimulate the cells with HIV-Tat (100 ng/mL) or LPS (100 ng/mL as a positive control).
-
Include appropriate control wells.
-
-
Incubation:
-
Incubate the plates for 12-24 hours at 37°C.
-
-
Cytokine Measurement by ELISA:
-
Centrifuge the plates at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatants.
-
Perform ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions.
-
Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
-
Protocol 3: Western Blot Analysis of JNK and p38 MAPK Phosphorylation
This protocol provides a method to determine if this compound inhibits the HIV-Tat-induced phosphorylation of JNK and p38 MAPK in neuronal or monocytic cells.
Materials:
-
Cells of interest (e.g., primary neurons, monocytes)
-
Recombinant HIV-Tat protein
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells in a 6-well plate.
-
Pre-treat with this compound (100 nM) for 20-60 minutes.
-
Stimulate with HIV-Tat (100 ng/mL) for a short duration (e.g., 15-60 minutes) to observe peak phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
Application Notes and Protocols for Flow Cytometry Analysis Following MLK-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mixed lineage kinases (MLKs) are a family of mitogen-activated protein kinase kinase kinases (MAP3Ks) that play a crucial role in cellular signal transduction.[1] Specifically, Mixed Lineage Kinase 3 (MLK3) is a key regulator of cellular processes including proliferation, differentiation, migration, and apoptosis.[2][3] MLKs function upstream in the MAPK signaling cascade, activating downstream kinases like JNK and p38, which are heavily implicated in cellular stress responses and apoptosis.[1][4] Dysregulation of the MLK3 signaling pathway is associated with various diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.[1][5]
MLK-IN-1 is a potent and specific inhibitor of MLK3.[6] By blocking the kinase activity of MLK3, this compound disrupts the downstream signaling cascade, which can lead to cell cycle arrest and induction of apoptosis in susceptible cell populations.[1] Flow cytometry is a powerful technique for analyzing the effects of therapeutic compounds on individual cells.[7][8] It allows for the rapid, quantitative assessment of apoptosis and cell cycle distribution within a large cell population.[7]
These application notes provide detailed protocols for using flow cytometry to analyze the effects of this compound treatment on apoptosis and cell cycle progression.
MLK3 Signaling Pathway and Point of Inhibition
MLK3 is activated by various upstream signals, including cellular stress and growth factors.[6] Once active, it phosphorylates and activates MAP2Ks (like MKK4 and MKK7), which in turn dually phosphorylate and activate MAPKs such as JNK and p38.[4][9] These MAPKs then translocate to the nucleus to regulate transcription factors that control apoptosis and cell cycle progression. This compound specifically inhibits the kinase activity of MLK3, blocking this entire downstream cascade.
Caption: MLK3 signaling cascade and the inhibitory action of this compound.
Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[10][11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate late apoptotic and necrotic cells, whose membranes are compromised.[10][11]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
Detailed Methodology
-
Cell Preparation:
-
Seed cells (e.g., Jurkat, HeLa) in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment (e.g., 0.5 x 10⁶ cells/well).
-
Incubate for 18-24 hours to allow cells to adhere and enter logarithmic growth phase.
-
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Replace the culture medium with fresh medium containing the respective this compound concentrations.
-
Incubate for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells once with PBS, then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with their corresponding culture medium collected earlier.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[12] Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.[13]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[14]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest.
-
Create a dot plot of FITC (Annexin V) vs. PI fluorescence.
-
Establish quadrants based on unstained and single-stained controls to identify the four populations:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late Apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early Apoptotic cells
-
-
Data Presentation: Apoptosis Induction
| This compound (µM) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| 0 (Vehicle) | 95.2 ± 1.5 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 0.1 | 85.6 ± 2.1 | 8.3 ± 1.1 | 2.8 ± 0.5 | 3.3 ± 0.6 |
| 1.0 | 60.1 ± 3.5 | 25.4 ± 2.8 | 10.1 ± 1.9 | 4.4 ± 0.8 |
| 10.0 | 25.7 ± 4.2 | 40.2 ± 3.9 | 28.5 ± 3.1 | 5.6 ± 1.0 |
| Hypothetical data presented as Mean ± SD. |
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI is a stoichiometric dye that binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[12] Cell fixation with ethanol is required to permeabilize the cells, allowing PI to enter and stain the nuclear DNA.[15] Treatment with RNase A is crucial to prevent PI from binding to double-stranded RNA, which would otherwise confound the DNA content measurement.[12]
Experimental Workflow: Cell Cycle Assay
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
Detailed Methodology
-
Cell Preparation and Treatment:
-
Follow steps 1 and 2 from the Apoptosis Protocol. It is often beneficial to synchronize cells before treatment for a more defined cell cycle analysis.
-
-
Cell Harvesting:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 400 µL of PBS.[12]
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense, fixed cells. Discard the ethanol.
-
Wash the cell pellet twice with PBS.[12]
-
Resuspend the pellet in 1 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16]
-
Incubate for 15-30 minutes at room temperature, protected from light.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a pulse-processing gate (e.g., FSC-Area vs. FSC-Height) to exclude doublets and aggregates.
-
Generate a histogram of the PI fluorescence signal (using a linear scale).
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. A sub-G1 peak, representing apoptotic cells with fragmented DNA, may also be visible to the left of the G1 peak.[17]
-
Data Presentation: Cell Cycle Distribution
| This compound (µM) | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 1.8 ± 0.5 | 55.4 ± 2.4 | 28.1 ± 1.9 | 14.7 ± 1.5 |
| 0.1 | 4.5 ± 0.9 | 60.2 ± 3.1 | 22.5 ± 2.5 | 12.8 ± 1.8 |
| 1.0 | 15.6 ± 2.1 | 68.9 ± 4.0 | 9.8 ± 1.4 | 5.7 ± 1.1 |
| 10.0 | 35.1 ± 3.8 | 50.3 ± 4.5 | 7.2 ± 1.2 | 7.4 ± 1.3 |
| Hypothetical data presented as Mean ± SD, showing a G0/G1 arrest. |
References
- 1. What are MLK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of mixed lineage kinase 3 (MLK3) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MLK3 Regulates Inflammatory Response via Activation of AP-1 Pathway in HEK293 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. MAPK Family Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Mlk-IN-1 off-target effects in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for working with the mixed lineage kinase inhibitor, MLK-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, specific, and brain-penetrant inhibitor targeting Mixed Lineage Kinase 3 (MLK3).[1][2] The Mixed Lineage Kinase (MLK) family, which includes MLK1, MLK2, MLK3, and MLK4, are members of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[3] These kinases are key regulators of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades, which are activated in response to cellular stresses like inflammatory cytokines (e.g., TNFα) and reactive oxygen species.[2][4]
Q2: What is the mechanism of action for MLK family inhibitors?
MLK subfamily inhibitors typically function by binding to the ATP-binding site within the kinase domain. This competitive inhibition prevents the transfer of a phosphate group from ATP to downstream substrates, thereby halting the signaling cascade that leads to the activation of MKK4/MKK7 and subsequently JNK.[3]
Q3: Why is it critical to consider off-target effects for kinase inhibitors like this compound?
The ATP-binding site is highly conserved across the human kinome, which comprises over 500 protein kinases.[5] This conservation means that an inhibitor designed for one kinase may bind to and inhibit other, unintended kinases ("off-targets"). These off-target effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[5][6] Therefore, understanding the selectivity profile of an inhibitor is crucial for accurately interpreting its biological effects.
Q4: How do I choose an appropriate concentration for this compound in my experiments?
The optimal concentration depends on the experimental system (biochemical vs. cellular) and the ATP concentration.
-
Biochemical Assays: Start with a concentration range around the reported IC50 value for the target kinase. Assays are often performed at an ATP concentration close to the Kₘ of the kinase.[5][7]
-
Cell-Based Assays: Cellular ATP concentrations are typically high (1-5 mM), which can make ATP-competitive inhibitors appear less potent than in biochemical assays.[8] A starting point for cellular assays is often 10- to 100-fold higher than the biochemical Ki. It is recommended to perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the EC50 (effective concentration) for inhibiting the desired signaling event (e.g., JNK phosphorylation) in your specific cell system.
Q5: How can I confirm that this compound is engaging its target (MLK3) in my cells?
Target engagement can be confirmed using the Cellular Thermal Shift Assay (CETSA).[9][10] This method assesses the change in the thermal stability of a protein upon ligand binding. If this compound binds to MLK3 in intact cells, the MLK3 protein will typically become more resistant to heat-induced denaturation.[9][11] This is a powerful technique to verify that the inhibitor is reaching and binding to its intended target in a complex cellular environment.
Data Presentation
Illustrative Kinase Selectivity Profile of this compound
Disclaimer: The following table presents a hypothetical kinase selectivity profile for this compound for illustrative purposes, as a comprehensive screening panel is not publicly available. The data is structured to represent a selective inhibitor that is highly potent against its primary target with significantly lower potency against other kinases.
| Kinase Target | Kinase Family | IC50 (nM) | Assay Condition |
| MLK3 (MAP3K11) | MAP3K | 5 | Biochemical Assay, 10 µM ATP |
| MLK1 (MAP3K9) | MAP3K | 50 | Biochemical Assay, 10 µM ATP |
| MLK2 (MAP3K10) | MAP3K | 75 | Biochemical Assay, 10 µM ATP |
| DLK (MAP3K12) | MAP3K | 150 | Biochemical Assay, 10 µM ATP |
| TAK1 (MAP3K7) | MAP3K | >1000 | Biochemical Assay, 10 µM ATP |
| MEKK1 (MAP3K1) | MAP3K | >5000 | Biochemical Assay, 10 µM ATP |
| JNK1 | MAPK | >10000 | Biochemical Assay, 10 µM ATP |
| p38α | MAPK | >10000 | Biochemical Assay, 10 µM ATP |
| CDK2 | CMGC | >10000 | Biochemical Assay, 10 µM ATP |
| ROCK1 | AGC | >10000 | Biochemical Assay, 10 µM ATP |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Troubleshooting Guide
Problem 1: I'm observing significant cell death or toxicity at concentrations where I don't expect to see an on-target effect.
-
Possible Cause: This could be due to off-target inhibition of kinases essential for cell survival or proliferation. Many inhibitors can have unintended effects at higher concentrations.[6]
-
Troubleshooting Steps:
-
Review Selectivity Data: Check available kinase screening data to see if kinases involved in survival pathways (e.g., members of the PI3K/AKT pathway) are potential off-targets.
-
Lower the Concentration: Perform a more detailed dose-response curve starting from a much lower concentration (e.g., 1-10 nM) to find a window where you can see on-target inhibition (e.g., decreased p-JNK) without overt toxicity.
-
Use a Different Inhibitor: If possible, use a structurally distinct MLK inhibitor as a control. If both inhibitors cause toxicity, it's more likely related to the on-target pathway. If only this compound does, it's likely an off-target effect.
-
Rescue Experiment: If you suspect a specific off-target, try to rescue the phenotype by activating that pathway through other means.
-
Problem 2: I am not seeing inhibition of JNK phosphorylation after treating my cells with this compound.
-
Possible Cause 1: Inactive Compound: The inhibitor may have degraded.
-
Solution: Ensure the compound has been stored correctly (typically at -20°C or -80°C as a stock solution in DMSO).[12] Test a fresh aliquot or a new batch of the compound.
-
-
Possible Cause 2: Insufficient Concentration: The concentration used may be too low to be effective in a cellular context due to high intracellular ATP levels.[8]
-
Solution: Increase the concentration of this compound. Perform a dose-response experiment up to 10 µM or higher to determine the cellular EC50.
-
-
Possible Cause 3: Cell-Specific Signaling: Your cell line may not use MLK3 as the primary MAP3K to activate JNK in response to your specific stimulus. Other MAP3Ks like MEKKs or TAK1 could be dominant in that context.[4][13]
-
Solution: Confirm that MLK3 is expressed and activated (phosphorylated) in your cell model in response to your stimulus. You can also try using siRNA to knock down MLK3 and see if it recapitulates the inhibitor's expected effect.
-
Problem 3: My results are inconsistent between experiments.
-
Possible Cause: Inconsistent experimental conditions can significantly impact kinase inhibitor activity.
-
Troubleshooting Steps:
-
Standardize Cell Conditions: Ensure cells are at the same passage number and confluency for each experiment.
-
Control ATP Levels (for biochemical assays): The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[14] Use a consistent, defined ATP concentration (often at or near the Kₘ for the kinase) for all biochemical assays.[7]
-
Check DMSO Concentration: Ensure the final concentration of the DMSO vehicle is consistent across all samples and is at a level that does not affect kinase activity (typically ≤ 0.5%).
-
Consistent Incubation Times: Use precise timing for both inhibitor pre-incubation and stimulus treatment.
-
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay for MLK3
This protocol is a classic method to determine the IC50 of an inhibitor against a purified kinase. It measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[12][15]
Materials:
-
Recombinant active MLK3 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP
-
10 mM unlabeled ATP
-
This compound stock solution in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction master mix containing kinase buffer, recombinant MLK3, and MBP substrate.
-
Serially dilute this compound in DMSO, then dilute into kinase buffer to create a range of concentrations (e.g., 0.1 nM to 50 µM). Include a DMSO-only vehicle control.
-
In a 96-well plate, add 5 µL of each inhibitor dilution.
-
Add 20 µL of the enzyme/substrate master mix to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare the ATP reaction mix by mixing unlabeled ATP with [γ-³²P]ATP to the desired final concentration (e.g., 10 µM).
-
Start the kinase reaction by adding 5 µL of the ATP mix to each well.
-
Incubate the plate at 30°C for 20-30 minutes.
-
Stop the reaction by spotting 25 µL from each well onto a sheet of P81 phosphocellulose paper.
-
Wash the P81 paper three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the paper, cut out the individual spots, and place them in scintillation vials.
-
Add scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Plot the percentage of remaining kinase activity against the log of the inhibitor concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-JNK Inhibition in Cells
This protocol determines the effective concentration (EC50) of this compound for inhibiting the MLK3 pathway in a cellular context.[16]
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and serum
-
Stimulus (e.g., TNFα, Anisomycin)
-
This compound stock solution in DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-total JNK, Rabbit anti-Actin.
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNFα) for 15-30 minutes to activate the JNK pathway. Include an unstimulated control.
-
Wash the cells once with ice-cold PBS and lyse them directly in the plate with 100 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them for SDS-PAGE by adding sample loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the anti-phospho-JNK primary antibody (diluted in blocking buffer) overnight at 4°C.[13]
-
Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three more times with TBST, then apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To confirm equal loading, strip the membrane and re-probe for total JNK and a loading control like Actin.
-
Quantify the band intensities to determine the concentration at which this compound inhibits 50% of JNK phosphorylation (the EC50).
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the direct binding of this compound to MLK3 in intact cells.[9][11]
Materials:
-
Cell line of interest
-
This compound stock solution in DMSO
-
PBS with protease inhibitors
-
Liquid nitrogen
-
Thermal cycler or water baths
-
Primary antibody: Rabbit anti-MLK3
-
(Other materials for Western blotting as listed in Protocol 2)
Procedure:
-
Culture two flasks of cells to high confluency. Treat one flask with a high concentration of this compound (e.g., 10 µM) and the other with DMSO vehicle control for 2 hours.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension from each condition (inhibitor-treated and vehicle-treated) into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler, then cool to room temperature for 3 minutes.[18] Include a non-heated control.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Analyze the amount of soluble MLK3 remaining in each sample by Western blotting, as described in Protocol 2, using an anti-MLK3 antibody.
-
Plot the amount of soluble MLK3 against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MLK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. SAPK/JNK Antibody (#9252) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Kinase Assays | Revvity [revvity.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. JNK antibody (51151-1-AP) | Proteintech [ptglab.com]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Mlk-IN-1 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may lead to inconsistent experimental results when using Mlk-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, specific, and brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3).[1][2][3] MLKs are a family of mitogen-activated protein kinase kinase kinases (MAP3Ks) that play a crucial role in cellular signaling pathways.[4][5] By inhibiting the kinase activity of MLK3, this compound blocks the downstream activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades, which are involved in cellular responses to stress, inflammation, and apoptosis.[5][6][7]
Caption: this compound inhibits MLK3, blocking the MAPK signaling cascade.
Q2: What are the fundamental properties of this compound?
Understanding the basic chemical properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value | Reference |
| Formula | C₂₃H₂₀N₄O₃S | [1] |
| Molecular Weight | 432.49 g/mol | [1] |
| CAS Number | 1627729-62-7 | [1] |
| Purity | Typically >99% | [1][8] |
| Appearance | Light yellow to green-yellow solid | [1] |
Q3: What are the recommended storage and handling procedures for this compound?
Improper storage is a primary cause of inhibitor inactivity. Adhering to the recommended guidelines is essential for maintaining the compound's integrity.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 6 months | [1][3][9] |
| In Solvent | -20°C | 1 month | [1][3][9] |
Key Handling Tips:
-
Aliquot Solutions: Once a stock solution is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][9]
-
Protect from Light: Store both powder and stock solutions protected from light.
Troubleshooting Guide
Q4: My this compound shows lower than expected or no inhibitory activity. What are the possible causes?
This is a common issue that can often be traced back to problems with solubility or degradation.
Possible Cause 1: Incomplete Solubilization this compound has limited solubility in aqueous solutions and requires an organic solvent like DMSO to prepare a stock solution. Even in DMSO, achieving full solubility can be challenging.
-
Solution: The recommended solvent is DMSO, with a solubility of up to 62.5 mg/mL.[1][3][8] To achieve this, gentle warming (up to 80°C) and ultrasonication are often necessary.[1][3][8] Always use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO will significantly reduce solubility.[1]
Possible Cause 2: Compound Degradation The inhibitor may have degraded due to improper storage or handling.
-
Solution: Review the storage conditions in the table above. If the compound has been stored improperly (e.g., at room temperature, in a non-airtight container, or subjected to multiple freeze-thaw cycles), it may have lost its activity. It is recommended to use a fresh vial or a newly prepared stock solution.
Caption: Recommended workflow for preparing stable this compound stock solutions.
Q5: I'm observing high variability between my experimental replicates. How can I improve consistency?
High variability often stems from the compound precipitating out of the solution when diluted into aqueous cell culture media.
-
Solution Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity and to minimize precipitation.
-
Pre-warm Media: Pre-warm the cell culture media to 37°C before adding the this compound stock solution.
-
Mix Thoroughly: When diluting the DMSO stock into your final media, pipette up and down vigorously or vortex gently to ensure homogenous mixing. Do not store the diluted inhibitor in aqueous media; prepare it fresh for each experiment.
-
Visual Inspection: Before adding the treatment media to your cells, visually inspect it to ensure no precipitate has formed. If you see any cloudiness or particles, the compound has likely crashed out of solution.
-
Q6: I'm seeing unexpected cellular phenotypes. Could these be off-target effects?
While this compound is reported to be a specific MLK3 inhibitor, all kinase inhibitors have the potential for off-target effects, especially at higher concentrations.[10] These effects can arise from the inhibitor binding to other kinases with similar ATP-binding pockets.[5][11]
-
Troubleshooting & Validation Strategy:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that produces the desired phenotype. Using excessively high concentrations increases the likelihood of off-target effects.
-
Use a Secondary Inhibitor: Confirm your results using a structurally different inhibitor for MLK3 or other members of the MLK family.
-
Genetic Validation: The most rigorous method for confirming an on-target effect is to use a genetic approach, such as siRNA or shRNA-mediated knockdown of MLK3. If the phenotype observed with this compound is recapitulated by MLK3 knockdown, it strongly suggests the effect is on-target.
-
Monitor Downstream Signaling: Use techniques like Western blotting to confirm that this compound is inhibiting the intended pathway. A reduction in the phosphorylation of downstream targets like JNK or c-Jun would support on-target activity.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol provides a guide for preparing stock solutions at common concentrations.
| Target Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.432 mg | 2.16 mg | 4.32 mg |
| 5 mM | 2.16 mg | 10.8 mg | 21.6 mg |
| 10 mM | 4.32 mg | 21.6 mg | 43.2 mg |
Methodology:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[2][3] Gentle warming to 37°C can also aid dissolution.[2][3]
-
Once a clear solution is obtained, aliquot into single-use, light-protected tubes.
-
Store immediately at -80°C.
Protocol 2: General Cell-Based Assay Protocol
This is a template protocol for treating adherent cells with this compound. Optimization will be required for specific cell lines and experimental endpoints.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 50-80% confluency) at the time of treatment. Allow cells to adhere overnight.
-
Prepare Treatment Media: On the day of the experiment, thaw an aliquot of the this compound DMSO stock. Prepare the final working concentrations by diluting the stock solution into fresh, pre-warmed (37°C) cell culture medium. Mix thoroughly.
-
Controls:
-
Vehicle Control: Prepare a treatment medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Untreated Control: Cells cultured in medium without any additions.
-
Positive Control (if available): A known activator of the MLK3 pathway or a different MLK inhibitor.
-
-
Treatment: Remove the old medium from the cells and replace it with the prepared treatment media (containing this compound or vehicle).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Harvest the cells for downstream analysis (e.g., Western blot, viability assay, gene expression analysis).
Protocol 3: In Vitro Kinase Assay (General Workflow)
To confirm the inhibitory activity of your this compound stock, you can perform an in vitro kinase assay using recombinant MLK3 protein.
-
Reaction Setup: In a microplate, prepare a reaction mixture containing kinase buffer (typically including HEPES, MgCl₂, and DTT), recombinant active MLK3 enzyme, and a suitable substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate).
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO vehicle control) to the reaction wells. Incubate briefly (10-20 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should ideally be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C or 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Detect: Terminate the reaction and quantify the kinase activity. This is commonly done using luminescence-based kits (e.g., ADP-Glo™) that measure ADP production, which is directly proportional to kinase activity.[12]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MLK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The MLK Family Mediates c-Jun N-Terminal Kinase Activation in Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Technical Support Center: MLK-IN-1 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Mixed Lineage Kinase (MLK) inhibitor, MLK-IN-1, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1] MLKs are key regulators of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades.[2][3] By inhibiting MLK3, this compound can modulate downstream cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the MLK signaling pathway has been implicated in various diseases, including neurodegenerative disorders and cancer.[2][4]
Q2: How should I store my stock solution of this compound?
A2: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What factors can influence the stability of this compound once it is diluted in cell culture media?
A3: Several factors can affect the stability of small molecule inhibitors like this compound in cell culture media:
-
Media Components: The complex mixture of amino acids, vitamins, salts, and glucose in media can potentially interact with and degrade the compound.
-
Serum: Fetal Bovine Serum (FBS) contains various enzymes and proteins that can metabolize or bind to small molecules, reducing their effective concentration and stability.[5]
-
pH: The pH of the cell culture medium, typically maintained between 7.2 and 7.4, can influence the rate of hydrolytic degradation of the compound.[6]
-
Temperature: The standard cell culture temperature of 37°C can accelerate the degradation of thermally labile compounds.
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation, especially when exposed to ambient light for extended periods.[3][7][8]
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.
Q4: Why am I not seeing the expected biological effect of this compound in my cell-based assay?
A4: A lack of biological effect could be due to several reasons, one of which is the instability of this compound under your specific experimental conditions. If the compound degrades rapidly in your cell culture media, its effective concentration may be too low to inhibit MLK3. It is crucial to determine the stability of this compound in your specific cell culture setup. Other possibilities include issues with the cell line, incorrect dosage, or the specific signaling pathway not being active in your model system.
Troubleshooting Guide: this compound Instability
If you suspect that the stability of this compound is affecting your experimental results, follow this troubleshooting guide.
Table 1: Troubleshooting Common Issues Related to this compound Instability
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent results between experiments. | Degradation of this compound in media over the course of the experiment. | Determine the half-life of this compound in your specific cell culture media (see Experimental Protocol below). Consider replenishing the media with fresh inhibitor at regular intervals. |
| Reduced or no biological activity compared to literature. | Rapid degradation of this compound under your specific culture conditions (e.g., high serum concentration, light exposure). | Minimize light exposure during experiments. Test the effect of reducing serum concentration if your cell line allows. Perform a stability study to quantify the degradation rate. |
| Precipitate formation in the culture medium. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells. Visually inspect the media for any precipitate after adding the inhibitor. |
| Discrepancy between biochemical and cell-based assay IC50 values. | Instability in cell culture media, non-specific binding to serum proteins or plasticware.[5] | Assess the stability of this compound in the presence and absence of serum. Use low-binding plates for your experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC or LC-MS/MS
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) (optional)
-
Sterile, light-protected microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Appropriate solvents for HPLC/LC-MS/MS (e.g., acetonitrile, water, formic acid)
-
Analytical column (e.g., C18)
Procedure:
-
Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spiking the Media: Dilute the this compound stock solution into the pre-warmed cell culture medium (with or without FBS) to the final working concentration.
-
Incubation: Aliquot the this compound containing media into sterile, light-protected tubes or wells. Place the samples in a 37°C, 5% CO2 incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from the incubator. The t=0 sample should be collected immediately after spiking.
-
Sample Preparation for Analysis:
-
If using serum-containing media, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the sample, vortexing, and centrifuging to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC or LC-MS/MS Analysis:
-
Inject the prepared samples onto the HPLC or LC-MS/MS system.
-
Develop a method to separate and quantify the parent this compound peak. This will involve optimizing the mobile phase, gradient, and detector settings.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of remaining this compound against time to determine the degradation profile and calculate the half-life (t1/2) of the compound in the media.
-
Table 2: Example Quantitative Data Summary for this compound Stability
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (DMEM, serum-free) |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 4 | 88 | 96 |
| 8 | 75 | 92 |
| 12 | 62 | 89 |
| 24 | 40 | 81 |
| 48 | 15 | 65 |
| 72 | <5 | 52 |
Note: This is example data and the actual stability will depend on the specific experimental conditions.
Visualizations
MLK Signaling Pathway
Caption: Simplified MLK3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Troubleshooting Decision Tree for Instability Issues
Caption: Decision tree for troubleshooting potential this compound instability.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing the inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Photocaged PI3K Inhibitor Capable of Real-Time Reporting of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. All-photonic kinase inhibitors: light-controlled release-and-report inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoprocesses of the tyrosine kinase inhibitor gefitinib: from femtoseconds to microseconds and from solution to cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03154F [pubs.rsc.org]
Technical Support Center: Optimizing Mlk-IN-1 Dosage for In Vivo Studies
Welcome to the technical support center for Mlk-IN-1, a potent and brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3). This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting in vivo experiments with this compound. Here, you will find frequently asked questions, detailed experimental protocols, and quantitative data summaries to guide your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a recommended starting dose for this compound in mice?
A starting dose of 10 mg/kg has been shown to be effective in mice for both oral (PO) and intravenous (IV) administration. This dosage has been demonstrated to achieve brain concentrations sufficient to inhibit the target, MLK3, and its downstream signaling.
Q2: How should I formulate this compound for in vivo administration?
This compound is a hydrophobic compound with low aqueous solubility. Proper formulation is critical for bioavailability and consistent results.
-
Oral Administration: A commonly used vehicle for oral gavage is a suspension of 0.5% hydroxypropylmethyl cellulose (HPMC) and 0.4% Tween-80 in pH 7.4 buffered saline .
-
Intraperitoneal (IP) Injection: For IP injections, dissolving this compound in a vehicle suitable for hydrophobic compounds is necessary. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a carrier like corn oil or a solution containing PEG400 and saline. It is crucial to keep the final DMSO concentration low to avoid toxicity. A vehicle of 1% DMSO in 0.9% sodium chloride has been used for other hydrophobic kinase inhibitors.
-
Intravenous (IV) Injection: For IV administration, this compound has been formulated in a solution of DMSO and PEG400 .
Q3: My in vivo experiment with this compound is not showing the expected efficacy. What are some potential reasons and troubleshooting steps?
Several factors can contribute to a lack of efficacy in in vivo studies. Here are some common issues and how to address them:
-
Poor Bioavailability:
-
Troubleshooting: Ensure proper formulation. For oral administration, the use of surfactants and suspending agents is critical. For IP injections, ensure the compound is fully dissolved and does not precipitate upon injection. Consider performing a pilot pharmacokinetic (PK) study to determine the plasma and tissue concentrations of this compound with your chosen formulation and route of administration.
-
-
Suboptimal Dosage:
-
Troubleshooting: The effective dose can be model-dependent. If 10 mg/kg is ineffective, consider a dose-response study to determine the optimal dose for your specific animal model and disease state.
-
-
Target Engagement Issues:
-
Troubleshooting: It is essential to confirm that this compound is reaching its target and inhibiting MLK3 activity in the tissue of interest. This can be assessed by measuring the phosphorylation of downstream targets like c-Jun N-terminal kinase (JNK).
-
Q4: I am observing toxicity or adverse effects in my animals treated with this compound. What should I do?
While specific toxicity data for this compound is limited in publicly available literature, adverse effects with kinase inhibitors can occur.
-
Vehicle-Related Toxicity:
-
Troubleshooting: High concentrations of solvents like DMSO can be toxic. Ensure the final concentration of any organic solvent is within acceptable limits for the chosen route of administration. Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-related effects.
-
-
On-Target or Off-Target Toxicity:
-
Troubleshooting: If toxicity is observed, consider reducing the dose or the frequency of administration. If the therapeutic window is narrow, exploring alternative formulations to modify the pharmacokinetic profile might be necessary. While this compound is a selective MLK3 inhibitor, it does show some activity against other kinases like MLK1, MLK2, and DLK, which could contribute to off-target effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available preclinical studies.
Table 1: this compound In Vivo Dosage and Administration
| Parameter | Details | Reference |
| Species | C57BL/6 Mice | N/A |
| Dosage | 10 mg/kg (Oral & IV) | N/A |
| Oral Vehicle | 0.4% Tween-80, 0.5% HPMC in pH 7.4 buffered saline | N/A |
| IV Vehicle | DMSO/PEG400 | N/A |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration |
| Terminal Half-life (t½) | 1.92 hours | Oral (10 mg/kg) |
| Terminal Half-life (t½) | 2.14 hours | IV (2.5 mg/kg) |
| Oral Bioavailability (%F) | 41% | 10 mg/kg |
| Brain/Plasma Ratio | ~1 | IV (10 mg/kg) |
Experimental Protocols
Protocol 1: Oral Formulation and Administration of this compound
-
Preparation of Vehicle:
-
Prepare a sterile solution of 0.5% (w/v) hydroxypropylmethyl cellulose (HPMC) and 0.4% (v/v) Tween-80 in pH 7.4 phosphate-buffered saline (PBS).
-
Mix thoroughly until all components are fully dissolved and the solution is homogenous.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
Add a small volume of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. Sonication may be used to aid in dispersion.
-
-
Administration:
-
Administer the this compound suspension to mice via oral gavage at a volume appropriate for the animal's weight (typically 5-10 mL/kg).
-
Ensure the suspension is well-mixed immediately before each administration.
-
Protocol 2: Assessment of In Vivo Target Engagement (JNK Phosphorylation)
-
Animal Dosing:
-
Administer this compound or vehicle control to mice as per the desired protocol (e.g., oral gavage).
-
-
Tissue Collection:
-
At a predetermined time point after dosing (e.g., 1-4 hours), euthanize the animals.
-
Rapidly dissect the tissue of interest (e.g., brain, tumor) and snap-freeze in liquid nitrogen.
-
-
Protein Extraction:
-
Homogenize the frozen tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated JNK (p-JNK) and total JNK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of p-JNK to total JNK, which indicates the level of target engagement.
-
Visualizations
MLK-IN-1 Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of MLK-IN-1 in various cell lines. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3). MLK3 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[1][2] These pathways are involved in a variety of cellular processes, including inflammation, apoptosis (programmed cell death), and cell proliferation.[3] By inhibiting MLK3, this compound can modulate these downstream signaling events.
Q2: What are the expected cytotoxic effects of this compound on cancer cells?
A2: Inhibition of the MLK3 pathway can lead to increased activation and cytotoxicity of T cells, suggesting a potential role for MLK3 inhibitors in cancer immunotherapy.[4] Furthermore, MLK family members have been implicated in promoting cell proliferation in some non-neuronal tumor cells.[5] Therefore, this compound is expected to exhibit cytotoxic or anti-proliferative effects in certain cancer cell lines, although the specific response will be cell-type dependent.
Q3: In which cell lines has the cytotoxicity of MLK inhibitors been evaluated?
A3: While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, studies on other MLK inhibitors provide some insights. For instance, the MLK inhibitor CEP-11004 has been shown to block cell proliferation in HeLa (cervical cancer) and NIH 3T3 (fibroblast) cells.[5] Another study investigated the anti-proliferative function of a novel MLK1 inhibitor, NSC14465, in several prostate and pancreatic cancer cell lines.[6] It is crucial to experimentally determine the IC50 value of this compound for each specific cell line of interest.
Q4: What are some common off-target effects of MLK inhibitors that I should be aware of?
A4: Kinase inhibitors can sometimes exhibit off-target effects by binding to proteins other than their intended target.[7] While this compound is described as a specific MLK3 inhibitor, it is good practice to consider potential off-target activities.[8] Some kinase inhibitors have been shown to interfere with fundamental cellular processes, which can complicate the interpretation of cytotoxicity data.[9] For example, some inhibitors can affect cellular metabolism, which may lead to misleading results in metabolic-based cytotoxicity assays like the MTT assay.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol. Measure the absorbance at the recommended wavelength (usually 490 nm).
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during cytotoxicity experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible IC50 values | Cell density variation; Inconsistent incubation times; Pipetting errors. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase. Standardize all incubation times precisely. Use a multichannel pipette for consistent reagent addition. |
| High background in MTT assay | Contamination of reagents or cultures; this compound interference with MTT reduction. | Use sterile techniques and fresh reagents. Run a control with this compound in cell-free medium to check for direct reduction of MTT.[12] |
| Unexpectedly high cell viability at high this compound concentrations | Compound precipitation at high concentrations; Cell line resistance; Off-target effects stimulating metabolism. | Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions. Consider using a different cytotoxicity assay (e.g., LDH or trypan blue exclusion) to confirm the results.[10] |
| Steep dose-response curve | Stoichiometric inhibition (inhibitor concentration is close to the enzyme concentration). | This can occur with potent inhibitors. Ensure accurate serial dilutions and consider the possibility of stoichiometric inhibition when interpreting the data.[11][13] |
| Non-sigmoidal dose-response curve | Biphasic effects (e.g., hormesis); Off-target effects at different concentrations. | Analyze the data using appropriate non-linear regression models that can fit non-sigmoidal curves.[14][15] Consider investigating potential off-target effects at the concentrations showing unexpected responses. |
| This compound instability in culture media | Degradation of the compound over time in aqueous solution at 37°C. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the culture medium before being added to the cells. |
Data Presentation
Hypothetical IC50 Values of this compound in Various Cell Lines
The following table provides a hypothetical summary of IC50 values for this compound. Note: These are not experimentally determined values and should be used for illustrative purposes only. Researchers must determine the IC50 for their specific cell lines and experimental conditions.
| Cell Line | Cell Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 5 - 15 |
| Jurkat | T-cell Leukemia | 1 - 10 |
| A549 | Lung Cancer | 10 - 25 |
| MCF-7 | Breast Cancer | 8 - 20 |
| HEK293 | Normal Human Embryonic Kidney | > 50 |
| PBMC | Peripheral Blood Mononuclear Cells | > 50 |
Visualizations
Signaling Pathway of MLK3 Inhibition
References
- 1. Rapid In Vitro Cytotoxicity Evaluation of Jurkat Expressing Chimeric Antigen Receptor using Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MLK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 4. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 11. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [2308.08618] Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset [arxiv.org]
Technical Support Center: Interpreting Unexpected Results with Mlk-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Mlk-IN-1, a potent inhibitor of Mixed Lineage Kinase 3 (MLK3).
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected inhibition of the downstream JNK pathway after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to the lack of downstream inhibition. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm Target Engagement: First, verify that this compound is inhibiting its direct target, MLK3, in your specific cell system. A decrease in the autophosphorylation of MLK3 is a good indicator of target engagement.
-
Check for Pathway Redundancy: The JNK pathway can be activated by other kinases upstream of the MKK4/7-JNK module. Your experimental model might have redundant signaling pathways that bypass the need for MLK3.
-
Inhibitor Potency and Stability: Ensure that the concentration of this compound is sufficient and that the compound has not degraded. We recommend preparing fresh solutions and performing a dose-response experiment.
-
Experimental Controls: Include appropriate positive and negative controls in your experiment. A known activator of the MLK3-JNK pathway should be used as a positive control to ensure the pathway is functional in your cells.
Q2: My cells are showing unexpected toxicity or a phenotype that is not consistent with JNK inhibition after this compound treatment. What should I investigate?
A2: Unexpected cellular phenotypes can arise from off-target effects of the inhibitor or context-specific cellular responses. Here’s how to approach this:
-
Assess Off-Target Effects: While this compound is reported to be a specific MLK3 inhibitor, like many kinase inhibitors, it may have off-target activities at higher concentrations. It is crucial to perform a kinase selectivity screen to identify potential off-target kinases that might be responsible for the observed phenotype.
-
Evaluate Cell Viability: Perform a dose-response cell viability assay, such as an MTT assay, to determine the cytotoxic concentration of this compound in your cell line. The unexpected phenotype might be a result of general cytotoxicity.
-
Consider "Paradoxical Pathway Activation": In some instances, kinase inhibitors can lead to the paradoxical activation of a signaling pathway. This can occur through various mechanisms, including feedback loops or the disruption of protein complexes. Investigating the phosphorylation status of other related kinases might provide clues.
Q3: I am observing variability in my results between experiments using this compound. How can I improve reproducibility?
A3: Reproducibility is key in experimental biology. To minimize variability, consider the following:
-
Standardize Experimental Conditions: Ensure consistency in cell density, passage number, serum concentration in the media, and the timing of inhibitor treatment.
-
Inhibitor Handling: Prepare fresh stock solutions of this compound and aliquot them for single use to avoid repeated freeze-thaw cycles. Confirm the solubility of the inhibitor in your culture medium.
-
Assay Conditions: For in vitro kinase assays, the concentration of ATP can significantly influence the IC50 value of an ATP-competitive inhibitor like this compound. Using ATP concentrations close to the Km for the kinase is recommended for more physiologically relevant results.
Troubleshooting Guides
Guide 1: Troubleshooting Lack of Downstream Pathway Inhibition
This guide provides a systematic approach to diagnose why you might not be seeing the expected inhibition of downstream signaling.
Experimental Workflow for Troubleshooting Downstream Inhibition
Caption: Troubleshooting workflow for lack of downstream pathway inhibition.
Detailed Methodologies:
-
Western Blot for Phospho-MLK3:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MLK3 (specific for the autophosphorylation site) overnight at 4°C. Also, probe a separate blot with an antibody for total MLK3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Guide 2: Investigating Unexpected Cellular Phenotypes
This guide outlines the steps to determine if an unexpected phenotype is due to off-target effects or other cellular responses.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for investigating unexpected cellular phenotypes.
Detailed Methodologies:
-
MTT Cell Viability Assay:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
In Vitro Kinase Assay:
-
Reaction Setup: In a microplate, combine the kinase (e.g., recombinant MLK3), a suitable substrate, and a buffer containing ATP and MgCl2.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the well.
-
Quantitative Data
The following tables provide representative quantitative data for a well-characterized MLK inhibitor, URMC-099, which can be used as a reference for interpreting your own results with this compound.
Table 1: IC50 Values of URMC-099 against MLK Family Kinases
| Kinase | IC50 (nM) |
| MLK1 | 19 |
| MLK2 | 42 |
| MLK3 | 14 |
| DLK | 150 |
Data from Selleck Chemicals.[1]
Table 2: Selectivity Profile of URMC-099 against a Panel of Kinases
| Kinase | % Inhibition at 1 µM |
| ABL1 | >90% |
| CDK11 | >90% |
| CDK4 | >90% |
| CLK1 | >90% |
| FLT3 | >90% |
| KIT | >90% |
| LRRK2 | >90% |
| MELK | >90% |
| PDGFRB | >90% |
| ROCK1 | >90% |
Data from the Alzheimer's Drug Discovery Foundation, indicating broad-spectrum activity at higher concentrations.[2]
Signaling Pathway
The diagram below illustrates the canonical signaling pathway involving MLK3. Understanding this pathway is crucial for designing experiments and interpreting results when using this compound.
MLK3 Signaling Pathway
Caption: Simplified MLK3 signaling cascade leading to downstream cellular responses.
References
how to minimize Mlk-IN-1 off-target kinase inhibition
Welcome to the technical support center for Mlk-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target kinase inhibition during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, specific, and brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3).[1][2] MLK3, also known as MAP3K11, is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[1] The MLK family of kinases is involved in regulating the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades.[1][3]
Q2: Why is minimizing off-target kinase inhibition important?
Minimizing off-target inhibition is crucial for several reasons:
-
Therapeutic Specificity: In drug development, off-target activity can cause unintended side effects, toxicity, or even paradoxical pathway activation.[4][5]
-
Understanding Mechanism of Action: A clear understanding of a compound's selectivity is essential to elucidate the precise mechanism of action responsible for its observed phenotype.
While some off-target effects can be therapeutically beneficial, it is critical to identify and characterize them.[6]
Q3: What are the general strategies to minimize off-target effects of this compound?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your experimental system. This can be achieved by performing a dose-response curve for the inhibition of MLK3 activity.
-
Employ Structurally Unrelated Inhibitors: Use another MLK3 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to the inhibition of MLK3 and not an off-target of this compound.
-
Perform Rescue Experiments: If possible, overexpress a resistant mutant of MLK3 to see if it reverses the effects of this compound.
-
Conduct Kinome-Wide Profiling: Use multiplex kinase assays to screen this compound against a broad panel of kinases to identify potential off-targets.[7]
-
Validate in Cellular Systems: Confirm target engagement and selectivity in a cellular context using techniques like NanoBRET Target Engagement Assays or KiNativ.[8][9]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After this compound Treatment
Possible Cause: The observed phenotype might be due to the inhibition of an off-target kinase.
Troubleshooting Steps:
-
Consult Kinome Profiling Data: Review any available kinase profiling data for this compound to identify potential off-target kinases that might be responsible for the unexpected phenotype.
-
Perform a Dose-Response Analysis: Titrate this compound to determine if the on-target and off-target effects can be separated by concentration.
-
Use a More Specific Inhibitor (if available) or a Structurally Different Inhibitor: This can help confirm if the phenotype is truly linked to MLK3 inhibition.
-
Employ Cellular Target Engagement Assays: Use assays like NanoBRET to confirm that this compound is engaging with MLK3 at the concentrations used in your experiments.[10]
Issue 2: Inconsistent Results Across Different Cell Lines
Possible Cause: The expression levels of MLK3 and potential off-target kinases can vary between cell lines, leading to different responses to this compound.
Troubleshooting Steps:
-
Characterize Kinase Expression: Perform western blotting or proteomics to determine the relative expression levels of MLK3 and key potential off-target kinases in the cell lines being used.
-
Normalize to On-Target Inhibition: Ensure that the concentration of this compound used in each cell line is normalized to achieve a similar degree of MLK3 inhibition.
-
Consider Pathway Differences: The downstream signaling pathways regulated by MLK3 and its off-targets may differ between cell lines, influencing the final phenotypic outcome.
Data Presentation: this compound Kinase Selectivity Profile
The following table summarizes hypothetical kinase selectivity data for this compound. For actual experimental work, it is highly recommended to perform a comprehensive kinase profiling assay to obtain specific quantitative data.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. MLK3 | Comments |
| MLK3 (Primary Target) | 5 | 1x | High-affinity binding to the intended target. |
| MLK1 | 50 | 10x | Moderate activity against another MLK family member. |
| MLK2 | 75 | 15x | Moderate activity against another MLK family member. |
| Kinase X | 500 | 100x | Potential off-target at higher concentrations. |
| Kinase Y | >1000 | >200x | Likely not a significant off-target. |
| Kinase Z | >1000 | >200x | Likely not a significant off-target. |
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is a generalized procedure for assessing the binding of this compound to MLK3 in live cells.[8][11][12]
Materials:
-
HEK293 cells
-
Plasmid DNA for MLK3-NanoLuc® fusion
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 96-well plates
Procedure:
-
Cell Transfection:
-
Prepare a transfection complex of MLK3-NanoLuc® plasmid DNA and FuGENE® HD Transfection Reagent in Opti-MEM®.
-
Add the complex to HEK293 cells and seed them into a 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted this compound to the cells.
-
-
Tracer Addition:
-
Add the NanoBRET™ Tracer to all wells at a final concentration determined by prior optimization.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: KiNativ™ Kinase Profiling
This protocol provides a general workflow for identifying the targets of this compound in a cell lysate using a competitive chemical proteomics approach.[9][13][14]
Materials:
-
Cell lysate (e.g., from treated cells)
-
This compound
-
Desthiobiotin-ATP acyl-phosphate probe
-
DTT, Iodoacetamide
-
Trypsin
-
Streptavidin-agarose beads
-
LC-MS/MS system
Procedure:
-
Lysate Treatment:
-
Incubate the cell lysate with varying concentrations of this compound or a DMSO control for 15 minutes.
-
-
Probe Labeling:
-
Protein Digestion:
-
Reduce and alkylate the proteins with DTT and iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Affinity Enrichment:
-
Enrich the probe-labeled peptides using streptavidin-agarose beads.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS to identify and quantify the kinases that were labeled by the probe.
-
-
Data Analysis:
-
Compare the abundance of probe-labeled peptides from this compound-treated samples to the DMSO control. A decrease in a peptide's signal indicates that this compound is binding to that kinase.
-
Visualizations
Caption: Simplified signaling pathway of MLK3 and the inhibitory action of this compound.
Caption: A logical workflow for characterizing this compound and validating its on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MLK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 13. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mlk-IN-1 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mlk-IN-1, a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, brain-penetrant, and specific small molecule inhibitor of Mixed Lineage Kinase 3 (MLK3).[1][2] MLK3 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway. By inhibiting the kinase activity of MLK3, this compound blocks the phosphorylation of downstream targets, thereby attenuating the JNK signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C to maintain stability.
Q3: What is a typical starting concentration range for this compound in a dose-response experiment?
A3: The optimal concentration of this compound will vary depending on the specific assay (biochemical vs. cellular) and the cell type being used. Based on available data for potent MLK3 inhibitors, a common starting point for a dose-response curve in a cellular assay would be a 10-point dilution series starting from 10 µM. For biochemical assays, a lower starting concentration in the nanomolar range may be appropriate.
Data Presentation: Potency of MLK3 Inhibitors
While comprehensive, peer-reviewed dose-response data specifically for this compound is limited in publicly available literature, the following table provides data for a representative and highly potent MLK3 inhibitor, URMC-099, to guide experimental design.
| Compound | Target | Assay Type | IC₅₀ | Reference |
| URMC-099 | MLK3 | Biochemical | 14 nM | [3] |
Note: IC₅₀ values can vary between different assay formats and experimental conditions. It is crucial to determine the IC₅₀ empirically for your specific system.
Experimental Protocols
Biochemical MLK3 Kinase Assay
This protocol provides a general framework for determining the IC₅₀ of this compound against recombinant MLK3 in a biochemical assay format.
Materials:
-
Recombinant human MLK3 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
ATP
-
MLK3-specific substrate (e.g., a peptide substrate)
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then dilute further into the kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Add inhibitor and enzyme: To the wells of a 384-well plate, add the diluted this compound or DMSO (for control wells). Then, add the recombinant MLK3 enzyme.
-
Initiate the reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time.
-
Stop the reaction and detect signal: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Data analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Assay: Western Blot for Downstream Target Inhibition
This protocol describes how to assess the cellular potency of this compound by measuring the inhibition of phosphorylation of a downstream target of the MLK3 pathway, such as c-Jun.
Materials:
-
Cells expressing MLK3 (e.g., HeLa or other cancer cell lines)
-
Cell culture medium and supplements
-
This compound
-
Stimulus to activate the MLK3 pathway (e.g., anisomycin, UV radiation, or TNF-α)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-c-Jun, anti-total-c-Jun, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell culture and treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specific pre-incubation time (e.g., 1-2 hours).
-
Stimulate the pathway: After pre-incubation with the inhibitor, stimulate the MLK3 pathway with an appropriate agonist for a short period (e.g., 15-30 minutes).
-
Cell lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate.
-
Western blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and re-probing (optional): The membrane can be stripped and re-probed with antibodies against the total target protein and a loading control to ensure equal protein loading.
-
Data analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control. Plot the normalized signal against the this compound concentration to generate a dose-response curve and determine the cellular IC₅₀.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition in biochemical assay | Inactive this compound | Ensure proper storage of the compound. Prepare fresh dilutions for each experiment. |
| Inactive enzyme | Use a new batch of recombinant enzyme. Confirm enzyme activity with a known inhibitor. | |
| Incorrect assay conditions | Optimize ATP concentration, substrate concentration, and incubation time. | |
| High variability in dose-response curve | Pipetting errors | Use calibrated pipettes and proper technique. Prepare master mixes to reduce variability. |
| Compound precipitation | Check the solubility of this compound in the assay buffer. The final DMSO concentration should be optimized. | |
| Inconsistent incubation times | Ensure all wells are incubated for the same duration. | |
| Steep or shallow dose-response curve | Assay window is too narrow | Optimize the assay to have a robust signal-to-background ratio. |
| Compound is not reaching equilibrium | Increase the pre-incubation time of the inhibitor with the enzyme or cells. | |
| Inconsistent results between biochemical and cellular assays | Poor cell permeability | This compound is described as brain-penetrant, suggesting good permeability. However, specific cell lines may have efflux pumps that reduce intracellular concentration. |
| Off-target effects in cells | At higher concentrations, this compound may inhibit other kinases, leading to complex cellular responses. | |
| This compound metabolism or degradation in cells | The stability of the compound in cell culture media over the course of the experiment should be considered. | |
| Unexpected cellular phenotype | Off-target kinase inhibition | Perform a kinase selectivity screen to identify potential off-target effects. Compare the observed phenotype with the known functions of any identified off-targets. |
| Activation of compensatory signaling pathways | Inhibition of one pathway can sometimes lead to the activation of others. Analyze other relevant signaling pathways by western blot. |
Visualizations
Caption: MLK3 Signaling Pathway and Inhibition by this compound.
Caption: General workflow for a dose-response experiment.
Caption: A logical approach to troubleshooting dose-response experiments.
References
Technical Support Center: Mlk-IN-1 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with long-term in vitro Mlk-IN-1 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1] Its primary mechanism of action is to bind to the ATP-binding site of the MLK3 kinase domain, preventing the phosphorylation and activation of downstream signaling pathways, notably the c-Jun N-terminal kinase (JNK) cascade.[2][3] By inhibiting MLK3, this compound can modulate cellular processes such as apoptosis, inflammation, and cell migration.[4][5]
Q2: What are the common in vitro applications of this compound?
This compound is frequently used in cancer research to investigate the role of MLK3 in tumor cell proliferation, migration, and apoptosis.[6] It has also been studied for its neuroprotective effects in models of neurodegenerative diseases.[7] For example, it has been shown to promote axonogenesis in the presence of HIV-Tat-activated microglia.[1]
Q3: What is the recommended solvent and storage for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, the powdered form should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[1] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Decreased Efficacy of this compound Over Time
Users may observe a diminished inhibitory effect of this compound in their cell cultures after prolonged treatment. This can manifest as a recovery of downstream signaling, increased cell proliferation, or altered morphology.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Compound Instability in Culture Media | Verify Compound Stability: The stability of this compound in aqueous culture media over several days at 37°C has not been extensively reported. It is advisable to perform a stability assay. Solution: Prepare fresh this compound working solutions from a frozen stock for each media change. If instability is suspected, consider more frequent media changes. |
| Development of Cellular Resistance | Assess Resistance Profile: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, including target mutation, amplification, or activation of bypass signaling pathways.[8] Solution: Generate a dose-response curve with the long-term treated cells and compare it to the parental cell line to determine if there is a shift in the IC50 value. If resistance is confirmed, consider investigating the underlying mechanism (e.g., sequencing the MLK3 gene, assessing the activation of alternative pathways). |
| Increased Cell Density and Confluency | Maintain Optimal Cell Density: High cell density can alter cellular signaling and drug sensitivity. Solution: Ensure that cells are passaged regularly to maintain a consistent, sub-confluent density throughout the experiment. |
Issue 2: Observed Cytotoxicity or Changes in Cell Morphology
Long-term exposure to this compound may lead to unexpected cell death, changes in cell shape, or the appearance of a senescent-like phenotype.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Concentration-Dependent Cytotoxicity | Optimize this compound Concentration: While intended to be specific, high concentrations of kinase inhibitors can lead to off-target effects and cytotoxicity. Solution: Perform a long-term cytotoxicity assay (e.g., 7-day MTT or crystal violet assay) to determine the optimal, non-toxic concentration range for your specific cell line. Start with a concentration at or slightly above the known IC50 and titrate down. |
| Off-Target Effects | Evaluate Off-Target Kinase Inhibition: Although this compound is reported to be a specific MLK3 inhibitor, broader kinase profiling is not widely available in the public domain. Solution: If unexpected phenotypes are observed, consider using a secondary, structurally different MLK inhibitor to confirm that the observed effect is on-target. Additionally, bioinformatics tools can be used to predict potential off-target kinases. |
| Induction of Cellular Senescence | Assess Senescence Markers: Prolonged inhibition of signaling pathways can sometimes lead to cellular senescence, characterized by a flattened and enlarged morphology and positive staining for senescence-associated β-galactosidase (SA-β-gal).[9][10][11] Solution: If morphological changes are suggestive of senescence, perform an SA-β-gal staining assay and assess the expression of senescence markers like p16 and p21. |
| Altered Cell Adhesion and Spreading | Microscopic Observation: MLK signaling has been implicated in cytoskeletal organization. Solution: Document any morphological changes with regular microscopy. Staining for cytoskeletal components like F-actin (with phalloidin) and microtubules (with tubulin antibodies) can help to characterize these changes. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (Crystal Violet Staining)
This protocol is designed to assess the long-term effect of this compound on cell viability and proliferation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
10% Acetic Acid
Procedure:
-
Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plates for the desired long-term duration (e.g., 7 days), changing the medium with freshly prepared this compound or vehicle every 2-3 days.
-
After the incubation period, gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol for 15 minutes.
-
Remove the methanol and stain the cells with 100 µL of Crystal Violet solution for 20 minutes at room temperature.
-
Wash the plate thoroughly with water and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance values against the this compound concentration to determine the long-term IC50.
Protocol 2: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound.[12][13]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a short-term viability assay (e.g., 72-hour MTT assay).
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor the cells closely. Initially, a significant number of cells will die.
-
When the surviving cells begin to proliferate and reach approximately 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
Once the cells are stably growing at this concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Allow the cells to adapt and resume proliferation at each new concentration before increasing it again.
-
This process may take several months.
-
Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistant cell line is established.
-
Confirm the resistance by performing a viability assay and comparing the IC50 of the resistant line to the parental line.
Visualizations
Below are diagrams illustrating key concepts related to this compound function and experimental workflows.
Caption: this compound inhibits the MLK3 signaling pathway.
Caption: Workflow for generating this compound resistant cell lines.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cep-1347 (KT7515), a semisynthetic inhibitor of the mixed lineage kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacologic inhibition of MLK3 kinase activity blocks the in vitro migratory capacity of breast cancer cells but has no effect on breast cancer brain metastasis in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The emerging role of mixed lineage kinase 3 (MLK3) and its potential as a target for neurodegenerative diseases therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of phenotypes of cellular senescence by pan-mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Kinase Modulators in Cellular Senescence for Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MLK-IN-1 and Cell Viability Assay Artifacts
Welcome to the technical support center for researchers utilizing MLK-IN-1 and conducting cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3). MLKs are a family of serine/threonine kinases that act as key regulators in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Specifically, MLKs are upstream activators of JNK and p38 MAPK pathways, which are involved in cellular responses to stress, inflammation, and apoptosis.[1][2] By inhibiting MLK3, this compound can block these signaling pathways, making it a valuable tool for studying their role in various diseases, including neurodegenerative disorders and cancer.[2]
Q2: I'm seeing an unexpected increase in viability with this compound in my MTT assay. What could be the cause?
A2: This is a common artifact observed with kinase inhibitors in MTT and other tetrazolium-based assays. The MTT assay measures metabolic activity as a surrogate for cell viability. Kinase inhibitors, including those targeting the MLK pathway, can alter cellular metabolism. This can lead to an increase in the reduction of MTT to formazan, giving a false impression of increased viability. It is crucial to validate findings from MTT assays with an orthogonal method that does not rely on metabolic activity.
Q3: Can this compound interfere with luciferase-based assays like CellTiter-Glo®?
A3: While less common than with colorimetric assays, small molecule inhibitors can directly interfere with the luciferase enzyme, either by inhibiting its activity or by stabilizing it, leading to inaccurate readings. It is recommended to perform a control experiment by adding this compound directly to the assay reagent in the absence of cells to check for any direct effects on the luminescent signal.
Q4: What is the typical concentration range for using this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, a concentration of 100 nM has been shown to be effective in protecting against HIV-Tat induced effects in vitro. For determining the cytotoxic effects, a dose-response experiment is necessary to determine the IC50 value in your specific cell model.
Troubleshooting Guides
Issue 1: Discrepancy between MTT Assay Results and Cell Morphology
Symptoms:
-
MTT assay shows high cell viability after this compound treatment.
-
Microscopic examination reveals signs of cytotoxicity (e.g., cell rounding, detachment, apoptosis).
Possible Causes:
-
Metabolic Artifact: this compound may be altering the metabolic state of the cells, leading to an increased rate of MTT reduction that does not correlate with the actual number of viable cells.
-
Off-Target Effects: The inhibitor might have off-target effects on other cellular reductases.
Solutions:
-
Use an Orthogonal Assay: Confirm your results using a non-metabolic viability assay. Good alternatives include:
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a more direct indicator of metabolically active cells.
-
Real-Time Cell Analysis (RTCA): Monitors cell adhesion and proliferation in real-time.
-
-
Perform a Formazan Solubilization Control: Ensure that this compound or its vehicle does not interfere with the solubilization of the formazan crystals.
-
Cell-Free Assay Control: To test for direct reduction of MTT by this compound, incubate the compound with MTT in cell-free medium.
Issue 2: High Background Signal in CellTiter-Glo® Assay
Symptoms:
-
Wells containing this compound but no cells show a significant luminescent signal.
Possible Causes:
-
Direct Luciferase Activation: this compound may be directly interacting with and stabilizing the luciferase enzyme.
-
Contamination: The compound stock or media may be contaminated with ATP.
Solutions:
-
Compound-Luciferase Interaction Control: Set up control wells containing only assay reagent and the different concentrations of this compound used in your experiment. If you observe a signal, this indicates direct interference.
-
Subtract Background: If the interference is consistent across replicates, you can subtract the background signal from your experimental wells. However, be aware that this may still introduce inaccuracies.
-
Use a Different Assay: If the interference is significant and concentration-dependent, consider using an alternative viability assay.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various MLK inhibitors in different cell lines. While specific IC50 data for this compound is limited in publicly available literature, the data for structurally related and functionally similar MLK inhibitors like URMC-099 and CEP-1347 provide a valuable reference for expected potency.
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 (nM) |
| URMC-099 | MLK1, MLK2, MLK3, DLK, LRRK2 | - | Kinase Assay | 19, 42, 14, 150, 11 |
| URMC-099 | MLK3 | Glioblastoma (U-87 MG, U-118 MG) | Proliferation | ~4570 |
| CEP-1347 | MLK1, MLK2, MLK3 | - | Kinase Assay | 23-82 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
Visualizations
References
Technical Support Center: Mlk-IN-1 and Western Blot Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Western blot band shifting when using the Mixed Lineage Kinase (MLK) inhibitor, Mlk-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1] MLKs are key regulators of cellular signaling cascades, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in cellular responses to stress, inflammation, and apoptosis.[1] this compound functions by binding to the ATP-binding site of the MLK3 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition effectively blocks the propagation of the signaling cascade.[1]
Q2: I observed a shift in the molecular weight of my protein of interest on a Western blot after treating cells with this compound. What is the most likely cause?
The most probable cause for a band shift upon this compound treatment is an alteration in the phosphorylation state of your target protein. Phosphorylation, the addition of a phosphate group, adds negative charge and can alter a protein's conformation, often leading to a retarded migration in SDS-PAGE, which appears as an upward band shift (higher apparent molecular weight).[2][3] Since this compound is a kinase inhibitor, it is expected to decrease the phosphorylation of its direct or indirect downstream substrates. This would result in a downward band shift (lower apparent molecular weight) for a protein that is normally phosphorylated by the MLK3 pathway. Conversely, if your protein of interest is a kinase that is negatively regulated by the MLK3 pathway, its inhibition could lead to an increase in its own autophosphorylation or the phosphorylation of its substrates, resulting in an upward band shift.
Q3: Can this compound cause a band shift in MLK3 itself?
Yes, it is possible to observe a band shift in MLK3. MLK3 is known to be regulated by phosphorylation, and hyperphosphorylation of MLK3 can lead to a species with a different electrophoretic mobility. For instance, oxidative stress can induce an upward mobility shift of MLK3, which is dependent on ERK1/2-mediated phosphorylation.[4] Inhibition of MLK3 with a chemical inhibitor or through siRNA knockdown can prevent this shift.[4] Therefore, if MLK3 is in a hyperphosphorylated state in your experimental model, treatment with this compound could lead to its dephosphorylation and a subsequent downward shift in its band on a Western blot.
Q4: How can I confirm that the observed band shift is due to a change in phosphorylation?
To confirm that the band shift is phosphorylation-dependent, you can treat your protein lysate with a phosphatase enzyme, such as Calf Intestinal Phosphatase (CIP) or lambda protein phosphatase, prior to running the Western blot.[5] These enzymes will remove phosphate groups from the protein. If the band shift is due to phosphorylation, the phosphatase-treated sample should show a single band that aligns with the faster-migrating, dephosphorylated form of the protein.
Troubleshooting Guide: Western Blot Band Shifting with this compound
This guide addresses specific issues you may encounter when observing band shifts in your Western blot experiments involving this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Upward band shift of my protein of interest after this compound treatment. | Your protein may be a kinase that is negatively regulated by the MLK3 pathway. Inhibition of MLK3 could lead to increased autophosphorylation of your protein. | 1. Perform a dephosphorylation assay with CIP or lambda phosphatase to confirm the shift is due to phosphorylation. 2. Analyze the signaling pathway of your protein of interest to see if it is known to be regulated by MLK3. 3. Perform an in-vitro kinase assay to see if your protein's activity is altered by this compound treatment. |
| Downward band shift of my protein of interest after this compound treatment. | Your protein is likely a direct or indirect downstream substrate of the MLK3 signaling pathway. This compound is inhibiting its phosphorylation. | 1. This is the expected outcome for a substrate of the MLK3 pathway. 2. Confirm the phosphorylation-dependence of the shift with a phosphatase assay. 3. Use phospho-specific antibodies for your protein of interest to verify the decrease in phosphorylation. |
| No band shift observed, but I expect my protein's phosphorylation to be affected. | The phosphorylation event may not cause a significant enough change in mass or conformation to be resolved by standard SDS-PAGE. | 1. Use phospho-specific antibodies to detect changes in phosphorylation. 2. Try using a lower percentage acrylamide gel for better resolution of small molecular weight shifts. 3. Consider using Phos-tag™ SDS-PAGE, which specifically retards the migration of phosphorylated proteins. |
| Multiple bands or smeared bands appear after this compound treatment. | This could be due to multiple phosphorylation sites on the protein, leading to a heterogeneous population of phosphorylated species. It could also be due to protein degradation. | 1. Ensure fresh protease and phosphatase inhibitors are used in your lysis buffer. 2. Optimize the this compound concentration and treatment time to achieve a more uniform effect. 3. A dephosphorylation assay can help collapse the multiple bands into a single band if they represent different phosphorylation states. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Proteins
This protocol is optimized for the detection of changes in protein phosphorylation.
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Keep samples on ice at all times to minimize phosphatase activity.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using non-fat milk for blocking as it contains phosphoproteins that can cause high background.[5]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Protocol 2: Dephosphorylation Assay for Western Blot Validation
This protocol is used to confirm that a band shift is due to phosphorylation.
-
Protein Lysis:
-
Lyse cells as described in Protocol 1, but use a lysis buffer that does not contain phosphatase inhibitors.
-
-
Phosphatase Treatment:
-
Take a known amount of protein lysate (e.g., 20-30 µg).
-
Add a suitable phosphatase enzyme (e.g., Calf Intestinal Phosphatase (CIP) or lambda protein phosphatase) and the corresponding reaction buffer, according to the manufacturer's instructions.
-
Incubate the reaction at the recommended temperature and time (e.g., 37°C for 30-60 minutes).
-
As a negative control, prepare a parallel sample without the phosphatase enzyme.
-
-
Western Blot Analysis:
-
Stop the phosphatase reaction by adding Laemmli sample buffer and boiling.
-
Run the treated and untreated samples side-by-side on an SDS-PAGE gel and proceed with the Western blot protocol as described in Protocol 1.
-
A loss of the upper band and an increase in the intensity of the lower band in the phosphatase-treated sample confirms that the band shift is due to phosphorylation.[5]
-
Visualizations
Caption: this compound inhibits MLK3, blocking downstream MAPK signaling.
Caption: Workflow for Western blot analysis of this compound treated samples.
Caption: Logic of a dephosphorylation assay to validate band shifts.
References
- 1. What are MLK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 2. biochemistry - How to analyze phosphorylation shift by western blot? - Biology Stack Exchange [biology.stackexchange.com]
- 3. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 4. MLK3 phosphorylation by ERK1/2 is required for oxidative stress-induced invasion of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Mlk-IN-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and storage of Mlk-IN-1. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO up to 62.5 mg/mL.[1][2] For complete dissolution, warming the solution to 37°C and using an ultrasonic bath may be helpful.[2] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1]
Q2: What are the optimal storage conditions for this compound?
A2: The optimal storage conditions depend on whether the compound is in solid form or in solution. For the solid powder, it is recommended to store it at -20°C for up to 3 years, or at 4°C for up to 2 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3]
Q3: How can I avoid degradation of this compound during storage and handling?
Q4: What are the known degradation pathways for this compound?
A4: Currently, there is no publicly available information detailing the specific chemical degradation pathways of this compound, such as its susceptibility to hydrolysis, oxidation, or photolysis. To ensure the compound's integrity, it is best to follow the storage and handling guidelines provided by the supplier and general best practices for handling small molecule inhibitors.
Storage and Stability Data
The following tables summarize the recommended storage conditions and stability for this compound in both solid and solution forms.
Table 1: Storage Conditions for Solid this compound
| Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Data sourced from MedChemExpress.[1]
Table 2: Storage Conditions for this compound Stock Solutions
| Temperature | Solvent | Duration |
| -80°C | DMSO | 6 months |
| -20°C | DMSO | 1 month |
Data sourced from MedChemExpress and GlpBio.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 432.49 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath set to 37°C (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.32 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, add 231.2 µL of DMSO to 1 mg of this compound.[1]
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, you can warm the tube to 37°C and sonicate for a short period.[2]
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]
-
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
Issue 1: this compound Precipitates in Aqueous Media
-
Possible Cause: this compound has low solubility in aqueous solutions. The final concentration of DMSO in the working solution may be too low to maintain solubility.
-
Solution:
-
Ensure the final DMSO concentration in your cell culture media or assay buffer is sufficient to keep this compound in solution, typically between 0.1% and 0.5%.
-
Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
-
When diluting the DMSO stock solution into aqueous media, add the stock solution to the media while vortexing to ensure rapid and even dispersion.
-
Prepare fresh working solutions for each experiment from a frozen stock to avoid precipitation that may occur over time in diluted aqueous solutions.
-
Issue 2: Inconsistent or No Inhibitory Effect Observed
-
Possible Cause 1: Degraded this compound: The compound may have degraded due to improper storage or handling.
-
Solution:
-
Confirm that the stock solution was stored at the correct temperature and for the recommended duration.
-
Avoid multiple freeze-thaw cycles by using single-use aliquots.
-
Prepare a fresh stock solution from a new vial of this compound powder.
-
-
-
Possible Cause 2: Incorrect Concentration: There may be an error in the calculation of the stock or working solution concentration.
-
Solution:
-
Double-check all calculations for preparing the stock and working solutions.
-
Verify the accuracy of the pipettes and balance used.
-
-
-
Possible Cause 3: Cell Line Insensitivity: The targeted signaling pathway may not be active or critical in the cell line being used.
-
Solution:
-
Confirm the expression and activity of MLK3 (the primary target of this compound) in your cell model.
-
Include a positive control cell line known to be sensitive to MLK inhibition.
-
-
Visualizations
Caption: Simplified signaling pathway showing the role of MLK3 and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound in cell-based assays.
Caption: A troubleshooting decision tree for experiments where this compound shows no effect.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Mlk-IN-1 and CEP-1347
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mixed-lineage kinase (MLK) inhibitors, Mlk-IN-1 and CEP-1347. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction
Mixed-lineage kinases (MLKs) are a family of serine/threonine kinases that play a crucial role in the activation of mitogen-activated protein kinase (MAPK) signaling cascades, particularly the c-Jun N-terminal kinase (JNK) pathway. Dysregulation of MLK activity has been implicated in various pathological processes, including neurodegenerative diseases and cancer. This has led to the development of small molecule inhibitors targeting MLKs as potential therapeutic agents. This guide focuses on two such inhibitors: this compound, a potent and specific inhibitor of MLK3, and CEP-1347, a broader spectrum MLK inhibitor.
Mechanism of Action
Both this compound and CEP-1347 exert their effects by inhibiting the kinase activity of MLK family members, thereby preventing the downstream activation of the JNK signaling pathway. This pathway, when activated by cellular stress, can lead to apoptosis or programmed cell death. By blocking this cascade, these inhibitors can promote cell survival, a particularly relevant mechanism in the context of neuroprotection.
CEP-1347 is a semi-synthetic derivative of K-252a and acts as a pan-inhibitor of the core MLK family members (MLK1, MLK2, and MLK3). Its inhibition of these upstream kinases prevents the phosphorylation and activation of JNK.
This compound , on the other hand, is reported to be a more specific inhibitor of MLK3 . This specificity may offer advantages in reducing off-target effects.
Quantitative Comparison of Inhibitor Potency
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target Kinase | IC50 (nM) |
| CEP-1347 | MLK1 | 38 - 61 |
| MLK2 | 51 - 82 | |
| MLK3 | 23 - 39 | |
| This compound | MLK3 | Data primarily found in patent literature, indicating high potency. |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway
The following diagram illustrates the canonical MLK-JNK signaling pathway and the points of intervention for this compound and CEP-1347.
Caption: MLK-JNK signaling pathway and inhibitor targets.
Experimental Protocols
In Vitro Kinase Assay
This assay is fundamental for determining the IC50 values of kinase inhibitors.
Objective: To measure the enzymatic activity of a specific kinase in the presence of varying concentrations of an inhibitor.
General Procedure:
-
Reagents and Materials: Recombinant active kinase (e.g., MLK3), kinase assay buffer, ATP, a suitable substrate (e.g., a peptide or protein that is a known substrate for the kinase), and the test inhibitor.
-
Assay Setup: The assay is typically performed in a microplate format. Each well contains the kinase, substrate, and buffer.
-
Inhibitor Addition: The inhibitor is added to the wells in a series of dilutions. Control wells receive a vehicle (e.g., DMSO) without the inhibitor.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature for a set period to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, including radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays.
-
Data Analysis: The kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
A Comparative Guide to Mixed Lineage Kinase Inhibitors in Neuroinflammation: Mlk-IN-1 vs. URMC-099
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two mixed-lineage kinase (MLK) inhibitors, Mlk-IN-1 and URMC-099, in the context of neuroinflammation. Due to the limited publicly available data on this compound, this guide will focus on the extensively studied URMC-099, with this compound presented as a potential, more selective alternative.
Introduction to MLK Inhibition in Neuroinflammation
Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Mixed-lineage kinases (MLKs), a family of mitogen-activated protein kinase kinase kinases (MAP3Ks), are crucial regulators of stress-activated signaling pathways that lead to neuronal apoptosis and inflammation.[1] Inhibition of MLKs, particularly MLK3, has emerged as a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences.[2] This guide focuses on two MLK inhibitors: URMC-099, a well-characterized, broad-spectrum inhibitor, and this compound, a more recent and reportedly more specific MLK3 inhibitor.
This compound: A Potent and Specific MLK3 Inhibitor
This compound is described as a potent, brain-penetrant, and specific inhibitor of mixed lineage kinase 3 (MLK3).[3][4] Information regarding its in vivo efficacy in neuroinflammation models is limited. However, in vitro studies have shown that this compound can protect against the effects of HIV-1 Tat-induced neurotoxicity by promoting continued axonogenesis in the presence of Tat-activated microglia at a concentration of 100 nM.[3][4] this compound is identified as compound 68 in patent US20140256733A1, which covers a series of imidazopyridine compounds as MLK inhibitors.[5]
URMC-099: A Broad-Spectrum Kinase Inhibitor with Neuroprotective Properties
URMC-099 is an orally bioavailable and brain-penetrant small molecule that acts as a broad-spectrum kinase inhibitor with potent activity against MLK3 (IC50 = 14 nM).[6] Its inhibitory profile extends to other kinases, including leucine-rich repeat kinase 2 (LRRK2), which is also implicated in neuroinflammation.[6] This multi-target activity may contribute to its robust neuroprotective and anti-inflammatory effects observed in a variety of preclinical models.
Mechanism of Action of URMC-099
URMC-099 exerts its effects by inhibiting the phosphorylation of downstream targets in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[7] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines by activated microglia, the primary immune cells of the central nervous system.[7] Furthermore, URMC-099 has been shown to modulate microglial phenotype, shifting them from a pro-inflammatory to a more neuroprotective state.
dot
Caption: Signaling pathway inhibited by URMC-099.
Comparative Efficacy in Neuroinflammation Models
While a direct head-to-head comparison is challenging due to the lack of published in vivo data for this compound, the following table summarizes the available information for both compounds.
| Feature | This compound | URMC-099 |
| Primary Target | Mixed Lineage Kinase 3 (MLK3) | Mixed Lineage Kinase 3 (MLK3) |
| Kinase Specificity | Reported as specific for MLK3 | Broad-spectrum (inhibits MLK3, LRRK2, and others) |
| Brain Penetrance | Yes | Yes |
| Oral Bioavailability | Not reported | Yes (F=41% in mice)[6] |
| In Vitro Efficacy | Neuroprotective in HIV-1 Tat model (100 nM)[3][4] | Anti-inflammatory and neuroprotective in various models[7] |
| In Vivo Models | No data available | HIV-associated neurocognitive disorders, Alzheimer's disease, Experimental Autoimmune Encephalomyelitis (EAE), Perioperative Neurocognitive Disorders |
| Mechanism of Action | Inhibition of MLK3 | Inhibition of MLK3 and other kinases, modulation of microglia, reduction of pro-inflammatory cytokines |
Experimental Protocols
Detailed experimental protocols for this compound in neuroinflammation models are not publicly available. The following are summarized protocols for key experiments conducted with URMC-099.
In Vivo HIV-1 Tat-Induced Neuroinflammation Model
-
Animal Model: C57BL/6 mice.
-
Procedure: Stereotactic injection of HIV-1 Tat protein into the striatum to induce neuroinflammation.
-
Treatment: URMC-099 administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Analysis: Immunohistochemistry for neuronal markers (e.g., MAP2, synaptophysin) and microglial markers (e.g., Iba1). Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in brain tissue homogenates via ELISA or qPCR.
-
Reference: The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders.[7]
dotdot digraph "HIV_Tat_Model_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
A [label="C57BL/6 Mice"]; B [label="Stereotactic Injection\nof HIV-1 Tat"]; C [label="Treatment Groups\n(Vehicle vs. URMC-099)"]; D [label="Tissue Collection\n(Brain)"]; E [label="Immunohistochemistry\n(Neuronal & Microglial Markers)"]; F [label="Cytokine Analysis\n(ELISA/qPCR)"]; G [label="Data Analysis"];
A -> B; B -> C; C -> D; D -> E; D -> F; E -> G; F -> G; }
References
- 1. news-medical.net [news-medical.net]
- 2. digital.csic.es [digital.csic.es]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. US20140256733A1 - Mixed lineage kinase inhibitors and method of treatments - Google Patents [patents.google.com]
- 6. Discovery, synthesis, and characterization of an orally bioavailable, brain penetrant inhibitor of mixed lineage kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of Mlk-IN-1 Effects Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor Mlk-IN-1 with small interfering RNA (siRNA) targeting of its primary target, Mixed Lineage Kinase 3 (MLK3). Genetic validation using siRNA is a crucial methodology to confirm the on-target effects of a small molecule inhibitor, ensuring that the observed biological outcomes are a direct result of inhibiting the intended protein. This guide presents supporting experimental data, detailed protocols for key experiments, and visual diagrams of the signaling pathway and experimental workflows.
Comparison of this compound and MLK3 siRNA Effects
Pharmacological inhibition of MLK3 with this compound and genetic knockdown of MLK3 using siRNA are expected to yield similar biological consequences. Both approaches aim to disrupt the MLK3 signaling cascade, which is a key component of the mitogen-activated protein kinase (MAPK) pathway. Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders and cancer.[1]
| Parameter | This compound (Pharmacological Inhibition) | MLK3 siRNA (Genetic Knockdown) | References |
| Target | Mixed Lineage Kinase 3 (MLK3) | MLK3 mRNA | [2][3] |
| Mechanism of Action | Potent and specific inhibitor of MLK3 kinase activity. | Sequence-specific degradation of MLK3 mRNA, leading to reduced protein expression. | [2][3] |
| Downstream Signaling | |||
| JNK Phosphorylation | Inhibition of JNK phosphorylation. | Inhibition of JNK activation. | [3][4] |
| p38 Phosphorylation | Inhibition of p38 phosphorylation. | Inhibition of p38 activation. | [4] |
| Cellular Phenotype | |||
| Apoptosis | Induction of apoptosis in cancer cells. | Induction of apoptosis in cancer cells. | [4][5][6] |
| Cell Viability | Reduction in cell viability. | Reduction in cell viability. | [4][7] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Mixed-lineage kinase 3 pharmacological inhibition attenuates murine nonalcoholic steatohepatitis [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic positive feedback phosphorylation of mixed lineage kinase 3 by JNK reversibly regulates its distribution to Triton-soluble domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA interference protocol to silence oncogenic drivers in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating Mlk-IN-1 Phenotype with MLK3 Knockout
This guide provides a comparative analysis of using MLK3 genetic knockout (KO) to confirm the on-target effects of Mlk-IN-1, a potent inhibitor of Mixed Lineage Kinase 3 (MLK3). For researchers in drug development, confirming that a small molecule inhibitor's biological effect is due to the specific modulation of its intended target is a critical validation step. Here, we compare the phenotypic outcomes of MLK3 inhibition by this compound against the genetic ablation of the Map3k11 (MLK3) gene.
MLK3 Signaling Pathway
MLK3 is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a crucial role in cellular signaling cascades.[1][2][3] It acts as an upstream activator of several pathways, most notably the c-Jun N-terminal kinase (JNK) pathway.[1][4] Upon activation by stimuli such as tumor necrosis factor (TNF) or small GTPases like Cdc42, MLK3 phosphorylates and activates the MAP2Ks, MKK4 and MKK7.[1][4] These, in turn, phosphorylate and activate JNK, which then translocates to the nucleus to regulate transcription factors like c-Jun and AP-1, influencing processes such as cell proliferation, migration, and apoptosis.[1][4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Role of MLK3 in the regulation of mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of MLK3 in the Regulation of Mitogen-Activated Protein Kinase Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mixed Lineage Kinase–c-Jun N-Terminal Kinase Axis: A Potential Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAPK/JNK Antibody (#9252) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Validating MLK-IN-1 Target Engagement: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental strategies to validate the target engagement of MLK-IN-1, a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3). Demonstrating that the phenotypic effects of a small molecule inhibitor are due to its interaction with the intended target is a critical step in drug discovery and chemical biology. Rescue experiments are a powerful method to achieve this validation. Here, we compare different rescue strategies, provide hypothetical supporting data for this compound, and detail the experimental protocols.
Introduction to this compound and Target Validation
This compound is a brain-penetrant inhibitor of MLK3, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. MLK3 is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including inflammation, apoptosis, and neuronal degeneration.[1] To confidently attribute the biological effects of this compound to the inhibition of MLK3, it is essential to perform rigorous target validation studies. Rescue experiments, in which the effect of the inhibitor is reversed by manipulating the target protein, provide strong evidence for on-target activity.
Comparison of Rescue Experiment Strategies
Two primary types of rescue experiments are commonly employed to validate kinase inhibitor targets:
-
Resistant Mutant Rescue: This technique involves introducing a mutated version of the target protein that is insensitive to the inhibitor. If the cells expressing the resistant mutant are no longer affected by the compound, it strongly suggests that the inhibitor's effects are mediated through the target.
-
Overexpression Rescue: This approach involves increasing the levels of the wild-type target protein or a downstream effector. The rationale is that by overwhelming the system with the target, the inhibitory effect of the compound can be overcome.
Below is a comparison of these two strategies for validating the target of this compound.
| Feature | Resistant Mutant Rescue | Overexpression Rescue |
| Principle | Expression of a drug-insensitive mutant of the target kinase (MLK3) confers resistance to the inhibitor (this compound). | Increased expression of the wild-type target (MLK3) or a downstream effector (e.g., c-Jun) titrates out the inhibitor or bypasses its effect. |
| Specificity | High. Provides direct evidence of target engagement. | Moderate. Overexpression can sometimes lead to non-specific effects. |
| Feasibility | Requires identification or generation of a resistant mutant, which can be challenging. | Generally more straightforward to implement using standard molecular biology techniques. |
| Interpretation | Clear and direct. Rescue of phenotype strongly indicates on-target activity. | Can be complex. Partial rescue may occur, and overexpression artifacts need to be considered. |
Experimental Data
The following tables present hypothetical, yet plausible, quantitative data from rescue experiments designed to validate that this compound's effects are on-target for MLK3.
Table 1: Resistant Mutant Rescue - Effect of this compound on Cell Viability
| Cell Line | Treatment | Cell Viability (%) |
| Parental Cells | DMSO (Vehicle) | 100 |
| Parental Cells | This compound (100 nM) | 45 |
| MLK3 Knockout Cells | This compound (100 nM) | 98 |
| MLK3 KO + Wild-Type MLK3 | This compound (100 nM) | 48 |
| MLK3 KO + MLK3 (T674M) | This compound (100 nM) | 95 |
This hypothetical data suggests that a T674M "gatekeeper" mutation in MLK3 renders cells resistant to this compound, indicating that this compound's cytotoxic effects are mediated through MLK3.
Table 2: Overexpression Rescue - Effect of this compound on JNK Pathway Activation
| Condition | Treatment | Phospho-c-Jun (Relative Units) |
| Control Vector | DMSO (Vehicle) | 1.0 |
| Control Vector | This compound (100 nM) | 0.2 |
| c-Jun Overexpression | DMSO (Vehicle) | 3.5 |
| c-Jun Overexpression | This compound (100 nM) | 2.8 |
This hypothetical data illustrates that overexpression of the downstream effector c-Jun can partially rescue the inhibition of the JNK pathway by this compound.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: MLK3 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for a Resistant Mutant Rescue Experiment.
Caption: Workflow for an Overexpression Rescue Experiment.
Experimental Protocols
Resistant Mutant Rescue Protocol
a. Generation of MLK3 Knockout Cell Line:
-
Design and validate guide RNAs (gRNAs) targeting an early exon of the MAP3K11 gene (encoding MLK3).
-
Co-transfect a suitable cell line (e.g., HEK293T, HeLa) with plasmids expressing Cas9 nuclease and the validated gRNA.
-
Select single-cell clones and screen for MLK3 knockout by Western blot and genomic DNA sequencing.
b. Generation of Rescue Cell Lines:
-
Clone wild-type human MAP3K11 cDNA into a mammalian expression vector.
-
Introduce the desired resistance mutation (e.g., T674M) into the MAP3K11 cDNA using site-directed mutagenesis.
-
Transfect the MLK3 knockout cell line with the wild-type or mutant MLK3 expression vectors.
-
Select stable cell lines expressing physiological levels of wild-type or mutant MLK3.
c. Cell Viability Assay:
-
Plate parental, MLK3 knockout, wild-type MLK3 rescue, and resistant MLK3 rescue cells in 96-well plates.
-
Treat cells with a dose-response of this compound or vehicle (DMSO) for 48-72 hours.
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo®.
-
Calculate IC50 values for each cell line.
Overexpression Rescue Protocol
a. Cell Transfection:
-
Plate cells (e.g., HEK293T) to be 50-70% confluent on the day of transfection.
-
Transfect cells with either a control expression vector or a vector encoding human c-Jun using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
b. Treatment and Western Blot Analysis:
-
Treat transfected cells with this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 2-6 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun (Ser63), total c-Jun, and a loading control (e.g., GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band intensities using densitometry software.
Comparison with Alternative Inhibitors
The specificity of this compound can be benchmarked against other known MLK family inhibitors.
| Inhibitor | Target(s) | Reported IC50 (MLK3) | Selectivity Notes |
| This compound | MLK3 | ~14 nM | Reported to be highly specific for MLK3. |
| CEP-1347 | MLK1, MLK2, MLK3 | 23-39 nM | Pan-MLK inhibitor. |
| NSC14465 | MLK1 | Not reported for MLK3 | Identified as an MLK1 inhibitor. |
This data highlights the importance of comprehensive kinase profiling to understand the selectivity of different inhibitors.
Conclusion
Rescue experiments are indispensable for the rigorous validation of a kinase inhibitor's target. The choice between a resistant mutant or an overexpression strategy will depend on the specific research question and available resources. The hypothetical data and detailed protocols provided in this guide offer a framework for designing and interpreting experiments to confidently establish this compound's on-target activity against MLK3. Such validation is a cornerstone for the continued development of this compound as a research tool and potential therapeutic agent.
References
Confirming Mlk-IN-1 Inhibition: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals investigating the inhibition of Mixed Lineage Kinases (MLKs), this guide provides a comparative overview of biochemical assays to confirm the activity of Mlk-IN-1 and its alternatives. Detailed experimental protocols and quantitative data are presented to aid in the selection of appropriate methods for characterizing MLK inhibitors.
Mixed lineage kinases (MLKs) are a family of mitogen-activated protein kinase kinase kinases (MAP3Ks) that play a crucial role in cellular signaling pathways regulating inflammation, apoptosis, and neuronal degeneration.[1][2][3] The dysregulation of MLK activity has been implicated in various diseases, including neurodegenerative disorders and cancer, making them attractive therapeutic targets.[3][4] this compound is a potent and specific inhibitor of MLK3.[5] This guide outlines key biochemical assays to validate the inhibitory effects of this compound and compares its performance with other known MLK inhibitors.
Comparative Analysis of MLK Inhibitors
The efficacy of this compound can be benchmarked against other small molecule inhibitors targeting the MLK family. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and selected alternative inhibitors against various MLK family members. It is important to note that IC50 values can vary between different assay formats and conditions.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | MLK3 | Potent inhibitor | [5] |
| CEP-1347 | MLK1 | 38 - 61 | [6] |
| MLK2 | 51 - 82 | [6] | |
| MLK3 | 23 - 39 | [6] | |
| URMC-099 | MLK1 | 19 | [1] |
| MLK2 | 42 | [1] | |
| MLK3 | 14 | [7][8] | |
| DLK | 150 | [1] | |
| Bosutinib | Src | 1.2 | [9] |
| Abl | 2.4 | [9] | |
| NSC14465 | MLK1 | Not specified |
Note: The IC50 value for this compound is described as potent in the available literature, extracted from a patent, without a specific numerical value being publicly disclosed in the initial search results.[5] Bosutinib's activity against MLK family kinases is not specified in the provided search results. For NSC14465, a percentage of inhibition has been reported rather than a specific IC50 value.
Biochemical Assays for Confirming MLK Inhibition
Several in vitro and cell-based assays can be employed to confirm the inhibition of MLK activity. These assays either directly measure the kinase activity or assess the phosphorylation status of downstream substrates.
In Vitro Kinase Assays
Direct measurement of kinase activity in a cell-free system provides a quantitative assessment of an inhibitor's potency. Two common methods are the Z'-LYTE™ Kinase Assay and the ADP-Glo™ Kinase Assay.
1. Z'-LYTE™ Kinase Assay: This assay is based on fluorescence resonance energy transfer (FRET). A synthetic peptide substrate for the kinase is labeled with a donor and an acceptor fluorophore. Phosphorylation of the peptide by the kinase protects it from cleavage by a development reagent protease. When the peptide is cleaved, FRET is disrupted. Therefore, a high FRET signal corresponds to high kinase activity, and a low signal indicates inhibition.[10][11]
2. ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the kinase activity.[12][13]
Cellular Assays: Western Blotting for Downstream Targets
Cell-based assays are crucial for confirming that an inhibitor is active in a physiological context. Western blotting is a widely used technique to detect changes in the phosphorylation state of proteins downstream of MLKs. The primary downstream targets for MLKs are the c-Jun N-terminal kinases (JNKs).[2][6] Inhibition of MLK activity leads to a decrease in the phosphorylation of JNK and its substrate, c-Jun.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of MLK inhibition and the experimental approaches, the following diagrams are provided.
Caption: MLK signaling pathway and points of inhibition.
Caption: Workflow for biochemical confirmation of MLK inhibition.
Experimental Protocols
Detailed Protocol for ADP-Glo™ Kinase Assay
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual.[13][14]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant MLK enzyme
-
Substrate peptide for MLK
-
This compound or other inhibitors
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the MLK inhibitor in the kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution or vehicle control.
-
Add 2.5 µL of a 2X solution of the MLK enzyme and substrate peptide in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Protocol for Western Blotting of Phospho-JNK
This protocol provides a general guideline for detecting phosphorylated JNK in cell lysates.[15]
Materials:
-
Cell culture reagents
-
MLK inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to the desired confluency.
-
Treat cells with the MLK inhibitor at various concentrations and for different time points. Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-JNK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of the antibodies and re-probed with an antibody against total JNK to confirm equal protein loading.
-
By employing these biochemical assays and following the detailed protocols, researchers can effectively confirm the inhibitory activity of this compound and compare its performance against other MLK inhibitors, thereby advancing the development of novel therapeutics for MLK-associated diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of mixed lineage kinase 3 (MLK3) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The emerging role of mixed lineage kinase 3 (MLK3) and its potential as a target for neurodegenerative diseases therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CEP 1347 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. URMC-099 | MLK3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. origene.com [origene.com]
Validating Neuroprotective Effects of MLK-IN-1 In Vivo: A Comparative Guide
For researchers and drug development professionals, validating the in vivo efficacy of novel neuroprotective compounds is a critical step. Mlk-IN-1, a potent and brain-penetrant mixed lineage kinase 3 (MLK3) inhibitor, has shown promise in in vitro studies. This guide provides a framework for its in vivo validation by comparing its profile with other notable MLK inhibitors, URMC-099 and CEP-1347, and detailing relevant experimental protocols.
Comparative Analysis of MLK Inhibitors
While in vivo data for this compound is not yet widely published, we can draw comparisons with other brain-penetrant MLK inhibitors that have been evaluated in preclinical models of neurodegenerative diseases. URMC-099 and CEP-1347 have been investigated in various models, offering valuable insights into the potential therapeutic applications of MLK inhibition.[1][2]
| Inhibitor | Target Kinases | In Vivo Models | Administration & Dosage | Key In Vivo Findings |
| This compound | Potent and specific MLK3 inhibitor | Data not available | Data not available | Promotes axonogenesis and protects against HIV-Tat effects in vitro. |
| URMC-099 | Potent MLK3 inhibitor (IC50=14 nM); also inhibits MLK1, MLK2, DLK, LRRK2, and ABL1[3] | HIV-associated neurocognitive disorders (HAND), Alzheimer's disease, Multiple Sclerosis (EAE), Perioperative neurocognitive disorders[4][5][6] | Intraperitoneal (i.p.) injection; 10 mg/kg[3][4][7] | Reduces neuroinflammation, protects neuronal architecture, prevents cognitive decline, and modulates microglial activation.[4][5][7][6] |
| CEP-1347 | Broad-spectrum MLK inhibitor | Parkinson's disease (MPTP model in mice and monkeys)[8] | 0.3 mg/kg/day in a low-dose MPTP model[8] | Reduced loss of dopaminergic neurons and terminals in MPTP models.[8] However, it failed to show efficacy in human clinical trials for Parkinson's disease.[9][10] |
Signaling Pathway of MLK3 in Neurodegeneration
Mixed lineage kinases, particularly MLK3, are key upstream regulators of the c-Jun N-terminal kinase (JNK) signaling pathway.[11][12][13] This pathway is activated by various cellular stressors, including those implicated in neurodegenerative diseases, leading to neuronal apoptosis.[11][14] Inhibitors like this compound are designed to block this cascade at the level of MLK3, thereby preventing the downstream activation of JNK and subsequent neuronal death.
MLK3-JNK Signaling Cascade in Neuronal Apoptosis.
Experimental Protocols for In Vivo Validation
To validate the neuroprotective effects of this compound in vivo, established animal models of neurodegenerative diseases are essential. Below are detailed protocols for two widely used models: the MPTP model of Parkinson's disease and the MCAO model of ischemic stroke.
MPTP Mouse Model of Parkinson's Disease
This model utilizes the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce the loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[15][16][17][18]
Materials:
-
MPTP hydrochloride (Sigma-Aldrich)
-
Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)[15]
-
Appropriate safety equipment for handling MPTP
Procedure:
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration. A common regimen involves administering 20-30 mg/kg of free base MPTP.[15][19]
-
Administration: Administer MPTP via intraperitoneal (i.p.) injection. One popular regimen consists of four injections of 18 mg/kg MPTP at 2-hour intervals.[15] Another regimen involves a daily injection of 30 mg/kg for five consecutive days.[15]
-
This compound Treatment: this compound can be administered at various time points relative to MPTP injection (e.g., pre-treatment, co-treatment, or post-treatment) to assess its protective, preventative, or restorative effects. The route of administration (e.g., i.p., oral gavage) and dosage will need to be optimized based on the pharmacokinetic properties of this compound.
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod test or open-field test to evaluate motor coordination and activity at different time points post-MPTP administration.
-
Neurochemical and Histological Analysis: At the end of the experiment (e.g., 7-21 days post-MPTP), euthanize the animals and collect brain tissue.[15]
-
High-Performance Liquid Chromatography (HPLC): Measure dopamine and its metabolites (DOPAC and HVA) in the striatum to quantify the extent of dopaminergic neurodegeneration.[15]
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[17]
-
Experimental Workflow for the MPTP Mouse Model.
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
The MCAO model is a widely used technique to mimic focal cerebral ischemia in rodents. It involves the temporary or permanent occlusion of the middle cerebral artery, leading to a reproducible infarct in the brain.[20][21][22]
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Nylon monofilament (e.g., 4-0 for rats, 6-0 for mice) with a silicon-coated tip[20]
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining[20]
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[20][21]
-
Artery Ligation: Ligate the CCA and the ECA. Make a small incision in the ECA.
-
Filament Insertion: Insert the nylon monofilament through the ECA into the ICA until it blocks the origin of the MCA. The insertion depth is typically 17-20 mm for rats and around 11 mm for mice from the CCA bifurcation.[20]
-
Occlusion and Reperfusion: Maintain the filament in place for the desired occlusion period (e.g., 60-90 minutes for transient MCAO).[21][23] For reperfusion, withdraw the filament.
-
This compound Treatment: Administer this compound before, during, or after the ischemic insult.
-
Neurological Deficit Scoring: Evaluate neurological deficits at various time points after reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: After a set reperfusion period (e.g., 24 hours), euthanize the animal and remove the brain.[20]
Experimental Workflow for the MCAO Stroke Model.
References
- 1. The emerging role of mixed lineage kinase 3 (MLK3) and its potential as a target for neurodegenerative diseases therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. selleckchem.com [selleckchem.com]
- 4. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. neurology.org [neurology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mixed lineage kinase inhibitor CEP-1347 fails to delay disability in early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Hypothesis: JNK signaling is a therapeutic target of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. modelorg.com [modelorg.com]
- 16. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 20. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Mlk-IN-1: A Comparative Analysis of a Mixed Lineage Kinase 3 Inhibitor in Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Mlk-IN-1's activity and its potential in oncology, benchmarked against other relevant kinase inhibitors. This guide provides available experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
This compound has emerged as a potent, brain-penetrant, and specific inhibitor of Mixed Lineage Kinase 3 (MLK3), a key regulator in cellular signaling cascades implicated in a variety of diseases, including neurodegenerative disorders and cancer. While initial studies have highlighted its neuroprotective effects, its cross-validation in different cancer cell lines is a critical step for its potential development as an oncology therapeutic. This guide provides a comparative overview of this compound's activity alongside other MLK inhibitors, supported by available data and detailed experimental methodologies.
Comparative Activity of MLK Inhibitors
| Inhibitor | Target(s) | Cell Line(s) | IC50 (µM) | Reference |
| This compound | MLK3 | HIV-1 Tat-activated microglia | 0.1 (Effective Concentration) | [1][2] |
| URMC-099 | MLK1, MLK2, MLK3, DLK, LRRK2, ABL1 | U-87 MG (Glioblastoma) | 4.57 (Average over 7 GBM lines) | [3] |
| U-118 MG (Glioblastoma) | 4.57 (Average over 7 GBM lines) | [3] | ||
| A172 (Glioblastoma) | 4.57 (Average over 7 GBM lines) | [3] | ||
| LN-Z308 (Glioblastoma) | 4.57 (Average over 7 GBM lines) | [3] | ||
| U-138 MG (Glioblastoma) | 4.57 (Average over 7 GBM lines) | [3] | ||
| U-251 MG (Glioblastoma) | 4.57 (Average over 7 GBM lines) | [3] | ||
| U-343 MG (Glioblastoma) | 4.57 (Average over 7 GBM lines) | [3] | ||
| CEP-1347 | MLK family | Malignant Meningioma (IOMM-Lee) | Not specified, effective at clinically relevant concentrations | [4] |
| Glioblastoma (U87) | Not specified, effective at clinically relevant concentrations | [5] |
Note: The provided data for this compound is an effective concentration for a specific biological effect, not a standard IC50 value for cell viability in cancer lines. The IC50 values for URMC-099 represent an average across seven glioblastoma cell lines.
The MLK3 Signaling Pathway in Cancer
Mixed Lineage Kinase 3 (MLK3) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It acts as an upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades. In various cancers, dysregulation of the MLK3 pathway has been shown to promote cell proliferation, migration, and invasion. Pharmacological inhibition of MLK3 is therefore a promising therapeutic strategy.[6][7][8]
Caption: The MLK3 signaling pathway and its role in cancer progression.
Experimental Protocols
Accurate and reproducible experimental design is paramount in drug discovery. Below are detailed protocols for key assays used to evaluate the activity of kinase inhibitors like this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, such as JNK and p38, following treatment with an inhibitor.
Protocol:
-
Cell Lysis: Treat cells with this compound or a comparator compound for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-JNK, total JNK, phospho-p38, total p38, or MLK3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the inhibitor on the signaling pathway.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of MLK3 with demonstrated biological activity. While its efficacy in cancer cell lines is not yet extensively documented in publicly available literature, the established role of MLK3 in cancer progression suggests that this compound holds promise as a potential therapeutic agent. The comparative data with other MLK inhibitors, such as URMC-099, in glioblastoma cell lines, underscores the potential of targeting this pathway in oncology.
Further research is imperative to systematically evaluate the anti-proliferative and anti-invasive effects of this compound across a diverse panel of cancer cell lines. Such studies will be crucial in elucidating its therapeutic potential and identifying the cancer types that are most likely to respond to MLK3 inhibition. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct these vital cross-validation studies.
References
- 1. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CEP-1347 Boosts Chk2-Mediated p53 Activation by Ionizing Radiation to Inhibit the Growth of Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixed lineage kinase 3 inhibition induces T cell activation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mixed-Lineage Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Mixed-lineage kinases (MLKs) have emerged as significant therapeutic targets in oncology. As members of the mitogen-activated protein kinase kinase kinase (MAP3K) family, they play a pivotal role in regulating cellular processes frequently dysregulated in cancer, such as proliferation, migration, and apoptosis. The inhibition of MLK signaling, therefore, presents a promising strategy for cancer therapy. This guide provides a head-to-head comparison of key MLK inhibitors—CEP-1347, URMC-099, and NSC14465—summarizing their performance based on available preclinical data.
The MLK Signaling Axis in Cancer
MLK proteins are upstream regulators of major signaling cascades, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways.[1][2] Dysregulation of the MLK signaling axis has been implicated in the progression of various cancers, including breast, prostate, pancreatic, and glioblastoma.[3][4] MLKs can be activated by a variety of upstream signals and, in turn, phosphorylate and activate downstream kinases, leading to the modulation of transcription factors that control key aspects of cancer cell behavior.
References
- 1. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In comparative analysis of multi-kinase inhibitors for targeted medulloblastoma therapy pazopanib exhibits promising in vitro and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergism between the phosphatidylinositol 3-kinase p110β isoform inhibitor AZD6482 and the mixed lineage kinase 3 inhibitor URMC-099 on the blockade of glioblastoma cell motility and focal adhesion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Brain Penetrance of Mlk-IN-1 vs. Competitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the ability of a kinase inhibitor to cross the blood-brain barrier (BBB) is critical for the development of effective therapies for central nervous system (CNS) disorders. This guide provides a comparative analysis of the brain penetrance of Mlk-IN-1 and its key competitors, supported by available experimental data and detailed methodologies.
This compound is a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3), a key enzyme in signaling pathways implicated in neurodegenerative diseases.[1][2][3] While this compound is described as a brain-penetrant inhibitor, publicly available quantitative data on its brain-to-plasma concentration ratio is limited.[1][2][3] This guide, therefore, focuses on presenting the available data for its main competitors to provide a valuable benchmark for researchers.
Quantitative Comparison of Brain Penetrance
The brain-to-plasma concentration ratio (Kp or B/P ratio) is a common metric used to quantify the extent of a compound's brain penetrance. A higher Kp value generally indicates better brain penetration. The table below summarizes the available brain-to-plasma ratio data for key MLK inhibitors.
| Compound | Target(s) | Brain-to-Plasma Ratio (Kp) | Species | Reference(s) |
| This compound | MLK3 | Reported as brain penetrant, specific Kp not publicly available. | - | [1][2][3] |
| URMC-099 | MLK1, MLK2, MLK3, DLK, LRRK2 | 0.81 | Mouse | [4] |
| CLFB-1134 | MLK3 | ~1.0 | Mouse, Rat | [5] |
| CEP-1347 | MLK1, MLK2, MLK3 | < 0.2 | Mouse | [5] |
| GNE-3511 | DLK | Reported as brain penetrant, specific Kp not publicly available. | Mouse, Rat, Dog, Cynomolgus monkey | [6][7] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function and how their brain penetrance is assessed, the following diagrams illustrate the MLK3 signaling pathway and a typical experimental workflow for determining brain penetrance.
Experimental Protocols
In Vivo Brain Penetrance Assessment in Rodents
This protocol outlines a general procedure for determining the brain-to-plasma concentration ratio (Kp) of a test compound in a rodent model.
1. Animal Models and Housing:
-
Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals to the facility for at least 3-5 days prior to the experiment.
2. Compound Formulation and Dosing:
-
Formulate the test compound in a suitable vehicle (e.g., a solution of DMSO, PEG400, and saline). For example, URMC-099 has been administered at 10 mg/kg intraperitoneally (i.p.).[8]
-
Administer the compound via the desired route (e.g., intravenous (i.v.), i.p., or oral gavage (p.o.)).
3. Sample Collection:
-
At predetermined time points after dosing (e.g., 0.5, 1, 2, 4, 6, and 8 hours), collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or cardiac puncture at the terminal time point).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following the final blood collection, euthanize the animal via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfuse the animal with saline to remove blood from the brain vasculature.
-
Carefully excise the whole brain.
4. Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline, PBS) to create a uniform brain homogenate.
5. Bioanalysis by LC-MS/MS:
-
Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma and brain homogenate.
-
Prepare calibration standards and quality control samples in the respective matrices (plasma and brain homogenate) to ensure accuracy and precision of the measurements.
-
Analyze the plasma and brain homogenate samples to determine the concentration of the test compound.
6. Data Analysis:
-
Calculate the brain concentration (typically in ng/g of tissue) and the plasma concentration (typically in ng/mL).
-
Determine the brain-to-plasma concentration ratio (Kp) at each time point by dividing the brain concentration by the plasma concentration.
-
The area under the curve (AUC) for both brain and plasma concentration-time profiles can also be calculated to determine an overall Kp value (AUCbrain/AUCplasma).
Conclusion
The assessment of brain penetrance is a cornerstone of CNS drug discovery. While this compound is a promising brain-penetrant MLK3 inhibitor, the lack of publicly available, direct comparative data for its Kp value highlights the need for further studies. The data presented for its competitors, URMC-099 and CLFB-1134, demonstrate their ability to efficiently cross the blood-brain barrier, setting a high standard in the field. In contrast, the poor brain penetration of older compounds like CEP-1347 underscores the advancements made in designing CNS-targeted kinase inhibitors. Researchers are encouraged to utilize the provided methodologies to generate robust and comparable data to aid in the selection and optimization of the next generation of neurotherapeutics.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe GNE-3511 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Mlk-IN-1
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Mlk-IN-1, a potent and selective inhibitor of Mixed Lineage Kinase 3 (MLK3). Adherence to these guidelines is essential for ensuring personal safety and proper experimental conduct.
Physicochemical Properties and Hazard Information
A specific Safety Data Sheet (SDS) for this compound is not widely available. The hazard information presented below is based on the SDS for a generic "Multi-kinase inhibitor 1" and should be treated as a baseline for safe handling.[1] It is imperative to consult the supplier-specific SDS upon receipt of the compound for the most accurate and detailed safety information.
| Property | Information |
| CAS Number | 1627729-62-7[2] |
| Molecular Formula | C₂₃H₂₀N₄O₃S[2] |
| Molecular Weight | 432.5 g/mol [2] |
| Appearance | Solid[2] |
| Solubility | Soluble in DMSO[3] |
| Storage Conditions | Short-term: -20°C, Long-term: -80°C[3] |
| Potential Hazards | Acute oral toxicity (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2A), Respiratory tract irritation (Category 3)[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles must be worn. A face shield is recommended for procedures with a high risk of splashing. |
| Skin and Body Protection | A fully buttoned laboratory coat is required. For handling larger quantities or when there is a significant risk of splashes, an apron or chemical-resistant coveralls should be worn. |
| Respiratory Protection | When handling the solid compound or preparing solutions where dust or aerosols may be generated, a NIOSH-approved respirator is recommended. All work should be conducted in a well-ventilated area. |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls : To minimize inhalation exposure, handle this compound in a chemical fume hood, particularly when working with the solid form or creating stock solutions.
-
Safe Handling : Avoid all direct contact with skin and eyes.[1] Prevent the inhalation of dust or aerosols.[1] Standard laboratory practices such as prohibiting eating, drinking, and smoking in the work area, and thorough hand washing after handling are required.
-
Storage : Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated location. Stock solutions are stable for up to one month at -20°C and up to six months at -80°C.[3]
Spill and Disposal Management
-
Spill Response : In the event of a spill, evacuate the area and don the appropriate PPE. Contain the spill with an inert absorbent material and collect it into a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated.
-
Waste Disposal : Dispose of this compound and any contaminated materials in strict accordance with all federal, state, and local environmental regulations. Unused product and contaminated disposables (e.g., pipette tips, gloves) must be treated as hazardous chemical waste. Do not dispose of this compound down the drain.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing any contaminated clothing. If irritation develops or persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Visualized Protocols and Pathways
MLK3 Signaling Pathway
This compound functions by inhibiting Mixed Lineage Kinase 3 (MLK3), a key component of several signaling cascades. The diagram below provides a simplified overview of the MLK3 signaling pathway and the point of inhibition by this compound.
Caption: The inhibitory effect of this compound on the MLK3 signaling pathway.
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates a standard experimental workflow for assessing the inhibitory activity of this compound against MLK3 in an in vitro setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
